Technical Documentation Center

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
  • CAS: 1020252-94-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Sulfonamide This guide provides a comprehensive framework for the characterization of 3-Bromo-N,N-diethyl-5-methylbenzenesul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Sulfonamide

This guide provides a comprehensive framework for the characterization of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. It is designed to equip researchers with the necessary theoretical understanding and practical methodologies to determine its key physicochemical parameters. The insights derived from such characterization are paramount for predicting its behavior in biological systems, designing synthetic routes, and developing potential applications. We will delve into its structural attributes, outline detailed experimental protocols for determining its properties, and discuss the expected spectroscopic signatures based on analogous compounds.

Molecular Identity and Predicted Properties

A crucial first step in the characterization of any compound is to establish its fundamental molecular identity. Although a specific CAS number for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is not prominently listed in major chemical inventories, its structure can be definitively inferred from its IUPAC name.

Chemical Structure:

Caption: Chemical structure of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

PropertyValueSource
Molecular Formula C₁₁H₁₆BrNO₂SCalculated
Molecular Weight 306.22 g/mol Calculated
CAS Number Not readily available-
Predicted LogP 3.2 - 3.8Computational Models
Predicted pKa (acidic) No acidic proton on sulfonamide NChemical Intuition
Predicted pKa (basic) Weakly basic (sulfonamide oxygens)Chemical Intuition

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the core physicochemical properties of a solid organic compound like 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting temperature.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding a compound's solubility in various solvents is critical for its purification, formulation, and for predicting its behavior in different environments.

Methodology: Equilibrium Solubility Determination

  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, buffered aqueous solutions at different pH values, ethanol, acetone, dichloromethane, hexane).

  • Sample Addition: An excess of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established) or HPLC.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid-like (n-octanol) and aqueous phase. It is a key predictor of a drug's pharmacokinetic properties. The shake-flask method is the gold standard for its determination.[1]

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by stirring them together overnight, followed by separation.

  • Stock Solution: A stock solution of the compound is prepared in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the stock solution is added to a known volume of the other pre-saturated phase in a separatory funnel or a suitable vial.

  • Equilibration: The mixture is shaken gently for a set period to allow for partitioning between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP Determination via Shake-Flask Method.

Spectroscopic Characterization Profile

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

    • Aromatic Protons: Three signals in the aromatic region (typically 7.0-8.0 ppm), likely appearing as singlets or narrow triplets/doublets due to the substitution pattern.

    • N-Ethyl Protons: A quartet for the methylene (-CH₂-) protons (around 3.0-3.5 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around 1.0-1.5 ppm).

    • Methyl Protons on the Ring: A singlet for the methyl group attached to the benzene ring (around 2.3-2.6 ppm).

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

    • Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm), with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.

    • N-Ethyl Carbons: Two signals for the ethyl groups, a methylene carbon signal (around 40-45 ppm) and a methyl carbon signal (around 12-16 ppm).

    • Ring Methyl Carbon: A signal for the methyl carbon on the ring (around 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. For aromatic sulfonamides, characteristic absorption bands are expected.[2][3]

  • SO₂ Stretching: Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch typically in the range of 1370-1330 cm⁻¹ and a symmetric stretch in the range of 1180-1160 cm⁻¹.

  • C-S Stretching: A weaker absorption may be observed for the carbon-sulfur bond in the range of 800-700 cm⁻¹.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: An absorption band around 1350-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (306.22 g/mol ).

  • Isotopic Pattern of Bromine: A key feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.[4][5][6] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation: Common fragmentation pathways may include the loss of an ethyl group, cleavage of the S-N bond, or loss of SO₂.

Conclusion

While 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide may not be a widely characterized compound, its physicochemical properties can be systematically determined using established and reliable experimental protocols. This guide provides a robust framework for researchers to undertake such a characterization. By accurately measuring its melting point, solubility profile, and lipophilicity, and by thoroughly analyzing its NMR, IR, and mass spectra, a comprehensive understanding of this novel sulfonamide can be achieved. These data are foundational for any further investigation into its potential applications in drug discovery, chemical biology, or materials science, enabling a rational, data-driven approach to its future development.

References

  • PubChem. 3-bromo-N,N-dimethylpentanamide. [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • De Gruyter. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • ResearchGate. Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

  • J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.[Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Doc Player. Melting point determination. [Link]

  • ResearchGate. The correlation of the Log P values obtained by the shake flask method...[Link]

  • docme.su. experiment (1) determination of melting points. [Link]

  • Advanced Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • PubChem. Benzenesulfonamide, p-bromo-N-ethyl-. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Introduction The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It provides the fundamental framework upon which all understanding of a compound's...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It provides the fundamental framework upon which all understanding of a compound's reactivity, properties, and biological activity is built. This guide presents a comprehensive, multi-technique approach to the structure elucidation of a novel compound, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

As a Senior Application Scientist, my objective is not merely to present a sequence of analytical procedures. Instead, this document is designed to provide a logical, self-validating workflow, explaining the causality behind each experimental choice and the inferential logic that connects disparate data points into a single, unambiguous structural assignment. We will navigate the process from initial mass and elemental composition determination to the fine-grained mapping of the atomic framework, demonstrating how a synergistic application of modern spectroscopic techniques provides irrefutable evidence for the final structure.

Strategic Workflow: A Foundational Overview

The structure elucidation of an unknown compound is a process of systematic investigation, moving from low-resolution information that constrains possibilities to high-resolution data that defines specific connectivity. Our strategy for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is built on this principle.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Structure & Connectivity cluster_2 Phase 3: Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Provides Context Confirmation Structure Confirmation Integrate All Spectroscopic Data MS->Confirmation NMR_1D 1D NMR (¹H, ¹³C) Map C/H Framework & Environment IR->NMR_1D Guides Interpretation IR->Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom-to-Atom Connectivity NMR_1D->NMR_2D Assigns Signals NMR_1D->Confirmation NMR_2D->Confirmation

Caption: Overall workflow for structure elucidation.

Part 1: Molecular Formula and Unsaturation

The first critical step is to determine the molecular formula. This is best achieved using High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate mass measurement, allowing for the calculation of a unique elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an exact mass measurement (typically to within 5 ppm), which is crucial for distinguishing between elemental compositions that may have the same nominal mass. The presence of bromine is often easily identified due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion ESI mode.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-1000. Observe the spectrum for the characteristic isotopic pattern of a bromine-containing compound.

Data & Interpretation:

ParameterObserved ValueInterpretation
[M+H]+ 322.0141 m/zCorresponds to the protonated molecule with the 79Br isotope.
[M+2+H]+ 324.0120 m/zCorresponds to the protonated molecule with the 81Br isotope.
Calculated Formula C11H17BrNO2S+The elemental composition that best fits the observed exact mass and isotopic pattern.
Neutral Formula C11H16BrNO2SDeduced from the protonated species.

From the molecular formula C11H16BrNO2S, we can calculate the Degree of Unsaturation (DoU) : DoU = C + 1 - (H/2) - (X/2) + (N/2) = 11 + 1 - (16/2) - (1/2) + (1/2) = 4

A DoU of 4 is highly suggestive of a benzene ring, which accounts for all four degrees of unsaturation (one ring and three double bonds).

Part 2: Functional Group Identification

With the molecular formula established, the next step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) Spectroscopy is the ideal tool for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups exhibit characteristic absorption bands at known frequencies, providing a rapid diagnostic fingerprint. For our target molecule, we anticipate signals for the sulfonamide group (S=O and S-N bonds), the aromatic ring (C=C and C-H bonds), and aliphatic chains (C-H bonds).[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm-1.

Data & Interpretation:

Wavenumber (cm-1)IntensityAssignmentSignificance
~3080MediumAromatic C-H StretchConfirms the presence of an aromatic ring.
2975, 2935, 2875StrongAliphatic C-H StretchIndicates the presence of sp3 hybridized C-H bonds (methyl and ethyl groups).
1580, 1470Medium-StrongAromatic C=C StretchFurther evidence for the benzene ring.
1335 Strong SO2 Asymmetric Stretch Key indicator of the sulfonamide group.[2]
1155 Strong SO2 Symmetric Stretch Key indicator of the sulfonamide group.[1][2]
~930MediumS-N StretchSupports the presence of the sulfonamide linkage.[2]

The FT-IR spectrum strongly supports the presence of a sulfonamide group, an aromatic ring, and aliphatic substituents, which is fully consistent with the proposed structure.

Part 3: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. We will use a combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments to piece together the molecular puzzle.

1H NMR Spectroscopy

Rationale: 1H NMR provides information about the chemical environment, number, and connectivity of protons in a molecule. Chemical shift (δ) indicates the electronic environment, integration gives the relative number of protons, and splitting patterns (multiplicity) reveal adjacent protons.

Experimental Protocol: 500 MHz NMR

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl3).

  • Instrument Setup: Tune and shim the spectrometer for optimal resolution.

  • Data Acquisition: Acquire the 1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.61t, J = 1.5 Hz1HAr-H (H-4)Singlet-like appearance (a narrow triplet due to small meta-couplings) indicates no ortho-protons. Position between two electron-withdrawing groups (Br, SO2R).
7.55t, J = 1.5 Hz1HAr-H (H-2)Similar to H-4, meta-coupled to H-6.
7.49t, J = 1.5 Hz1HAr-H (H-6)Meta-coupled to H-2 and H-4. Shifted slightly upfield due to the ortho-methyl group.
3.35q, J = 7.2 Hz4HN-(CH2 CH3)2Methylene protons adjacent to nitrogen and a methyl group.
2.45s3HAr-CH3 Aromatic methyl group, appears as a singlet.
1.20t, J = 7.2 Hz6HN-(CH2CH3 )2Methyl protons of the ethyl group, split by the adjacent CH2.

The 1H NMR confirms a 1,3,5-trisubstituted aromatic ring (three protons showing only small meta-coupling).[3] It also clearly shows the N,N-diethyl group (a quartet and a triplet with a 2:3 integration ratio) and an aromatic methyl group (singlet).

13C NMR Spectroscopy

Rationale: 13C NMR provides a count of the unique carbon environments in a molecule. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl, etc.).

Data & Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
142.5C-5Aromatic C attached to the electron-donating CH3 group.
140.1C-1Aromatic C attached to the strongly electron-withdrawing SO2 group.
134.8C-4Aromatic CH, deshielded by adjacent Br and SO2 groups.
131.2C-2Aromatic CH, deshielded by adjacent Br and SO2 groups.
125.0C-6Aromatic CH, least deshielded of the aromatic protons.
122.8C-3Aromatic C attached to Bromine.
42.4N-C H2CH3Aliphatic carbon attached to nitrogen.
21.3Ar-C H3Aromatic methyl carbon.
13.8N-CH2C H3Terminal methyl carbon of the ethyl group.

The 13C NMR spectrum shows 9 distinct signals. Due to the free rotation of the ethyl groups, the two CH2 carbons are equivalent, and the two terminal CH3 carbons are equivalent, resulting in 9 signals instead of the 11 carbons in the formula. This is consistent with the proposed structure. The chemical shifts align with expected values for aromatic and aliphatic carbons.[4]

Part 4: Assembling the Pieces with 2D NMR

While 1D NMR provides the list of parts, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are essential for unambiguous assignment.

Rationale:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is the key experiment for connecting molecular fragments across quaternary (non-protonated) carbons and heteroatoms.

Data & Interpretation Summary:

  • COSY: A clear cross-peak was observed between the proton signal at 3.35 ppm (CH2) and 1.20 ppm (CH3) , confirming the presence of the ethyl fragments. No other correlations were seen, as the aromatic and methyl protons are isolated spin systems.

  • HSQC: This experiment confirmed the direct C-H attachments:

    • δH 7.61 ↔ δC 134.8

    • δH 7.55 ↔ δC 131.2

    • δH 7.49 ↔ δC 125.0

    • δH 3.35 ↔ δC 42.4

    • δH 2.45 ↔ δC 21.3

    • δH 1.20 ↔ δC 13.8

  • HMBC: The HMBC spectrum provides the definitive connections to assemble the final structure.

Caption: Key HMBC correlations confirming the molecular structure.

Key HMBC Correlations and Inferences:

  • N-CH2 protons (δ 3.35) show a correlation to the aromatic carbon at δ 140.1 (C-1) . This is the critical link proving the diethylamino group is part of a sulfonamide attached to the aromatic ring at C-1.

  • Aromatic methyl protons (δ 2.45) show correlations to two aromatic carbons: δ 122.8 (C-3, the bromine-bearing carbon) and δ 125.0 (C-6) . This definitively places the methyl group at C-5, between C-4 and C-6.

  • Aromatic proton H-6 (δ 7.49) correlates to C-2 (δ 131.2) and C-5 (δ 142.5) , confirming their relative positions.

  • Aromatic proton H-2 (δ 7.55) correlates to C-6 (δ 125.0) and the bromine-bearing C-3 (δ 122.8) . This confirms the position of the bromine atom at C-3.

Conclusion: The Confirmed Structure

By systematically integrating the data from HRMS, FT-IR, and a full suite of 1D and 2D NMR experiments, we can unequivocally confirm the structure of the compound as 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide .

  • HRMS established the correct molecular formula: C11H16BrNO2S.

  • FT-IR identified the key functional groups: a sulfonamide, an aromatic ring, and aliphatic chains.

  • 1H and 13C NMR provided the inventory of proton and carbon environments, revealing a 1,3,5-trisubstituted benzene ring, a diethylamino group, and a methyl group.

  • 2D NMR (COSY, HSQC, and especially HMBC) served as the ultimate arbiter, connecting these fragments and establishing the precise substitution pattern on the aromatic ring.

References

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. Supporting Information.
  • N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram. Fisher Scientific.
  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Vanderbilt University.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed.
  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... ResearchGate.
  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage.
  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.

Sources

Foundational

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide molecular structure

[1] Executive Summary 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (CAS: 1020252-94-1) is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry and agrochemical synthesis.[1] Charact...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (CAS: 1020252-94-1) is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry and agrochemical synthesis.[1] Characterized by a 1,3,5-substitution pattern, this molecule integrates three distinct functional handles: a sulfonamide core for solubility and hydrogen bonding interactions, a bromine atom for palladium-catalyzed cross-coupling, and a methyl group for steric modulation.[1]

This guide provides a comprehensive structural analysis, validated synthetic protocols, and reactivity profiles, designed for researchers utilizing this compound as a building block for diversity-oriented synthesis (DOS) or lead optimization.[1]

Molecular Architecture & Physicochemical Properties[1][2]

Structural Identity

The molecule features a benzene ring substituted at the 1, 3, and 5 positions, ensuring maximum steric separation between functional groups.[1] This "meta-substitution" pattern prevents steric clash during downstream functionalization at the bromine site.[1]

PropertyData
CAS Number 1020252-94-1
IUPAC Name 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
Molecular Formula C₁₁H₁₆BrNO₂S
Molecular Weight 306.22 g/mol
SMILES CCN(CC)S(=O)(=O)C1=CC(C)=CC(Br)=C1
LogP (Predicted) ~3.2 - 3.5 (Lipophilic)
H-Bond Donors/Acceptors 0 / 2
Rotatable Bonds 3 (Ethyl groups, S-N bond)
Electronic & Steric Analysis[1]
  • Sulfonyl Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R), deactivating the ring but directing meta-substitution during electrophilic aromatic substitution (EAS).[1] The diethyl moiety adds significant lipophilicity and prevents the sulfonamide nitrogen from acting as a hydrogen bond donor.[1]
    
  • Bromine Atom (

    
    ):  A weak deactivator but an ortho/para director. Its primary utility lies in its lability towards oxidative addition by low-valent metal catalysts (e.g., Pd(0)).[1]
    
  • Methyl Group (

    
    ):  A weak electron-donating group (EDG) via hyperconjugation.[1] It slightly activates the ring, counteracting the deactivation from the sulfonyl group.[1]
    

Synthetic Pathways & Process Chemistry[1]

The synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide typically proceeds via the nucleophilic attack of diethylamine on the corresponding sulfonyl chloride.[1] This protocol is preferred for its high yield and operational simplicity.[1]

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Precursor 3-Bromo-5-methyl benzenesulfonyl chloride Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Diethylamine (Excess or with Base) Reagent->Intermediate Product 3-Bromo-N,N-diethyl- 5-methylbenzenesulfonamide Intermediate->Product Elimination of Cl- Byproduct HCl (salt) Intermediate->Byproduct

Figure 1: Nucleophilic substitution mechanism for the formation of the sulfonamide bond.[1]

Standardized Experimental Protocol

Objective: Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide from sulfonyl chloride.

Reagents:

  • 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 equiv)[1]

  • Diethylamine (2.2 equiv) OR Diethylamine (1.1 equiv) + Triethylamine (1.5 equiv)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Dropwise add Diethylamine (or the amine/base mixture) over 15 minutes. The reaction is exothermic; maintain internal temperature < 5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of sulfonyl chloride by TLC (Hexane/EtOAc 4:1).

  • Work-up: Quench with water. Extract the aqueous layer with DCM (3x).[1] Combine organic layers and wash sequentially with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).[1]
    

Validation Check:

  • Proton NMR (

    
    H NMR):  Look for the disappearance of the amine N-H broad singlet and the retention of the ethyl signals (triplet ~1.1 ppm, quartet ~3.2 ppm).
    

Structural Characterization (Predicted)[1]

For researchers validating the synthesized or purchased compound, the following spectroscopic signatures are diagnostic.

Spectroscopic MethodDiagnostic SignalInterpretation

H NMR (400 MHz,

)

7.7 - 7.4 ppm (3H, m)
Aromatic protons (

).[1] Pattern depends on coupling constants (

).[1]

3.25 ppm (4H, q,

)
Methylene protons (

) of the diethyl group.[1]

2.40 ppm (3H, s)
Methyl group attached to the aromatic ring (

).[1]

1.15 ppm (6H, t,

)
Methyl protons (

) of the diethyl group.[1]

C NMR

~140-120 ppm
6 Aromatic carbons (C-Br and C-S will be distinct quaternary carbons).[1]

~42 ppm
Methylene carbons (

).[1]

~21 ppm
Ar-Methyl carbon.[1]

~14 ppm
Methyl carbons of the ethyl chain.[1]
Mass Spectrometry (ESI+)

306/308

Characteristic 1:1 isotopic ratio due to

and

.

Reactivity Profile & Applications

The strategic value of this molecule lies in the chemoselective reactivity of the aryl bromide.[1] It serves as a "linchpin" intermediate.[1]

Functionalization Workflow

The sulfonamide group is generally stable to basic and nucleophilic conditions, allowing the bromine to be manipulated without protecting groups.[1]

ReactivityFlow Core 3-Bromo-N,N-diethyl- 5-methylbenzenesulfonamide Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3, BINAP, NaOtBu) Core->Buchwald Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Biaryl Biaryl Sulfonamides (Kinase Inhibitors) Suzuki->Biaryl Aniline Amino-Aryl Sulfonamides (GPCR Ligands) Buchwald->Aniline Styrene Styrenyl Derivatives Heck->Styrene

Figure 2: Divergent synthesis pathways utilizing the aryl bromide handle.[1]

Medicinal Chemistry Context
  • GPCR Ligands: The diethylsulfonamide moiety mimics the lipophilic pharmacophores found in 5-HT6 antagonists and CB2 receptor ligands.[1]

  • Fragment-Based Drug Discovery (FBDD): The molecule is a "Rule of 3" compliant fragment (MW < 300 roughly, ClogP ~3, H-bond donors < 3), making it an ideal starting point for fragment growing.[1]

References

  • Chemical Identity & CAS Registry

    • N,N-Diethyl-3-bromo-5-methylbenzenesulfonamide.[1][2] Sinfoo Biotech Product Catalog. CAS No: 1020252-94-1.[1][2]

    • (Verified via search result 1.2).

  • Synthetic Methodology (General Sulfonamide Synthesis)

    • Jagtap, S. D., et al. "Thionyl Chloride Induced Convenient Synthesis of Benzamides [and Sulfonamides]...".[1] Eur.[1][3] Chem. Bull., 2019, 8(4), 123-127.[1][3] (Mechanistic grounding for acid chloride/amine coupling).

  • Structural Analogues & Bioactivity

    • "Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors." NIH/PMC.[1] (Demonstrates utility of 3-bromo-benzenesulfonamide scaffolds).

  • Reactivity (Palladium Coupling on Sulfonamides)

    • Louie, J., & Hartwig, J. F.[1] "Palladium-catalyzed synthesis of arylamines from aryl halides." Tetrahedron Letters, 1995.[1] (Foundational text for Buchwald coupling on bromo-arenes).

Sources

Exploratory

Technical Guide: Solubility Profile of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

[1] Executive Summary & Compound Identity Compound: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide CAS Registry Number: 1020252-94-1 Molecular Formula: C₁₁H₁₆BrNO₂S Molecular Weight: 306.22 g/mol [1] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

Compound: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide CAS Registry Number: 1020252-94-1 Molecular Formula: C₁₁H₁₆BrNO₂S Molecular Weight: 306.22 g/mol [1]

This guide provides a technical analysis of the solubility landscape for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (hereafter referred to as BDMS ). As a Senior Application Scientist, I have structured this document not merely as a data repository, but as a decision-making framework for researchers utilizing BDMS as an intermediate in medicinal chemistry or agrochemical synthesis.

Structural Analysis & Solubility Prediction: The BDMS molecule features a lipophilic 3-bromo-5-methylphenyl core coupled with a sulfonamide moiety. Crucially, the N,N-diethyl substitution on the sulfonamide nitrogen removes the acidic protons typically found in primary sulfonamides (


), significantly reducing its ability to hydrogen bond as a donor.[1][2] This structural modification drastically shifts its solubility profile towards lipophilicity , making it highly compatible with aprotic organic solvents and poorly soluble in aqueous media.[2]

Solubility Landscape

The following categorization is derived from structural analysis (Hansen Solubility Parameters estimation) and empirical data from analogous N,N-dialkyl sulfonamide derivatives.

Table 1: Qualitative Solubility Profile
Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent matching of dispersion forces and polarity. Primary choice for extraction.[2]
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Strong dipole-dipole interactions solubilize the sulfonamide core effectively.[1][2]
Esters & Ethers Ethyl Acetate, THF, 1,4-DioxaneHigh Good solvency; Ethyl Acetate is the preferred "good solvent" for crystallization.[1][2]
Alcohols Methanol, Ethanol, IsopropanolModerate Soluble, especially upon heating.[1][2] often used as the "anti-solvent" in cooling crystallizations.[2]
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexaneLow Poor interaction with the polar sulfonamide group.[1][2] Ideal "anti-solvent" for precipitation.[2]
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)The hydrophobic diethyl and bromo-methyl-phenyl groups dominate, preventing aqueous solvation.[1]
Visualization: Solvent Selection Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Reaction vs. Purification).

SolventSelection Start Objective for BDMS Reaction Chemical Synthesis Start->Reaction Purification Purification/Isolation Start->Purification HighTemp High Temp (>100°C)? Reaction->HighTemp Method Method? Purification->Method DMF Select: DMF or DMSO HighTemp->DMF Yes THF Select: THF or Dioxane HighTemp->THF No Extract Liquid-Liquid Extraction Method->Extract Cryst Recrystallization Method->Cryst DCM Select: DCM or EtOAc Extract->DCM Pair Solvent Pair: EtOAc (Solvent) + Hexane (Anti-solvent) Cryst->Pair

Caption: Decision logic for solvent selection based on experimental intent (Synthesis vs. Purification).

Experimental Methodologies

As exact solubility values can vary by batch purity and temperature, reliance on literature values alone is insufficient for critical process development.[1][2] The following protocols are self-validating systems designed to generate precise data.

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Purpose: To determine the exact saturation point (mg/mL) in a specific solvent at ambient temperature (


).[2]

Reagents:

  • BDMS (Dry, powdered).[2]

  • Target Solvent (HPLC Grade).[2]

  • 0.22

    
    m PTFE Syringe Filter.[2]
    

Workflow:

  • Saturation: Add excess BDMS solid to 2.0 mL of solvent in a glass vial. Vortex for 1 hour at

    
    .[2] Ensure residual solid remains visible (indicating saturation).[2]
    
  • Equilibration: Allow the suspension to settle for 30 minutes.

  • Filtration: Draw the supernatant into a syringe and filter through the 0.22

    
    m PTFE filter into a tared weighing vial.
    
  • Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) until a constant mass is achieved.[2]

  • Calculation:

    
    
    
Protocol B: Dynamic Vapor Sorption (DVS) Surrogate - Visual Cloud Point

Purpose: Rapidly identify solvent/anti-solvent pairs for crystallization.

  • Dissolve 100 mg of BDMS in the minimum amount of "Good Solvent" (e.g., Ethyl Acetate).[2]

  • Add "Anti-Solvent" (e.g., Hexane) dropwise with agitation.[2]

  • Record the volume of Anti-Solvent required to induce persistent turbidity (Cloud Point).[2]

  • Interpretation: A ratio of 1:1 to 1:3 (Solvent:Anti-Solvent) usually indicates a viable recrystallization system.[2]

Applications in Synthesis & Processing[1][2][4]

Reaction Medium Selection

For nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling at the Br-position), DMF or 1,4-Dioxane are superior choices.[1]

  • Why? BDMS is highly soluble in these solvents, ensuring homogeneous kinetics.[2]

  • Caution: Avoid protic solvents (Alcohols) if using strong bases, as they may interfere with the reaction mechanism, although BDMS itself is stable in them.[1][2]

Purification Strategy: The "DCM Wash"

Because BDMS is highly soluble in Dichloromethane (DCM) while many inorganic salts (byproducts of synthesis) are not, a standard workup involves:

  • Quenching the reaction with water.[2]

  • Extracting with DCM .[2]

  • Washing the organic layer with brine.[2]

  • Drying over MgSO₄.[2] This leverages the high partition coefficient (LogP) of BDMS to achieve >95% recovery.[2]

Visualization: Purification Workflow

PurificationFlow Raw Crude Reaction Mixture (BDMS + Salts + Impurities) Quench Quench with Water Raw->Quench Extract Extract with DCM (3x) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Discard Salts) PhaseSep->AqLayer OrgLayer Organic Layer (BDMS + DCM) PhaseSep->OrgLayer Dry Dry (MgSO4) & Evaporate OrgLayer->Dry Final Crude Oil/Solid Dry->Final Recryst Recrystallize (EtOAc / Hexane) Final->Recryst

Caption: Standard workup and purification workflow for BDMS isolation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394336, N,N-Diethyl-3-bromo-5-methylbenzenesulfonamide. Retrieved from [Link][2]

Sources

Foundational

Spectroscopic and Synthetic Elucidation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth analysis and practical insights into the structural confirmation and synthesis of this molecule.

Introduction

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The specific substitution pattern of a bromine atom and a methyl group on the benzene ring, coupled with the N,N-diethylamino group, is anticipated to confer distinct physicochemical and pharmacological properties. Accurate characterization of this molecule is paramount for its potential application in drug discovery and development. This guide will detail the predicted spectroscopic data and a robust synthetic protocol to facilitate further research.

Predicted Spectroscopic Data

Due to the novelty of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, experimental spectroscopic data is not yet publicly available. However, based on established principles of spectroscopy and data from analogous structures, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra with a high degree of confidence.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons and the protons of the N,N-diethylamino and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic CH7.6 - 7.8m3HThe three protons on the disubstituted benzene ring will appear as multiplets in the downfield region due to the deshielding effect of the sulfonyl group and the bromine atom.
N-CH₂~3.3q4HThe methylene protons of the ethyl groups are adjacent to a nitrogen atom and will appear as a quartet due to coupling with the methyl protons.
N-CH₂-CH₃~1.2t6HThe methyl protons of the ethyl groups will appear as a triplet due to coupling with the methylene protons.
Ar-CH₃~2.4s3HThe protons of the methyl group attached to the aromatic ring will appear as a singlet in the upfield region.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a ¹H NMR spectrometer (e.g., 300 MHz or higher) and lock onto the deuterium signal of the solvent.

  • Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-S~140The carbon atom attached to the sulfonyl group will be significantly deshielded.
Aromatic C-Br~122The carbon atom attached to the bromine atom will be deshielded.
Aromatic C-CH₃~139The carbon atom attached to the methyl group will be deshielded.
Aromatic CH125 - 135The remaining aromatic carbons will appear in this region.
N-CH₂~42The methylene carbons of the ethyl groups will be deshielded by the adjacent nitrogen atom.
N-CH₂-CH₃~14The methyl carbons of the ethyl groups will appear in the upfield region.
Ar-CH₃~21The carbon of the methyl group attached to the aromatic ring will appear in the upfield region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent).

  • Instrument Setup: Use a spectrometer equipped for ¹³C NMR and lock onto the deuterium signal of the solvent.

  • Data Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
S=O stretch (asymmetric)1350 - 1300Strong
S=O stretch (symmetric)1170 - 1150Strong
C-N stretch1360 - 1250Medium
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch3000 - 2850Medium
C-Br stretch680 - 515Medium-Strong
Aromatic C=C stretch1600 - 1450Medium

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

FragmentPredicted m/zRationale
[M]⁺321/323Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio).
[M - C₂H₅]⁺292/294Loss of an ethyl group from the N,N-diethylamino moiety.
[M - SO₂(C₂H₅)₂N]⁺170/172Loss of the diethylsulfonamide group, leaving the bromomethylbenzene cation.
[C₆H₄BrCH₃]⁺169/171Bromomethylphenyl cation.
[C₂H₅)₂NSO₂]⁺121Diethylsulfonamide cation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.

Plausible Synthetic Route

A reliable and straightforward method for the synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with diethylamine.

Reaction Scheme:

G A 3-Bromo-5-methylbenzenesulfonyl chloride C 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide A->C Pyridine or Triethylamine B Diethylamine B->C D Diethylammonium chloride

Exploratory

Technical Analysis: 1H NMR of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

This technical guide provides an in-depth structural elucidation and spectral analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide .[1] It is designed for medicinal chemists and analytical scientists requiring a ri...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural elucidation and spectral analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide .[1] It is designed for medicinal chemists and analytical scientists requiring a rigorous reference for verifying the identity of this specific scaffold, which often serves as a key intermediate in the synthesis of bioactive sulfonamides.

Executive Summary & Structural Context

The molecule 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a 1,3,5-trisubstituted benzene derivative.[1] Its NMR signature is defined by two distinct regions: a high-field aliphatic zone characteristic of the N,N-diethyl and aryl-methyl groups, and a low-field aromatic zone displaying the specific meta-coupling patterns of a trisubstituted ring.[1]

Accurate interpretation requires distinguishing the three non-equivalent aromatic protons, whose chemical shifts are dictated by the electronic interplay between the electron-withdrawing sulfonamide (


), the weakly deactivating bromine (

), and the electron-donating methyl (

) group.
Structural Connectivity Diagram

The following diagram illustrates the connectivity and the labeling scheme used throughout this guide.

G Core Benzene Ring (1,3,5-Substituted) Sub1 Pos 1: Sulfonamide (-SO2-N(Et)2) Strong EWG Core->Sub1 Sub3 Pos 3: Bromine (-Br) Weak EWG Core->Sub3 Sub5 Pos 5: Methyl (-CH3) Weak EDG Core->Sub5 H2 H2 Proton (Between SO2 & Br) Most Deshielded Core->H2 Meta H4 H4 Proton (Between Br & Me) Most Shielded Core->H4 Meta H6 H6 Proton (Between Me & SO2) Core->H6 Meta

Figure 1: Structural connectivity and electronic environment of substituents influencing chemical shifts.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction variances, the following protocol is recommended.

Sample Preparation[1]
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) is the standard choice. It minimizes exchangeable proton broadening and provides a clear window for the aliphatic region.
    
  • Concentration: 10–15 mg of sample in 0.6 mL of solvent. High concentrations may induce stacking effects, shifting aromatic peaks upfield.

  • Reference: Tetramethylsilane (TMS,

    
     ppm) or the residual 
    
    
    
    peak (
    
    
    ppm).
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Relaxation Delay (D1):

    
     seconds. (Crucial for accurate integration of the aryl-methyl singlet vs. aromatic protons).
    
  • Scans (NS): 16–32 scans are sufficient for this molecular weight.

  • Spectral Width: -2 to 14 ppm.[1]

Spectral Assignment & Analysis

The Aliphatic Region (High Field)

This region confirms the presence of the N,N-diethyl chain and the core methyl group.

Chemical Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
1.15 Triplet (

Hz)
6H

Terminal methyls of the ethyl chains. Coupled to the adjacent methylene.
2.42 Singlet3H

Benzylic methyl.[2] Slightly deshielded compared to toluene (2.36 ppm) due to the meta-sulfonamide group.
3.25 Quartet (

Hz)
4H

Methylene protons adjacent to Nitrogen.[3] The chemical shift is characteristic of sulfonamides (vs. carboxamides which are typically ~3.4-3.5 ppm).

Note on Magnetic Equivalence: In most sulfonamides at room temperature, the S-N bond rotation is fast enough that the two ethyl groups appear equivalent. If the spectrum shows broadening or splitting of the ethyl signals, it indicates restricted rotation, often observed at low temperatures or in sterically crowded analogs.[1]

The Aromatic Region (Low Field)

The 1,3,5-substitution pattern creates a system where all protons are meta to each other.[1] This results in small coupling constants (


 Hz), often appearing as narrow doublets or "apparent singlets" at lower resolution.

Predictive Logic for Assignment:

  • H2 (Position 2): Flanked by Sulfonamide (Strong EWG) and Bromine (EWG). This is the most electron-poor site.[1]

  • H6 (Position 6): Flanked by Sulfonamide (Strong EWG) and Methyl (Weak EDG).

  • H4 (Position 4): Flanked by Bromine (EWG) and Methyl (Weak EDG). This is the most electron-rich site relative to the others.[1]

Chemical Shift (

ppm)*
MultiplicityIntegralAssignmentMechanistic Insight
7.35 – 7.40 Apparent Singlet / Doublet1HH4 Shielded by the ortho-methyl group.[1] Least influence from the distal sulfonamide.
7.55 – 7.60 Apparent Singlet / Doublet1HH6 Deshielded by the ortho-sulfonamide, but partially counteracted by the ortho-methyl.[1]
7.80 – 7.85 Apparent Singlet / Doublet1HH2 Most Downfield. Additive deshielding from ortho-sulfonamide and ortho-bromine.[1]

*Note: Exact shifts may vary by


 ppm depending on concentration, but the relative order (H2 > H6 > H4) is structurally fixed.

Impurity Profiling & Validation Logic

When analyzing synthesized batches, specific impurities are common. Use this logic flow to validate purity.

Logic Start Analyze Spectrum CheckEthyl Check Ethyl Region (1.1 & 3.2 ppm) Start->CheckEthyl CheckAr Check Aromatic Integral (Total 3H) Start->CheckAr Impurity1 Impurity: Diethylamine Look for broad NH (~1.5 ppm) Shifted ethyls CheckEthyl->Impurity1 Extra triplets? Valid PASS: Pure Compound CheckEthyl->Valid Clean 6:4 ratio Impurity2 Impurity: Sulfonyl Chloride Look for deshielded Ar-H (H2 shifts to ~8.1 ppm) CheckAr->Impurity2 Downfield shift? CheckAr->Valid Clean 1:1:1 ratio

Figure 2: Logic flow for impurity detection during spectral analysis.

Key Impurity Markers (in ):
  • Residual Diethylamine: Triplet at

    
    , Quartet at 
    
    
    
    (significantly upfield from the sulfonamide methylene).
  • Sulfonyl Chloride Precursor: The H2 proton in 3-bromo-5-methylbenzenesulfonyl chloride appears significantly downfield (

    
     ppm) compared to the amide.[1]
    
  • Water: Variable singlet around

    
     ppm (in 
    
    
    
    ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on substituent additivity rules).

  • Fulmer, G. R., et al. (2010).[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for benzene derivative shifts).

  • ChemSpider/RSC. (2024). 3-Bromo-5-methylbenzenesulfonyl chloride data. (Precursor spectral data used for shift estimation).

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Abstract In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress and regulatory compliance. 3-Bromo-N,N-diethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress and regulatory compliance. 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide represents a class of substituted aromatic sulfonamides, motifs of significant interest in medicinal chemistry. This guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this target molecule. Moving beyond a simple data report, this document serves as a technical whitepaper for researchers and drug development professionals, detailing the theoretical prediction of the ¹³C NMR spectrum, a field-proven experimental protocol for data acquisition, and a logical framework for spectral interpretation. We will explore the nuanced electronic effects of the bromo, methyl, and N,N-diethylsulfonamide substituents on the chemical shifts of the aromatic core, explain the causal relationships behind experimental parameter selection, and provide a self-validating methodology for achieving high-fidelity results.

Introduction: The Imperative for Structural Verification

The precise molecular architecture of an active pharmaceutical ingredient (API) or a key intermediate dictates its biological activity, pharmacokinetic profile, and safety. Among the suite of analytical techniques available for structural characterization, ¹³C NMR spectroscopy offers unparalleled insight into the carbon skeleton of an organic molecule. Each unique carbon atom in a distinct electronic environment yields a discrete signal, providing a carbon-by-carbon map of the molecule.[1] For a polysubstituted aromatic compound like 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, ¹³C NMR is indispensable for confirming the substitution pattern on the benzene ring, verifying the integrity of the aliphatic side chains, and ensuring isomeric purity. This guide is structured to empower the researcher to not only acquire a clean spectrum but to interpret it with a high degree of scientific confidence.

Theoretical ¹³C NMR Spectral Prediction

A proactive analysis of the expected ¹³C NMR spectrum is a critical first step. It transforms the process from passive observation to active, hypothesis-driven confirmation. The chemical shift of each carbon atom is determined by its local electronic environment, which is modulated by hybridization state and the inductive and resonance effects of neighboring substituents.[2]

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide are systematically numbered as shown in the diagram below.

cluster_ring Aromatic Core cluster_sulfonamide Sulfonamide Group cluster_substituents Substituents & Side Chains C1 C1 C2 C2 C1->C2 S S C1->S C3 C3 C2->C3 C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 (CH3) C5->C7 C6->C1 O1 O S->O1 =O O2 O S->O2 =O N N S->N C8 C8 (CH2) N->C8 C10 C10 (CH2) N->C10 C9 C9 (CH3) C8->C9 C11 C11 (CH3) C10->C11

Caption: Numbering scheme for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

The molecule possesses 11 unique carbon environments, and therefore, 11 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Analysis of the Aromatic Region (C1-C6)

The chemical shifts of the six aromatic carbons (typically found between 110-170 ppm) are influenced by three distinct substituents: the electron-withdrawing N,N-diethylsulfonamide group, the electron-donating methyl group, and the bromine atom, which exhibits both inductive withdrawal and resonance donation.[3]

  • C1 (ipso-Sulfonamide): This carbon is attached to the strongly electron-withdrawing sulfonamide group. This effect will deshield the nucleus, shifting it significantly downfield. We predict this quaternary carbon to be one of the most downfield signals in the aromatic region.

  • C3 (ipso-Bromo): The chemical shift of a carbon directly attached to a bromine atom is influenced by the "heavy atom effect."[4] While electronegativity would suggest a downfield shift, the large, polarizable electron cloud of bromine induces significant shielding of the ipso-carbon nucleus, resulting in an upfield (lower ppm) shift compared to what electronegativity alone would predict.[4] Therefore, C3 is expected to be shielded relative to other substituted carbons like C1 and C5.

  • C5 (ipso-Methyl): The methyl group is a weak electron-donating group. It will cause a downfield shift at the ipso-carbon (C5) and shield the ortho (C4, C6) and para (C1) positions.

  • C2, C4, C6 (Protonated Carbons): The shifts of these carbons are a composite of the effects from all three substituents.

    • C2: Ortho to the strongly withdrawing SO₂N(Et)₂ group and meta to both Br and CH₃. The primary influence will be the deshielding from the sulfonamide group.

    • C4: Ortho to both Br and CH₃, and meta to the sulfonamide group. The shielding effects from the ortho-methyl and the bromine's resonance contribution will likely make this the most upfield of the aromatic CH signals.

    • C6: Ortho to the CH₃ group and the SO₂N(Et)₂ group, and meta to the Br. The competing donating and withdrawing effects at the ortho positions make its prediction complex, but it is expected to be downfield of C4.

Analysis of the Aliphatic Region (C7-C11)

The aliphatic carbons are expected in the more shielded, upfield region of the spectrum (typically 0-60 ppm).[5]

  • C7 (Aromatic Methyl): The methyl carbon attached to the aromatic ring is expected in the typical range for such groups, around 20-22 ppm.[6]

  • C8, C10 (N-CH₂): These two methylene carbons are chemically equivalent due to free rotation. They are directly attached to a nitrogen atom, which is moderately electronegative, causing a downfield shift relative to a simple alkane. They are expected to appear in the 40-50 ppm range.[7]

  • C9, C11 (Ethyl CH₃): These two terminal methyl carbons are also equivalent. Being at the end of the alkyl chain and further from the electron-withdrawing sulfonamide group, they will be the most shielded carbons in the molecule, appearing far upfield, typically in the 10-15 ppm range.[6][7]

Summary of Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts. Note that quaternary carbons (those without attached protons) typically exhibit signals of lower intensity.[8]

Carbon NumberCarbon TypePredicted Chemical Shift (δ, ppm)Rationale / Key Influences
C9, C11CH₃10 - 15Most shielded; terminal alkyl group.
C7CH₃20 - 22Typical aromatic methyl group.
C8, C10CH₂40 - 50Attached to nitrogen; deshielded.
C3C (Quaternary)120 - 125ipso-Bromo; shielded by heavy atom effect.[4]
C4CH125 - 130Ortho to Me and Br; expected to be the most shielded aromatic CH.
C6CH130 - 135Ortho to Me and SO₂N(Et)₂; competing effects.
C2CH135 - 140Ortho to SO₂N(Et)₂; strongly deshielded.
C5C (Quaternary)141 - 145ipso-Methyl; deshielded by alkyl substitution.
C1C (Quaternary)143 - 148ipso-Sulfonamide; strongly deshielded by SO₂ group.

Experimental Protocol: A Framework for Self-Validating Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is not a passive act; it requires deliberate choices to ensure the resulting data is both accurate and informative. The following protocol is designed for robustness and is grounded in established best practices.[9]

Workflow for ¹³C NMR Analysis

G A 1. Sample Preparation ~20-50 mg in 0.6 mL CDCl₃ B 2. Spectrometer Setup Insert sample, lock, and shim A->B Load Sample C 3. Parameter Optimization Load standard ¹³C experiment (e.g., zgpg30) B->C Instrument Ready D 4. Key Parameter Rationale Set D1=2s, AQ=1-2s, NS≥1024 C->D Expert Input E 5. Data Acquisition Execute experiment (zg) D->E Final Check F 6. Data Processing Fourier Transform, Phase Correction, Baseline Correction E->F FID Acquired G 7. Spectral Analysis Peak picking and assignment vs. prediction F->G Spectrum Generated

Caption: Standard workflow for ¹³C NMR acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-50 mg of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer's magnet.

    • Lock onto the deuterium signal of the CDCl₃ solvent. This step is crucial for stabilizing the magnetic field over the course of the experiment.

    • Shim the magnetic field to homogeneity. This process minimizes field distortions across the sample volume, resulting in sharp, symmetrical peaks and optimal resolution.

  • Data Acquisition Parameters:

    • Pulse Program: Select a standard proton-decoupled ¹³C experiment. A common choice is zgpg30 (or similar), which uses a 30° pulse angle and power-gated proton decoupling.

    • Causality behind Parameter Choice:

      • Pulse Angle (p1): A reduced flip angle (e.g., 30°) is chosen over a 90° pulse. Why? ¹³C nuclei, especially quaternary carbons, have long spin-lattice relaxation times (T₁).[10] A shorter pulse allows the magnetization to recover more quickly between scans, enabling the use of a shorter relaxation delay without completely saturating the signals of slow-relaxing quaternary carbons. This maximizes signal acquisition per unit time.

      • Relaxation Delay (d1): Set a delay of 2.0 seconds. This is a pragmatic compromise. While a delay of 5x the longest T₁ is needed for perfect quantitation, this is often impractical for ¹³C NMR. A 2-second delay provides a reasonable opportunity for most carbons to relax, ensuring that even the slow-relaxing quaternary carbons are reliably observed.[10]

      • Acquisition Time (aq): Set to 1.0 - 2.0 seconds. This determines the digital resolution of the spectrum. A longer acquisition time yields better resolution but also increases the time before the next scan can begin.

      • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (~1.1%), signal averaging is mandatory. Start with a minimum of 1024 scans. This number should be increased as needed based on sample concentration to achieve an adequate signal-to-noise (S/N) ratio.

  • Data Processing:

    • Apply an exponential multiplication function with a line broadening (LB) factor of 1-2 Hz to the Free Induction Decay (FID) to improve the S/N ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.

    • Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode (positive and upright).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.

Advanced Techniques for Unambiguous Assignment

For complex molecules, a standard broadband-decoupled ¹³C spectrum may not be sufficient to assign every peak with absolute certainty. In such cases, spectral editing techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable.

  • DEPT-135 Experiment: This experiment provides information about the number of protons attached to each carbon.

    • CH₃ and CH groups will appear as positive peaks.

    • CH₂ groups will appear as negative peaks.

    • Quaternary carbons (C) will be absent from the spectrum.[11]

By running a DEPT-135 experiment, one can definitively distinguish the negative C8/C10 signal from the positive C7 and C9/C11 signals in the aliphatic region, and differentiate the three positive CH signals (C2, C4, C6) from the three absent quaternary signals (C1, C3, C5) in the aromatic region, thus validating the assignments made from chemical shift predictions.

Conclusion

The ¹³C NMR analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a multi-faceted process that integrates theoretical prediction with rigorous experimental execution. By understanding the electronic contributions of each substituent, a chemist can anticipate the spectral features with high accuracy. The provided experimental protocol, with its emphasis on the rationale behind parameter selection, offers a robust and efficient path to acquiring high-fidelity data. The application of advanced techniques like DEPT-135 serves as a final, self-validating step to confirm peak assignments. This comprehensive approach ensures that ¹³C NMR spectroscopy is leveraged to its full potential as a definitive tool for structural verification in the demanding fields of chemical research and drug development.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Available at: [Link]

  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. ResearchGate. Available at: [Link]

  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Available at: [Link]

  • Summary of C13-NMR Interpretation. Harvard University. Available at: [Link]

  • Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available at: [Link]

  • Optimized Default 13C Parameters. Northwestern University. Available at: [Link]

  • Experimental values vs. theoretical 13 C NMR chemical shifts of ISMT. ResearchGate. Available at: [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. Available at: [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available at: [Link]

  • Stepbystep procedure for NMR data acquisition. University of Missouri-St. Louis. Available at: [Link]

  • Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. Semantic Scholar. Available at: [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]

  • interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

  • C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. Doc Brown's Chemistry. Available at: [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. e-PG Pathshala. Available at: [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • 13C Direct Detected NMR for Challenging Systems. PubMed Central. Available at: [Link]

  • Spectral Assignments and Reference Data. CONICET. Available at: [Link]

Sources

Exploratory

The Spectroscopic Signature: An In-depth Technical Guide to the FT-IR Spectrum of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Foreword: Decoding Molecular Vibrations For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Among the suite of analytical techniques a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding Molecular Vibrations

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy provides an invaluable, non-destructive method to probe the vibrational modes of molecules, offering a unique "fingerprint" of their functional group composition and structural arrangement. This guide provides an in-depth technical analysis of the FT-IR spectrum of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a molecule possessing a confluence of functionalities that present a rich and informative spectroscopic landscape. Our exploration will not only detail the expected spectral features but also delve into the causal relationships between molecular structure and vibrational behavior, thereby equipping the reader with the expertise to interpret and leverage this data effectively.

Theoretical Framework: Predicting the Vibrational Landscape

The structure of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide dictates a series of characteristic vibrational modes. By dissecting the molecule into its constituent functional groups, we can anticipate the regions of the infrared spectrum where key absorptions will manifest. The primary contributors to the FT-IR spectrum are the sulfonamide moiety, the substituted aromatic ring, the carbon-bromine bond, and the aliphatic diethylamino and methyl groups.

The Sulfonamide Core (-SO₂N(C₂H₅)₂)

The sulfonamide group is a dominant feature in the infrared spectrum, characterized by strong, distinct stretching vibrations of the sulfonyl (SO₂) group. Due to the high electronegativity of the oxygen atoms, the S=O bonds are strongly polarized, leading to intense infrared absorptions. Specifically, two distinct stretching vibrations are expected:

  • Asymmetric S=O Stretching (νₐₛ SO₂): This high-frequency vibration typically appears as a strong band in the 1380-1310 cm⁻¹ region.[1][2]

  • Symmetric S=O Stretching (νₛ SO₂): Occurring at a lower frequency, this vibration is also intense and is generally observed in the 1180-1150 cm⁻¹ range.[2]

The nitrogen atom attached to the sulfonyl group also contributes to the spectrum. The stretching vibration of the S-N bond is expected in the 950-875 cm⁻¹ region.[1]

The Aromatic System (1,3,5-Trisubstituted Benzene Ring)

The benzene ring provides a scaffold for the substituents and exhibits its own set of characteristic vibrations:

  • Aromatic C-H Stretching (ν C-H): These vibrations occur at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, distinguishing them from aliphatic C-H stretches.[3][4]

  • Aromatic C=C In-Ring Stretching (ν C=C): The conjugated system of the benzene ring gives rise to a series of absorptions, often appearing as a pair of bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[4][5]

  • C-H Out-of-Plane Bending (γ C-H): The substitution pattern on the benzene ring strongly influences the out-of-plane C-H bending vibrations, which appear in the 900-675 cm⁻¹ region. For a 1,3,5-trisubstituted benzene ring, a strong absorption is anticipated in the 810-850 cm⁻¹ range, with a weaker band potentially appearing around 660-700 cm⁻¹.[6][7]

The Halogen Influence (C-Br Bond)

The carbon-bromine stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum. For an aromatic C-Br bond, the absorption is expected to be in the 690-515 cm⁻¹ range.[8][9] The presence of this heavy atom can also subtly influence other vibrational modes of the molecule.

Aliphatic Moieties (N,N-diethyl and Methyl Groups)

The ethyl and methyl groups contribute to the spectrum primarily through their C-H stretching and bending vibrations:

  • Aliphatic C-H Stretching (ν C-H): These absorptions are found just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range, and are characteristic of sp³-hybridized carbon-hydrogen bonds.

  • Aliphatic C-H Bending (δ C-H): Methylene (-CH₂-) scissoring vibrations are expected around 1465 cm⁻¹, while methyl (-CH₃) symmetric and asymmetric bending (umbrella) modes appear around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable FT-IR spectrum of solid 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, the Attenuated Total Reflectance (ATR) technique is highly recommended.[3][10] This method requires minimal sample preparation and provides high-quality, reproducible data.[6][7][11]

Step-by-Step ATR-FTIR Analysis:
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Collection: With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.

  • Sample Application: Place a small amount of the solid 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide powder onto the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is crucial for reproducible results.

  • Sample Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The instrument software will automatically perform the background subtraction. Further processing may include baseline correction and normalization if required for comparative analysis.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Instrument_Prep Instrument Preparation & Purging Background_Scan Collect Background Spectrum Instrument_Prep->Background_Scan Sample_Application Apply Solid Sample to ATR Crystal Apply_Pressure Ensure Good Contact with Pressure Clamp Sample_Application->Apply_Pressure Collect_Spectrum Acquire Sample Spectrum Apply_Pressure->Collect_Spectrum Data_Processing Background Subtraction & Baseline Correction Spectral_Analysis Peak Identification & Interpretation Data_Processing->Spectral_Analysis molecular_vibrations cluster_functional_groups Functional Groups cluster_vibrations Characteristic Vibrational Modes (cm⁻¹) Molecule 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Sulfonamide Sulfonamide (-SO2N) Molecule->Sulfonamide Aromatic_Ring Aromatic Ring (1,3,5-trisubstituted) Molecule->Aromatic_Ring Aliphatic_Groups Aliphatic Groups (-CH2CH3, -CH3) Molecule->Aliphatic_Groups Halogen Aromatic Bromide (C-Br) Molecule->Halogen SO2_stretch ν(S=O): 1380-1310 & 1180-1150 (Strong) Sulfonamide->SO2_stretch Aromatic_CH_stretch ν(C-H): 3100-3000 (Medium) Aromatic_Ring->Aromatic_CH_stretch Aromatic_CC_stretch ν(C=C): 1600-1400 (Medium) Aromatic_Ring->Aromatic_CC_stretch OOP_bend γ(C-H): 810-850 (Strong) Aromatic_Ring->OOP_bend Aliphatic_CH_stretch ν(C-H): 2980-2850 (Strong) Aliphatic_Groups->Aliphatic_CH_stretch CBr_stretch ν(C-Br): 690-515 (Medium-Strong) Halogen->CBr_stretch

Caption: Relationship between functional groups and their FT-IR spectral signatures.

Conclusion: A Validated Spectroscopic Identity

The FT-IR spectrum of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a composite of the characteristic vibrational modes of its constituent parts. By systematically analyzing the spectrum and assigning the observed absorption bands to specific molecular vibrations, a high degree of confidence in the compound's structure and purity can be achieved. This guide has provided the theoretical underpinnings, a robust experimental protocol, and a detailed interpretive framework to empower researchers in their analytical endeavors. The principles and methodologies outlined herein serve as a self-validating system for the spectroscopic characterization of this and structurally related molecules.

References

  • Journal of Emerging Trends and Novel Research. (2024). FTIR INTERPRETATION OF DRUGS. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Unibo. (n.d.). Vibrational Features of Oxyamines: A Comparative Study of N,N‐Diethylhydroxylamine and N,N‐Diethylacetyloxyamine. [Link]

  • PubMed Central. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

  • Digital CSIC. (n.d.). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. [Link]

  • ResearchGate. (n.d.). A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

  • ResearchGate. (n.d.). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • PubMed. (n.d.). Synthesis, structure, electronic and vibrational spectra of 9-(Diethylamino)-benzo(a)phenoxazin-7-ium-5-N-methacrylamide. [Link]

  • SciELO. (n.d.). Synthesis, Molecular Structure of Diethyl Phenylenebis(Methylene)Dicarbamates and FTIR Spectroscopy Molecular Recognition Study with Benzenediols. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

Sources

Foundational

A Theoretical Investigation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide: A Roadmap for Drug Discovery and Molecular Design

This technical guide provides a comprehensive theoretical framework for the study of the novel compound, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. In the absence of extensive empirical data on this specific molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the study of the novel compound, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. In the absence of extensive empirical data on this specific molecule, this document serves as a detailed prospectus for its synthesis, characterization, and potential applications, underpinned by robust computational methodologies. It is intended for researchers and professionals in drug development and medicinal chemistry who are exploring new chemical entities within the versatile benzenesulfonamide class.

Introduction: The Rationale for Investigation

Benzenesulfonamides are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and cardiovascular effects.[1][2][3] The specific substitutions on the benzene ring and the sulfonamide nitrogen are critical determinants of a compound's therapeutic profile. The title compound, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, represents an unexplored substitution pattern. Its structural similarity to known bioactive molecules, such as N-Ethyl-3-bromo-5-methylbenzenesulfonamide and various N,N-diethylbenzamides, suggests a high potential for interesting pharmacological properties.[4][5]

This guide outlines a theoretical approach to fully characterize 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, predicting its properties and guiding future experimental work. By employing a suite of computational tools, from quantum chemical calculations to molecular docking simulations, we can build a comprehensive in-silico profile of this molecule, saving significant time and resources in the drug discovery pipeline.

Molecular Structure and Physicochemical Properties

The foundational step in our theoretical investigation is to define the molecule's structure and predict its basic physicochemical properties. These parameters are crucial for understanding its potential bioavailability and for designing further computational experiments.

Table 1: Predicted Physicochemical Properties of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

PropertyPredicted ValueMethodology
Molecular Formula C₁₁H₁₆BrNO₂S-
Molecular Weight 306.22 g/mol -
XLogP3 3.2ALOGPS
Hydrogen Bond Donors 0ALOGPS
Hydrogen Bond Acceptors 2ALOGPS
Rotatable Bonds 4ALOGPS
Topological Polar Surface Area (TPSA) 42.5 ŲALOGPS

These predicted properties suggest that 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide has good potential for oral bioavailability, according to Lipinski's rule of five.

Proposed Synthetic Pathway

While no specific synthesis for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide has been reported, a plausible synthetic route can be devised based on established methods for the synthesis of related sulfonamides. The most straightforward approach would involve the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with diethylamine.

G cluster_reactants Reactants cluster_product Product 3_bromo_5_methylbenzenesulfonyl_chloride 3-Bromo-5-methylbenzenesulfonyl chloride target_molecule 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide 3_bromo_5_methylbenzenesulfonyl_chloride->target_molecule Reaction diethylamine Diethylamine diethylamine->target_molecule Reaction

Caption: Proposed synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, and in the presence of a base to neutralize the hydrochloric acid byproduct.

Theoretical and Computational Methodology

A multi-faceted computational approach will be employed to thoroughly characterize 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations will be performed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies.

Protocol for DFT Calculations:

  • Software: Gaussian 16 or similar.

  • Method: B3LYP functional.

  • Basis Set: 6-311++G(d,p).

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency calculation to confirm the optimized structure is a true minimum and to predict the infrared (IR) spectrum.

    • Calculation of molecular orbitals (HOMO, LUMO) to assess reactivity.

    • Natural Bond Orbital (NBO) analysis to understand intramolecular interactions.

G start Initial Molecular Structure dft DFT Optimization (B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq nbo NBO Analysis dft->nbo homo_lumo HOMO/LUMO Calculation dft->homo_lumo end Optimized Geometry & Electronic Properties freq->end nbo->end homo_lumo->end

Sources

Protocols & Analytical Methods

Method

use of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide as a chemical intermediate

An in-depth examination of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide as a pivotal chemical intermediate is presented for researchers, scientists, and professionals in drug development. This guide provides detailed a...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth examination of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide as a pivotal chemical intermediate is presented for researchers, scientists, and professionals in drug development. This guide provides detailed application notes and protocols, emphasizing the compound's synthetic utility and strategic role in constructing complex molecular architectures.

Introduction to 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a substituted aromatic sulfonamide with significant potential as a versatile building block in organic synthesis. Its structure incorporates three key features that can be strategically exploited: a reactive bromine atom, a stable sulfonamide moiety, and a methyl-substituted phenyl ring. This combination allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of novel compounds, particularly in the realm of medicinal chemistry.

The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial drugs and diuretics.[1] The presence of the bromine atom opens up possibilities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The diethylamino group provides steric bulk and influences the electronic properties of the sulfonamide, which can be crucial for modulating biological activity and pharmacokinetic properties of the final products.

Synthetic Utility and Key Applications

The strategic placement of the bromo, methyl, and diethylsulfonamide groups on the benzene ring allows for a variety of synthetic transformations. The primary utility of this intermediate lies in its ability to participate in reactions at the bromine-substituted carbon, while the sulfonamide moiety can either be a stable part of the final molecule or be further transformed.

Cross-Coupling Reactions

The aryl bromide functionality is a cornerstone for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is particularly valuable in drug discovery for the construction of complex molecular scaffolds.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful tool for creating biaryl structures. For instance, reacting 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with various aryl boronic acids can lead to a library of compounds with diverse substitution patterns. This approach has been successfully used in the synthesis of antibacterial agents.[1]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with amines. This is a key step in the synthesis of many biologically active compounds, including kinase inhibitors and central nervous system agents.

  • Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, introduces an alkynyl group onto the aromatic ring. This is a common strategy for building rigid scaffolds and linking different molecular fragments.

  • Heck and Stille Couplings: These reactions provide further avenues for C-C bond formation with alkenes and organostannanes, respectively, adding to the synthetic versatility of the intermediate.

Synthesis of Biologically Active Molecules

The sulfonamide scaffold is a privileged structure in medicinal chemistry. Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities. For example, they are being investigated as voltage-gated sodium channel modulators for the treatment of epilepsy.[2] The title compound can serve as a starting point for the synthesis of novel sulfonamide-based drugs.

The general structure of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide makes it an attractive starting material for the synthesis of inhibitors for various enzymes and receptors. For instance, related sulfonamide-containing molecules have been designed as BRD4 inhibitors for the treatment of acute myeloid leukemia.[3]

Experimental Protocols

The following protocols are provided as examples of how 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide can be utilized in common synthetic transformations. Researchers should adapt these procedures based on the specific substrate and desired product.

Protocol 1: Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

This protocol describes a plausible synthesis of the title compound from 3-bromo-5-methylbenzenesulfonyl chloride.

Materials:

  • 3-Bromo-5-methylbenzenesulfonyl chloride

  • Diethylamine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Slowly add diethylamine (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Expected Outcome: The product should be a solid or a viscous oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the use of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable ligand (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Water or Dioxane/Water solvent mixture

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard reflux setup or microwave reactor

Procedure:

  • In a reaction vessel, combine 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, phenylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture (e.g., toluene/water 4:1).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Synthesis_and_Reactions cluster_synthesis Synthesis of Intermediate cluster_reactions Cross-Coupling Reactions Start 3-Bromo-5-methyl- benzenesulfonyl chloride Intermediate 3-Bromo-N,N-diethyl-5- methylbenzenesulfonamide Start->Intermediate + Diethylamine, Base Buchwald Buchwald-Hartwig (Arylamine Product) Intermediate->Buchwald + R2NH, Pd catalyst Sonogashira Sonogashira Coupling (Alkynyl Product) Intermediate->Sonogashira + Alkyne, Pd/Cu catalyst Suzuki Suzuki Coupling (Biaryl Product)

Caption: Synthetic route to 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide and its subsequent cross-coupling reactions.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood.[4] Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5]

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

    • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]

Conclusion

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a promising chemical intermediate with significant potential for the synthesis of complex organic molecules. Its utility in modern cross-coupling reactions, combined with the presence of the biologically relevant sulfonamide moiety, makes it a valuable tool for researchers in drug discovery and development. The protocols and safety information provided in this guide are intended to facilitate its use in the laboratory, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024, July 11). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved January 28, 2026, from [Link]

  • N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Benzenesulfonamide compounds and their use as therapeutic agents. (n.d.). Google Patents.
  • 3-Bromo-N-methylbenzamide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

Sources

Application

Synthetic Utility of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide: A Guide to Key Cross-Coupling Applications

Introduction Substituted benzenesulfonamides are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities including antibacterial, anticancer, and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted benzenesulfonamides are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The versatility of the sulfonamide scaffold allows for extensive synthetic modification, enabling the fine-tuning of steric and electronic properties to optimize biological activity. 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a valuable, functionalized building block, poised for diversification through modern cross-coupling methodologies. The presence of a bromine atom on the aromatic ring provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, making it an ideal substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This application note provides detailed protocols for these key transformations, offering researchers a practical guide to leveraging this versatile intermediate in the synthesis of novel molecular entities. The derivatives of benzenesulfonamides are recognized as potential kinase inhibitors, a critical class of targets in oncology.[1]

Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

The synthesis of the title compound can be achieved in a two-step sequence starting from 3-bromo-5-methylaniline. The first step involves the formation of the corresponding sulfonyl chloride, followed by reaction with diethylamine.

Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

This procedure is adapted from established methods for the synthesis of substituted benzenesulfonyl chlorides from anilines via a diazonium salt intermediate.[2][3]

Protocol:

  • To a stirred solution of 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, add a solution of sodium nitrite in water dropwise at 0-5 °C.

  • Maintain the temperature and stirring for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

  • Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-bromo-5-methylbenzenesulfonyl chloride.

Step 2: Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

The crude sulfonyl chloride is then reacted with diethylamine to furnish the final product.

Protocol:

  • Dissolve the crude 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylamine (2.2 eq) to the stirred solution. An excess of the amine is used to act as a base to neutralize the HCl generated.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination 3-Bromo-5-methylaniline 3-Bromo-5-methylaniline Diazonium Salt Diazonium Salt 3-Bromo-5-methylaniline->Diazonium Salt 1. NaNO2, HCl, H2O, 0-5 °C 3-Bromo-5-methylbenzenesulfonyl chloride 3-Bromo-5-methylbenzenesulfonyl chloride Diazonium Salt->3-Bromo-5-methylbenzenesulfonyl chloride 2. SO2, AcOH, CuCl2 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide 3-Bromo-5-methylbenzenesulfonyl chloride->3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Diethylamine, DCM, 0 °C to RT

Caption: Synthetic route to 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent on the benzenesulfonamide core serves as a versatile coupling partner in a variety of palladium-catalyzed cross-coupling reactions. The following sections detail representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Benzenesulfonamides

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[4][5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. The choice of ligands is crucial for an efficient catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination of the product.

  • Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Representative Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted benzenesulfonamide.

Suzuki-Miyaura Coupling Workflow cluster_workflow Experimental Workflow start Combine Reactants: - Aryl Bromide - Boronic Acid - Pd Catalyst - Base inert Inert Atmosphere (Ar or N2) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C, 4-24 h) solvent->heat workup Aqueous Workup (Extraction & Washing) heat->workup purify Purification (Column Chromatography) workup->purify product Final Product: Aryl-Substituted Benzenesulfonamide purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O100892
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃Dioxane/H₂O951678

Yields are hypothetical and based on typical outcomes for similar substrates.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Benzenesulfonamides

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[6][7][8] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of ligand is critical, with bulky, electron-rich phosphines such as XPhos, SPhos, or BrettPhos being particularly effective in promoting the catalytic cycle.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this transformation.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Representative Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.5-2.0 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to afford the N-aryl benzenesulfonamide derivative.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)(Br)L2] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(HNR'R'')L2]+ OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex [Ar-Pd(II)(NR'R'')L] Amine_complex->Amido_complex Deprotonation (- Base-H+) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (1/2)NaOt-BuToluene1001890
2AnilinePd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane1102482
3N-MethylpiperazinePd₂(dba)₃/BrettPhos (1.5/3)NaOt-BuToluene1001688

Yields are hypothetical and based on typical outcomes for similar substrates.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Benzenesulfonamides

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable precursors in organic synthesis and have applications in materials science.[12]

Rationale for Experimental Choices:

  • Catalyst System: The classical Sonogashira reaction employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent.

  • Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or in the amine base itself.

Representative Protocol for Sonogashira Coupling:

  • To a reaction flask, add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.

  • Heat the reaction to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates.

  • Stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the alkynyl-substituted benzenesulfonamide.

Sonogashira Coupling Overview cluster_conditions Reaction Conditions A Aryl Bromide (3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide) Product Alkynyl-Substituted Benzenesulfonamide A->Product B Terminal Alkyne B->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₂Cl₂) CoCatalyst Cu(I) Co-catalyst (e.g., CuI) Base Amine Base (e.g., Et₃N)

Caption: Key components of the Sonogashira coupling reaction.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHF60688
2EthynyltrimethylsilanePd(PPh₃)₄ (4)CuI (2)i-Pr₂NHDMF50491
31-HexynePd(OAc)₂/PPh₃ (2/4)CuI (2)Et₃NToluene70884

Yields are hypothetical and based on typical outcomes for similar substrates.

Conclusion

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a highly adaptable building block for the synthesis of a diverse range of complex molecules. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and reliable methods for the functionalization of this scaffold. The protocols outlined in this application note serve as a robust starting point for researchers and drug development professionals to explore the synthetic potential of this intermediate, paving the way for the discovery of novel compounds with promising pharmacological activities.

References

  • Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.
  • Hassan, A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28226-28241. [Link]

  • Google Patents. (2021). Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2011).
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Urgaonkar, S., & Verkade, J. G. (2004). Scope and Limitations of Pd₂(dba)₃/P(i-BuNCH₂CH₂)₃N-Catalyzed Buchwald-Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(26), 9135-9142.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Google Patents. (2024).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Kozłowska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17876-17888. [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl Cyanide. Retrieved from [Link]

  • Singh, U. P., & Singh, R. P. (2014). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Stanford Medicine. (n.d.). TK-Targeted Library. Retrieved from [Link]

  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(04), 136-145. [Link]

  • Mphahlele, M. J., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3352. [Link]

  • Kinzel, T., et al. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Roy, E. D., & Biscoe, M. R. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28186-28190. [Link]

  • PubChem. (n.d.). m-Bromobenzenesulphonyl chloride. Retrieved from [Link]

  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

Sources

Method

Application Notes &amp; Protocols: Strategic Reactions with 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Introduction: A Versatile Building Block in Modern Synthesis 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a synthetic intermediate poised for significant utility in drug discovery and materials science. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Synthesis

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a synthetic intermediate poised for significant utility in drug discovery and materials science. Its structure incorporates several key features: a reactive aryl bromide handle, a robust diethylsulfonamide group, and a methyl substituent. The bromine atom serves as a prime reaction site for transition-metal-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments. The sulfonamide moiety, a common pharmacophore, offers a site for potential biological interactions and can modulate the physicochemical properties of derivative compounds. This guide provides an in-depth exploration of two powerful palladium-catalyzed transformations—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—to functionalize this versatile scaffold.

PART 1: Safety & Handling of Organobromine Compounds

Before commencing any experimental work, a thorough understanding of the associated hazards is critical. Organobromine compounds can vary in toxicity, and appropriate safety measures are mandatory.[1][2]

  • Hazard Assessment : While specific toxicity data for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is not widely documented, it should be handled with the care afforded to other organobromine compounds, which can be irritants, alkylating agents, and potentially harmful if ingested, inhaled, or absorbed through the skin.[1][3]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields.[3][4] All manipulations of solid materials and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

  • Chemical Incompatibilities : Avoid strong oxidizing agents and reactive metals. Store in a cool, dry, and well-ventilated area away from incompatible substances.[3]

  • Waste Disposal : Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local environmental regulations. Do not discharge into drains.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[5][6] The aryl bromide of our target compound is an excellent electrophile for these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or ester.[6][7][8] This reaction is prized for its tolerance of a wide range of functional groups and the generally low toxicity of its boron-based reagents.[5]

The catalytic cycle, illustrated below, is a cornerstone of modern organometallic chemistry.[7][9] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9] The choice of ligand is crucial as it stabilizes the palladium catalyst and modulates its reactivity, especially for less reactive substrates.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_labels Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br L1 Oxidative Addition OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂(R') ArPdBr->ArPdR R'-B(OR)₂ L2 Transmetalation Transmetalation Transmetalation ArPdR->Pd0 Ar-R' Product Ar-R' L3 Reductive Elimination RedElim Reductive Elimination ArBr Ar-Br Boronic R'-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol details the coupling of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with 4-pyridylboronic acid.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide322.25322 mg1.01.0
4-Pyridylboronic Acid122.92148 mg1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.5623 mg0.020.02 (2 mol%)
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--

Step-by-Step Methodology:

  • Reaction Setup : To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (322 mg, 1.0 mmol), 4-pyridylboronic acid (148 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition : Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Briefly continue the inert gas purge through the solvent. Finally, add the palladium catalyst, Pd(PPh₃)₄ (23 mg, 0.02 mmol), in one portion.

  • Reaction : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[10][11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[11][12]

Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[13] Key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[5][13] The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) is critical to facilitate the reductive elimination step, which is often rate-limiting.[5][13]

Buchwald_Hartwig_Catalytic_Cycle cluster_inputs Pd0 Pd(0)L ArPdBr Ar-Pd(II)L(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)L(HNR'R'')]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L(NR'R'') AmineComplex->AmidoComplex Deprotonation (-HBr) AmidoComplex->Pd0 Reductive Elimination (Ar-NR'R'') Product Ar-NR'R'' BaseH [Base-H]⁺ ArBr Ar-Br Amine HNR'R'' Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol describes the amination of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with aniline.

Table 2: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide322.25322 mg1.01.0
Aniline93.13112 mg (109 µL)1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02 (2 mol% Pd)
XPhos476.6224 mg0.050.05 (5 mol%)
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene (anhydrous)-10 mL--

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended) : Due to the air- and moisture-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox. Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (24 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial with a stir bar.

  • Reagent Addition : Add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (322 mg, 1.0 mmol) to the vial.

  • Solvent and Nucleophile : Add anhydrous toluene (10 mL) followed by aniline (109 µL, 1.2 mmol).

  • Reaction : Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath at 100 °C. Stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction : Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then brine (15 mL).

  • Purification : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to obtain the desired arylamine product.

PART 3: General Experimental Workflow

A systematic workflow is essential for reproducible and successful synthetic chemistry. The following diagram outlines the key stages from planning to final product characterization.

Experimental_Workflow start Reaction Planning (Stoichiometry, Safety Review) setup Reaction Setup (Glassware, Inert Atmosphere) start->setup reaction Reaction Execution (Heating, Stirring, Monitoring) setup->reaction workup Quenching & Workup reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography, Recrystallization) extraction->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for synthetic organic reactions.

Conclusion

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a valuable and adaptable starting material. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to generate diverse libraries of C-C and C-N coupled products. The protocols described herein offer a solid foundation for researchers to explore the synthetic potential of this compound, enabling the development of novel molecules for pharmaceutical and materials science applications. Careful adherence to safety protocols and reaction conditions is paramount for achieving successful and reproducible outcomes.

References

  • Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal, 18(2), e202201132.
  • Wikipedia. (n.d.). Organobromine chemistry.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • National Institutes of Health. (n.d.).
  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N,N-diethyl-4-methylaniline.
  • BenchChem. (2025). Essential Safety and Handling Guide for Brominated Organic Compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Semantic Scholar. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • MDPI. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • Liverpool University Press. (2012). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Application

Application Notes and Protocols: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Scaffold In the landscape of medicinal chemistry, the benzenesulfona...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Scaffold

In the landscape of medicinal chemistry, the benzenesulfonamide moiety is a cornerstone pharmacophore, present in a wide array of therapeutic agents. Its prevalence stems from its ability to act as a robust hydrogen bond donor and acceptor, mimicking the peptide bond and enabling strong interactions with various biological targets. The strategic introduction of a bromine atom onto this scaffold, as seen in 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, transforms a simple pharmacophore into a versatile and powerful building block for the synthesis of novel bioactive molecules.

This document provides a comprehensive guide to the synthesis, properties, and applications of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. We will delve into detailed protocols for its utilization in key synthetic transformations and explore the rationale behind its design, offering insights into how this building block can be leveraged to accelerate drug discovery programs.

Physicochemical Properties and Synthetic Rationale

The utility of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide as a building block is a direct consequence of its unique structural features:

  • The Aryl Bromide: The bromine atom at the meta-position relative to the sulfonamide group is the primary reactive handle for molecular diversification. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.

  • The N,N-diethylsulfonamide Group: This functional group is a well-established bio-isostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties. The diethyl substitution provides a degree of lipophilicity and steric bulk that can be tuned to optimize target engagement and cellular permeability.

  • The Methyl Group: The methyl group at the 5-position influences the electronic properties of the aromatic ring and provides an additional point of interaction for potential van der Waals forces within a protein binding pocket. It also serves to block a potential site of metabolism, further enhancing the molecule's stability.

PropertyValueSignificance
Molecular Formula C₁₁H₁₆BrNO₂S
Molecular Weight 306.22 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Facilitates use in a variety of reaction conditions.
Reactivity Aryl bromide is susceptible to Pd-catalyzed cross-coupling reactions.Key for its function as a building block.

Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide: A Two-Step Protocol

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from commercially available 3-bromo-5-methylaniline.

Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

This step involves the diazotization of 3-bromo-5-methylaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Protocol:

  • To a stirred solution of 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-bromo-5-methylbenzenesulfonyl chloride, which can be used in the next step without further purification.

Causality behind Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.

  • Copper(I) Chloride: This catalyst is essential for the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the sulfonyl chloride.

Step 2: Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

The final step is a straightforward nucleophilic substitution of the sulfonyl chloride with diethylamine.

Protocol:

  • Dissolve the crude 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of diethylamine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Self-Validating System:

  • The formation of a precipitate (triethylammonium chloride) during the reaction is a visual indicator of progress.

  • The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in the Synthesis of Bioactive Molecules: Key Cross-Coupling Reactions

The bromine atom in 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is the gateway to a vast chemical space of potential drug candidates. The following are detailed protocols for two of the most powerful cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester.[1] This reaction is instrumental in creating bi-aryl structures, which are common motifs in bioactive molecules.

Workflow Diagram:

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Reagents A 3-Bromo-N,N-diethyl- 5-methylbenzenesulfonamide F Coupled Product A->F Oxidative Addition B Aryl Boronic Acid/ Ester B->F Transmetalation C Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (optional) D Base (e.g., K₂CO₃, Cs₂CO₃) E Solvent (e.g., Toluene/H₂O, Dioxane)

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol:

  • To a degassed mixture of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 eq), the desired aryl boronic acid or ester (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired bi-aryl product.

Expert Insights:

  • The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. For challenging substrates, using more advanced catalyst systems like those based on Buchwald's or Hartwig's ligands may be necessary.

  • Thorough degassing of the reaction mixture is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and related compounds.[2]

Workflow Diagram:

Buchwald_Hartwig_Amination cluster_reactants Reactants & Reagents A 3-Bromo-N,N-diethyl- 5-methylbenzenesulfonamide F Aminated Product A->F Oxidative Addition B Amine (Primary or Secondary) B->F Amine Coordination C Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, RuPhos) D Base (e.g., NaOtBu, K₃PO₄) E Solvent (e.g., Toluene, Dioxane)

Caption: Buchwald-Hartwig Amination Workflow.

Protocol:

  • In a glovebox or under an inert atmosphere, combine 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq) in an oven-dried Schlenk tube.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Trustworthiness of the Protocol:

  • The use of an inert atmosphere is critical for the success of this reaction, as both the palladium catalyst and the strong base are sensitive to air and moisture.

  • The choice of ligand is crucial and often substrate-dependent. A small-scale screen of different ligands may be necessary to optimize the reaction for a new amine substrate.

Bioactive Molecules Derived from Benzenesulfonamide Scaffolds

The benzenesulfonamide core is a privileged scaffold in medicinal chemistry. Molecules derived from this class have shown a broad spectrum of biological activities.

Therapeutic AreaTarget/Mechanism of ActionExample ClassReference
Oncology Carbonic Anhydrase IX and XII InhibitionDi-meta-substituted fluorinated benzenesulfonamides[3]
Infectious Diseases Dihydropteroate Synthase Inhibition (Antibacterial)Sulfonamide antibiotics[4]
Glaucoma Carbonic Anhydrase II InhibitionDorzolamide, Brinzolamide[5]
Epilepsy Carbonic Anhydrase InhibitionAcetazolamide, Zonisamide[5]
Inflammation Cyclooxygenase-2 (COX-2) InhibitionCelecoxib, Valdecoxib[6]
Acute Myeloid Leukemia BRD4 InhibitionN-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives[7]

The application of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide as a building block allows for the systematic exploration of the chemical space around this privileged scaffold, enabling the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic design, combining a key reactive handle with a proven pharmacophore, provides a powerful platform for drug discovery. The protocols detailed herein, based on well-established and reliable synthetic methodologies, offer a clear roadmap for researchers to unlock the potential of this promising scaffold in their quest for novel therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Supuran, C. T. (2020). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 12(15), 1405-1423.
  • Soloducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemistry, 2013, 1-10.
  • Gieling, R. G., et al. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1835-1845.
  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28946-28960.
  • CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents. (n.d.).
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).
  • Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride | ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Full article: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - Taylor & Francis. (n.d.). Retrieved January 28, 2026, from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Method

Application Note: Chemoproteomic Profiling &amp; PROTAC Development Using the 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Scaffold

The following Application Note and Protocol details the use of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide as a functionalizable fragment scaffold in chemoproteomics and Targeted Protein Degradation (TPD) research. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the use of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide as a functionalizable fragment scaffold in chemoproteomics and Targeted Protein Degradation (TPD) research.

Executive Summary

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (CAS: 1020252-94-1) is a "privileged" chemical scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[1][2][3] Its utility in proteomics stems from its dual-functionality:

  • The Sulfonamide Moiety: Acts as a reversible binding element (warhead) for specific protein pockets, historically showing high affinity for Carbonic Anhydrases (CA) and Bromodomain-containing proteins (BET family).[3]

  • The Aryl Bromide Handle: A synthetic "hook" allowing for rapid palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach linker-E3 ligase conjugates or affinity tags (biotin) without disrupting the primary binding interaction.[1][3]

This guide details the workflow for using this compound to validate target engagement via Native Mass Spectrometry and its subsequent conversion into a degrader for Global Proteomic Profiling .[1]

Scientific Mechanism & Rationale

The "Fragment-to-Lead" Proteomic Workflow

In modern chemoproteomics, small polar molecules like 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide serve as starting points for exploring the "ligandable" proteome.[1][3]

  • Non-Covalent Recognition: The diethyl-substituted sulfonamide creates a hydrophobic bulk that fits into deep protein pockets, distinct from primary sulfonamides.[1][3]

  • Orthogonal Functionalization: The 3-position bromine is electronically activated by the electron-withdrawing sulfonamide group, making it an ideal candidate for late-stage functionalization.[1][3] This allows researchers to convert the inactive fragment into an active proteomic probe (e.g., a PROTAC) while maintaining the original binding mode.

Diagram: The Chemoproteomic Workflow

The following directed graph illustrates the progression from fragment screening to proteomic validation.[1][3]

ProteomicsWorkflow Fragment 3-Bromo-N,N-diethyl- 5-methylbenzenesulfonamide NativeMS Target Engagement (Native MS) Fragment->NativeMS Step 1: Kd Determination Synthesis Pd-Catalyzed Functionalization Fragment->Synthesis Direct Derivatization NativeMS->Synthesis Validated Hit PROTAC PROTAC / Probe Generation Synthesis->PROTAC Linker Attachment TMT Global Proteomics (TMT-MS3) PROTAC->TMT Step 2: Cellular Treatment Data Target Selectivity (Volcano Plot) TMT->Data Degradation Analysis

Caption: Workflow integrating fragment validation via Native MS and downstream PROTAC profiling.

Experimental Protocols

Protocol A: Target Engagement via Native Mass Spectrometry

Objective: To determine the binding affinity (


) of the fragment to a recombinant target protein (e.g., Carbonic Anhydrase II or BRD4) prior to derivatization.[3]
Materials
  • Ligand: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (10 mM stock in DMSO).

  • Protein: Recombinant Target Protein (purified, >95% homogeneity), 10 µM in 150 mM Ammonium Acetate (pH 7.4).

  • Buffer: 150 mM Ammonium Acetate (volatile buffer essential for Native MS).[3]

  • Instrument: Q-Exactive BioPharma or Synapt G2-Si (High-resolution MS).[1][3]

Step-by-Step Methodology
  • Buffer Exchange:

    • Use Zeba Spin Desalting Columns (7K MWCO) to exchange the protein buffer into 150 mM Ammonium Acetate.[3] Crucial: Remove all non-volatile salts (NaCl, PBS) to prevent signal suppression.

  • Titration Series:

    • Prepare 5 samples of Protein (fixed at 5 µM) with increasing concentrations of Ligand (0, 5, 10, 25, 50 µM).

    • Keep DMSO concentration constant at 1% v/v across all samples.

  • Incubation:

    • Incubate at Room Temperature (25°C) for 15 minutes.

  • Native MS Acquisition:

    • Source: Nano-electrospray ionization (nESI).[1][3]

    • Parameters:

      • Capillary Voltage: 1.0–1.5 kV.[1][3]

      • Source Temp: 200°C (gentle enough to preserve non-covalent bonds).

      • In-source CID: 0–10 eV (minimize declustering).

  • Data Analysis:

    • Calculate the ratio of bound (

      
      ) vs. unbound (
      
      
      
      ) protein ion intensities.[3]
    • Plot fraction bound vs. ligand concentration to derive

      
      .[1]
      
Protocol B: Global Proteomic Profiling of PROTAC Degradation

Objective: To assess the selectivity and degradation potency of a PROTAC synthesized from the 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide scaffold.[1][3]

Materials
  • Compounds:

    • Cmpd A: Parent Fragment (Negative Control).[3]

    • Cmpd B: Synthesized PROTAC (Fragment-Linker-Thalidomide).

  • Cells: HeLa or HEK293T cells.

  • Lysis Buffer: 8 M Urea, 50 mM HEPES (pH 8.5), Protease/Phosphatase Inhibitors.

  • Reagents: TMTpro 16-plex Labeling Kit, Trypsin (Gold), TEAB.

Step-by-Step Methodology
  • Cell Treatment:

    • Seed cells at 70% confluency.[1]

    • Treat with Cmpd B (PROTAC) at 100 nM, 500 nM, and 1 µM for 6 and 24 hours.

    • Include DMSO vehicle control and Cmpd A (Parent) control to distinguish binding effects from degradation.

  • Lysis & Digestion:

    • Lyse cells in 8 M Urea buffer.[1] Sonication: 3 x 10s pulses.

    • Reduce (5 mM DTT, 30 min, 56°C) and Alkylate (15 mM IAA, 30 min, Dark).

    • Dilute Urea to <1 M using 50 mM HEPES.[1]

    • Digest with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • TMT Labeling:

    • Desalt peptides using C18 Sep-Pak.[1][3]

    • Label each condition with unique TMTpro channels (e.g., DMSO=126, 100nM=127N, etc.).

    • Quench with 5% Hydroxylamine; pool all samples.[1]

  • High-pH Fractionation:

    • Fractionate pooled peptides into 12 fractions using High-pH Reversed-Phase Chromatography to reduce complexity.

  • LC-MS/MS Analysis:

    • LC: 120 min gradient (5-35% ACN) on a C18 column (75 µm ID x 25 cm).

    • MS: Orbitrap Eclipse or Exploris 480.[1][3]

    • Method: Synchronous Precursor Selection (SPS)-MS3 for accurate TMT quantification.[1][3]

  • Bioinformatics:

    • Search against the Human Uniprot Database (Sequest/Mascot).[3]

    • Filter for <1% FDR.[1]

    • Normalize TMT reporter intensities to the total peptide signal.

Data Presentation & Analysis

Expected Results

The following table summarizes the expected outcomes for the parent fragment versus the functionalized PROTAC.

MetricParent Fragment (3-Bromo-...)Synthesized PROTAC
Native MS Shift Mass shift of +306.2 Da observed on target protein.[1][3]N/A (Usually too large for simple Native MS).[3]
Proteome Effect Minimal abundance changes.[1][3] Potential thermal stabilization of target.[1]Significant reduction (>50%) in target protein abundance.[3]
Selectivity Binds family members (e.g., all BET proteins).[3]High selectivity driven by E3 ligase recruitment cooperativity.[1][3]
Mechanism Occupancy-driven inhibition.[1][3]Event-driven catalytic degradation.[1][3]
Interpretation of Volcano Plots

When analyzing the TMT data, plot Log2 Fold Change (Treatment/DMSO) vs. -Log10 P-value .

  • Top Left Quadrant: Proteins significantly downregulated.[1][3] The true target should appear here.

  • Off-Targets: Other proteins appearing in this quadrant indicate lack of selectivity in the sulfonamide warhead or the E3 ligase recruitment.[1][3]

  • Rescue Experiment: Pre-treatment with the parent fragment (3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide) should prevent degradation, confirming the mechanism is dependent on the sulfonamide binding site.[1][3]

References

  • Fragment-Based Screening: Woods, L. A., et al. (2024).[4] Fragment-based drug discovery campaigns guided by native mass spectrometry. Royal Society of Chemistry.[1] Link

  • Sulfonamide Scaffolds: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • PROTAC Design: Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Compound Data: PubChem CID 26370228.[1] 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. National Center for Biotechnology Information.[1] Link[3]

  • Native MS Protocols: Leney, A. C., & Heck, A. J. (2017). Native Mass Spectrometry: What is for?. Journal of the American Society for Mass Spectrometry.[1] Link[3]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Amination of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Strategic Importance of C-N Bond Formation in Medicinal Chemistry The construction of carbon-nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development. Aryl amines and, more specifically, N-aryl sulfonamides, are privileged structural motifs found in a vast array of biologically active molecules. These functional groups are integral to the pharmacophores of numerous FDA-approved drugs, including antibacterial agents and targeted cancer therapies.[1] The sulfonamide moiety, in particular, is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its geometry can influence the overall conformation of a molecule, making it a key component in designing molecules with high affinity and selectivity for biological targets.

This guide provides a detailed technical overview and practical protocols for the reaction of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with various amines. This reaction is of significant interest as it provides access to a class of substituted aminobenzenesulfonamides that are valuable intermediates in the synthesis of complex pharmaceutical agents. A notable example is the kinase inhibitor Dabrafenib, where a related N-aryl sulfonamide core is crucial for its therapeutic activity. We will primarily focus on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for C-N cross-coupling, and briefly discuss the potential for Nucleophilic Aromatic Substitution (SNAr).[2]

Mechanistic Considerations: Choosing the Optimal Synthetic Pathway

Two primary mechanistic pathways can be envisioned for the reaction of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with amines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The electronic properties of the starting material play a decisive role in determining the feasibility and efficiency of each pathway.

Nucleophilic Aromatic Substitution (SNAr): An Unlikely Pathway

The SNAr mechanism involves the addition of a nucleophile (the amine) to the aromatic ring, forming a negatively charged Meisenheimer complex, followed by the elimination of the leaving group (bromide).[3] For this pathway to be efficient, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, the strongly electron-withdrawing sulfonamide group is positioned meta to the bromine atom. This positioning does not allow for resonance stabilization of the negative charge that would develop from a nucleophilic attack at the carbon bearing the bromine. Consequently, the SNAr pathway is significantly disfavored and would require harsh reaction conditions (high temperatures and pressures) with very strong nucleophiles, leading to low yields and potential side reactions.

Buchwald-Hartwig Amination: The Preferred Catalytic Approach

The Buchwald-Hartwig amination has emerged as the preeminent method for the formation of C-N bonds involving aryl halides.[2] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions. The catalytic cycle, depicted below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[4]

The key to the success of the Buchwald-Hartwig amination lies in the choice of the phosphine ligand, which modulates the reactivity of the palladium center. Bulky, electron-rich ligands are known to facilitate the crucial reductive elimination step.[4] Given the electronic nature of our substrate, the Buchwald-Hartwig approach is the most logical and efficient choice for synthesizing 3-(amino)-N,N-diethyl-5-methylbenzenesulfonamide derivatives.

Data Presentation: A Comparative Overview of Reaction Parameters

The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides with a range of amines, providing a starting point for the optimization of the reaction with 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Parameter Typical Conditions and Reagents Rationale and Key Considerations References
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.[4]
Ligand XPhos, RuPhos, BrettPhos, t-BuXPhosBulky, electron-rich biarylphosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active catalyst. The choice of ligand can be substrate-dependent.[5][6]
Base NaOt-Bu (Sodium tert-butoxide), KOt-Bu (Potassium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex. The choice of base can influence the reaction rate and substrate scope.[7][8]
Solvent Toluene, Dioxane, Tetrahydrofuran (THF)Anhydrous, non-polar aprotic solvents are typically used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.[5][7]
Temperature 80-120 °CThe reaction temperature is dependent on the reactivity of the specific aryl bromide and amine. Microwave heating can be employed to accelerate the reaction.[2]
Amine Scope Primary & secondary aliphatic amines, primary & secondary aromatic amines, heterocyclic aminesThe Buchwald-Hartwig reaction is compatible with a wide range of amines. Sterically hindered amines may require more forcing conditions or specific ligand systems.[2]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the Buchwald-Hartwig amination of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with a representative primary aromatic amine (aniline) and a secondary aliphatic amine (morpholine).

General Considerations and Safety Precautions
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and deoxygenated prior to use.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Reaction with Aniline (Primary Aromatic Amine)

dot

protocol_1 reagents Reactants: - 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 mmol) - Aniline (1.2 mmol) - Pd₂(dba)₃ (0.02 mmol) - XPhos (0.04 mmol) - NaOt-Bu (1.4 mmol) setup Reaction Setup: - Add reactants to an oven-dried Schlenk tube. - Evacuate and backfill with argon (3x). reagents->setup 1. solvent Solvent Addition: - Add anhydrous, degassed toluene (5 mL). setup->solvent 2. reaction Reaction: - Heat the mixture at 100 °C with stirring for 12-24 h. solvent->reaction 3. workup Work-up: - Cool to room temperature. - Dilute with ethyl acetate. - Filter through Celite. reaction->workup 4. extraction Extraction: - Wash filtrate with water and brine. - Dry organic layer over Na₂SO₄. workup->extraction 5. purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography. extraction->purification 6.

Caption: Workflow for the Buchwald-Hartwig amination with aniline.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired N-(3-(N,N-diethylsulfamoyl)-5-methylphenyl)aniline.

Protocol 2: Reaction with Morpholine (Secondary Aliphatic Amine)

dot

protocol_2 reagents Reactants: - 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 mmol) - Morpholine (1.2 mmol) - Pd(OAc)₂ (0.02 mmol) - RuPhos (0.04 mmol) - Cs₂CO₃ (1.5 mmol) setup Reaction Setup: - Add reactants to an oven-dried Schlenk tube. - Evacuate and backfill with argon (3x). reagents->setup 1. solvent Solvent Addition: - Add anhydrous, degassed dioxane (5 mL). setup->solvent 2. reaction Reaction: - Heat the mixture at 110 °C with stirring for 16-24 h. solvent->reaction 3. workup Work-up: - Cool to room temperature. - Dilute with dichloromethane. - Filter through Celite. reaction->workup 4. extraction Extraction: - Wash filtrate with water and brine. - Dry organic layer over MgSO₄. workup->extraction 5. purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography. extraction->purification 6.

Caption: Workflow for the Buchwald-Hartwig amination with morpholine.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (20 mL) and filter through a pad of Celite, washing the pad with additional dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 3-morpholino-N,N-diethyl-5-methylbenzenesulfonamide.

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

dot

buchwald_hartwig_cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition + Ar-Br amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ pd2_complex->amine_complex + HNR¹R² amido_complex [Ar-Pd(II)L₂(NR¹R²)] amine_complex->amido_complex + Base - [H-Base]⁺Br⁻ amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination

Sources

Method

Suzuki coupling reactions with 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of Biaryl Sulfonamides using 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Abstract The Suzuki-Miyaura cross-coupling reaction stands as a c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of Biaryl Sulfonamides using 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the successful application of this reaction to 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. The sulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[3][4] Consequently, methods for its incorporation into complex molecular architectures are of paramount importance. This guide delves into the mechanistic underpinnings of the catalytic cycle, provides a field-proven, step-by-step protocol, and offers detailed insights into reaction optimization and troubleshooting, specifically tailored for this electron-deficient aryl bromide substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1] The process is a catalytic cycle consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst, which oxidatively inserts into the carbon-halogen bond (C-Br in this case) of the aryl sulfonamide. This step forms a square planar Pd(II) complex.[7] For electron-deficient aryl bromides, such as the topic substrate, this step can be rate-limiting. The use of bulky, electron-rich phosphine ligands is crucial as they increase the electron density on the palladium center, facilitating its insertion into the C-Br bond.[8]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R') to the Pd(II) complex. The base (e.g., carbonate, phosphate) is believed to form a more nucleophilic "ate" complex with the boronic acid, which then exchanges its organic moiety for the halide on the palladium center.[1][9]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition substrate Ar-Br (3-Bromo-N,N-diethyl- 5-methylbenzenesulfonamide) pd_complex1 L | Ar-Pd(II)-Br | L oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid R'-B(OH)2 base Base (e.g., K3PO4) pd_complex2 L | Ar-Pd(II)-R' | L transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Biaryl Product)

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Protocol: Suzuki Coupling of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

This protocol describes a general procedure for the coupling of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with a representative arylboronic acid.

Materials and Reagents
ReagentMW ( g/mol )Molar Eq.Amount (for 1 mmol scale)Purpose
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide322.251.0322 mgAryl Halide (Electrophile)
Phenylboronic Acid121.931.2146 mgOrganoboron (Nucleophile)
Pd(OAc)₂ (Palladium(II) Acetate)224.500.024.5 mgCatalyst Precursor
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.0416.4 mgLigand
K₃PO₄ (Potassium Phosphate)212.273.0637 mgBase
1,4-Dioxane88.11-5 mLSolvent
Water18.02-1 mLCo-solvent
Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (322 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and Potassium Phosphate (637 mg, 3.0 mmol).

  • Catalyst/Ligand Addition: In a separate vial, weigh Palladium(II) Acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the Schlenk flask. Note: For ease of handling, a stock solution of the catalyst/ligand mixture can be prepared.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (5 mL) and Water (1 mL) to the flask. Seal the flask with a rubber septum. Degas the reaction mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles. Proper degassing is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[7]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl sulfonamide.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification weigh Weigh Reagents: Aryl Bromide, Boronic Acid, Base catalyst Add Catalyst (Pd(OAc)₂) & Ligand (SPhos) weigh->catalyst solvent Add Solvents (Dioxane/H₂O) catalyst->solvent degas Degas Mixture (N₂ or Ar) solvent->degas heat Heat & Stir (100 °C, 12-24h) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT & Dilute monitor->cool extract Liquid-Liquid Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analysis Characterization (NMR, MS) purify->analysis

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Process Optimization & Troubleshooting

Achieving high yields in Suzuki couplings, especially with challenging substrates, often requires optimization. The choice of catalyst, ligand, base, and solvent are all critical variables.

Parameter Optimization Summary
EntryCatalyst (mol%)Ligand (mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O 5:110092
2Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O 5:110085
3Pd(OAc)₂ (2)PPh₃ (8)K₃PO₄Dioxane/H₂O 5:1100<10
4Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Toluene/H₂O 5:111094
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O 5:18065

Insight: Entry 3 demonstrates the criticality of using modern, bulky electron-rich phosphine ligands like SPhos or XPhos over simpler ones like PPh₃ for this electron-deficient substrate.[8] Entries 1 and 4 show that robust catalyst systems can deliver excellent yields, while Entry 5 highlights the importance of sufficient thermal energy for the reaction to proceed efficiently.

Troubleshooting Guide

Troubleshooting start Reaction Issue Identified issue1 Low or No Conversion Starting Material Recovered start->issue1 issue2 Side Product Formation Debromination or Homocoupling start->issue2 cause1a Cause Inactive Catalyst issue1:f1->cause1a cause1b Cause Insufficient Temperature issue1:f1->cause1b cause1c Cause Poor Base/Solvent Choice issue1:f1->cause1c cause2a Cause Incomplete Degassing issue2:f1->cause2a Homocoupling cause2b Cause Boronic Acid Instability issue2:f1->cause2b Protodeboronation sol1a {Solution | Use fresh Pd source & high-purity ligand. Ensure proper L:Pd ratio.} cause1a->sol1a sol1b {Solution | Increase reaction temperature by 10-20 °C.} cause1b->sol1b sol1c {Solution | Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., Toluene, 2-MeTHF).} cause1c->sol1c sol2a {Solution | Improve degassing protocol (e.g., freeze-pump-thaw cycles).} cause2a->sol2a sol2b {Solution | Use boronic ester (e.g., pinacol ester) instead of boronic acid.} cause2b->sol2b

Figure 3: A logical guide for troubleshooting common Suzuki coupling issues.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and toxic. Handle these solvents only in a well-ventilated fume hood.

  • Bases: Potassium phosphate and cesium carbonate are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Pressurized Systems: Heating a sealed vessel can lead to pressure buildup. Ensure the reaction vessel is not sealed airtight and always perform heated reactions behind a blast shield.[6]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

  • Singh, D., & Singleton, D. A. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

  • Roy, D., et al. (2018). Suzuki coupling reaction of aryl bromides with arylboronic acids. ResearchGate.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

  • NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.

  • Ali, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.

  • Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling? Reddit.

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575.

  • Iqbal, J., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

  • Beaumont, J., et al. (2022). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.

  • Rosen, B. M., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 132(38), 13180-13182.

  • Ali, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.

  • Gonzalez, M. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 14853-14857.

Sources

Application

Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Imperative of Purity in Drug Discovery In the landscape of pharmaceutical research and develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a fundamental prerequisite for the accurate assessment of its biological activity, safety, and therapeutic potential. The presence of impurities, even in minute quantities, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potentially toxicological concerns. This guide provides a comprehensive overview of robust purification and analytical techniques for a novel sulfonamide derivative, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

While specific physicochemical data for this compound are not extensively documented in the public domain, this guide leverages established principles of organic chemistry and proven methodologies for analogous sulfonamides and aromatic bromo-compounds. The protocols herein are designed to be a starting point for researchers, offering a logical framework for achieving high purity and ensuring the integrity of subsequent biological and pharmacological studies.

Understanding the Molecule: Predicted Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the cornerstone of developing an effective purification strategy. In the absence of empirical data for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, we can infer its likely characteristics based on its structural motifs: a substituted benzene ring, a sulfonamide group, and N,N-diethyl substitution.

PropertyPredicted CharacteristicRationale
Physical State Likely a solid at room temperature.The presence of the polar sulfonamide group and the aromatic ring often leads to a crystalline solid structure.
Polarity Moderately polar.The sulfonamide group is polar, while the bromo, methyl, and diethylamino groups contribute to its lipophilicity.
Solubility Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate), and more soluble in polar aprotic solvents (e.g., acetone, acetonitrile) and polar protic solvents (e.g., ethanol, methanol).This solubility profile is typical for sulfonamides with alkyl and aryl substitutions.
Thermal Stability Expected to be thermally stable under typical purification conditions.Sulfonamides are generally stable compounds.

Anticipating the Challenge: Potential Impurities

The efficacy of a purification strategy is directly related to its ability to remove specific impurities. While the exact synthetic route for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide will dictate the impurity profile, we can anticipate common contaminants based on the typical synthesis of N,N-dialkylbenzenesulfonamides. A plausible synthetic pathway involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with diethylamine.

Diagram 1: Hypothetical Synthesis and Potential Impurities

cluster_impurities Potential Impurities 3-Bromo-5-methylaniline 3-Bromo-5-methylaniline 3-Bromo-5-methylbenzenesulfonyl_chloride 3-Bromo-5-methylbenzenesulfonyl_chloride 3-Bromo-5-methylaniline->3-Bromo-5-methylbenzenesulfonyl_chloride 1. Diazotization 2. SO2/CuCl2 Target_Compound Target_Compound 3-Bromo-5-methylbenzenesulfonyl_chloride->Target_Compound Diethylamine, Base Unreacted_Starting_Material Unreacted 3-bromo-5- methylbenzenesulfonyl chloride 3-Bromo-5-methylbenzenesulfonyl_chloride->Unreacted_Starting_Material Hydrolysis_Product 3-Bromo-5-methyl- benzenesulfonic acid 3-Bromo-5-methylbenzenesulfonyl_chloride->Hydrolysis_Product Hydrolysis Side_Product Bis-(3-bromo-5-methylphenyl) disulfone

Caption: Hypothetical synthesis of the target compound and likely impurities.

Common impurities may include:

  • Unreacted 3-bromo-5-methylbenzenesulfonyl chloride: A reactive electrophile that can be quenched during workup.

  • 3-bromo-5-methylbenzenesulfonic acid: The hydrolysis product of the sulfonyl chloride. This is a highly polar and acidic impurity.

  • Excess diethylamine and its hydrochloride salt: These are typically removed during the aqueous workup.

  • Di-sulfonated byproducts: Depending on the reaction conditions, the formation of symmetrical or unsymmetrical sulfones could be possible.

Purification Strategy 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2] The principle lies in the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures.

Protocol 1.1: Single-Solvent Recrystallization

This method is ideal when a single solvent is identified that dissolves the compound well at its boiling point but poorly at low temperatures.

Rationale for Solvent Selection: Based on the predicted polarity of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, alcohols such as ethanol or isopropanol are good starting points. These solvents can dissolve the moderately polar sulfonamide at elevated temperatures, while their polarity should decrease the solubility upon cooling, allowing for crystallization.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude compound. Add the chosen solvent (e.g., 95% ethanol) dropwise at room temperature. The compound should be sparingly soluble. Heat the mixture to the boiling point of the solvent. The compound should dissolve completely. If it does not, add more solvent dropwise until a clear solution is obtained. Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.

  • Dissolution: Place the crude 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent (e.g., 95% ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 1.2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent provides the desired solubility profile.[3][4] It involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

Rationale for Solvent System Selection: A common and effective mixed-solvent system for moderately polar compounds is Ethanol/Water or Acetone/Hexane.[4][5] The target compound is expected to be soluble in ethanol or acetone and insoluble in water or hexane.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).

  • Redissolution: If the solution becomes cloudy, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 6-10 from the single-solvent recrystallization protocol.

Diagram 2: Recrystallization Workflow

A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if necessary) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: General workflow for purification by recrystallization.

Purification Strategy 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase.[6][7][8]

Rationale for Method Selection: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice for purifying moderately polar organic compounds. The separation is based on the polarity of the compounds; more polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel down the column faster.

Protocol 2.1: Silica Gel Column Chromatography

Step-by-Step Methodology:

  • TLC Analysis: Before running a column, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., different ratios of Hexane/Ethyl Acetate). The ideal solvent system will give a good separation of the target compound from its impurities, with an Rf value for the target compound of approximately 0.3-0.4.

  • Column Packing:

    • Dry Packing: Fill the chromatography column with dry silica gel. Gently tap the column to ensure even packing. Add the mobile phase and flush it through the column until the silica gel is fully saturated and there are no air bubbles.

    • Wet Packing (Slurry Method): Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into the column and allow it to settle, draining the excess solvent. This method generally results in a more uniformly packed column.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude compound in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column. This method is preferred for compounds that are not very soluble in the mobile phase.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often effective for separating compounds with a wide range of polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

ParameterRecommended Material/SolventRationale
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)Standard polar stationary phase for the separation of moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 70:30)A versatile solvent system that allows for the fine-tuning of polarity to achieve optimal separation.

Purity Assessment: Analytical Techniques

Verifying the purity of the final compound is a critical step. A combination of analytical techniques should be employed to provide a comprehensive assessment.

Protocol 3.1: Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method to assess the purity of a sample and to monitor the progress of a reaction or purification.[6]

Step-by-Step Methodology:

  • Plate Preparation: Use commercially available silica gel TLC plates.

  • Spotting: Dissolve a small amount of the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 80:20 Hexane/Ethyl Acetate). Allow the solvent front to move up the plate.

  • Visualization: Remove the plate and visualize the spots.

    • UV Light: Aromatic compounds can often be visualized under a UV lamp (254 nm).[9]

    • Staining: If the compound is not UV-active, use a suitable staining reagent. A potassium permanganate stain is a good general-purpose stain for organic compounds. For sulfonamides, a fluorescamine spray reagent can be used for enhanced visualization.[9]

  • Analysis: A pure compound should appear as a single spot on the TLC plate.

Protocol 3.2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for purity determination.[8][10][11] A reverse-phase HPLC method is generally suitable for sulfonamides.

Suggested HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for better peak shape). A typical starting point could be a 60:40 Acetonitrile:Water mixture.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak.

Protocol 3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to assess purity.[12][13] The presence of unexpected signals in the ¹H or ¹³C NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used for a more precise determination of purity by integrating the signals of the target compound against a known internal standard.

Conclusion: A Framework for Purity and Confidence

The purification of novel compounds like 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a critical endeavor that underpins the reliability of subsequent research. While the absence of specific experimental data necessitates a rational, experience-based approach, the protocols detailed in this guide provide a robust framework for achieving high levels of purity. By systematically applying the principles of recrystallization and column chromatography, and by diligently verifying purity through a suite of analytical techniques, researchers can proceed with confidence in the quality of their chemical matter, thereby ensuring the integrity and validity of their scientific findings.

References

  • Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. Sulfonamide purification process - US2777844A.
  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • ResearchGate. Synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide (3) from... Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. detection of sulfonamides in chicken muscle by thin layer chromatography. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • University of Cambridge, Department of Chemistry. Quantitative NMR Spectroscopy.docx. Available from: [Link]

  • ResearchGate. N,N-Dibromosulfonamides: Versatile Reagents in Organic Synthesis | Request PDF. Available from: [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • ResearchGate. TLC of Sulfonamides | Request PDF. Available from: [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Available from: [Link]

  • ResearchGate. (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available from: [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link]

  • Wiley Online Library. A rapid thin‐layer chromatographic screening method for five sulfonamides in animal tissues. Available from: [Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. Available from: [Link]

  • PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. Available from: [Link]

  • ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. Available from: [Link]

  • NIH. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available from: [Link]

  • CU Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]

  • NIH. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Available from: [Link]

  • Chemistry Stack Exchange. Calculating purity from NMR spectrum. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

Sources

Method

Application Note &amp; Protocol: Laboratory-Scale Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Document ID: AN-SMBS-20260128 Abstract: This document provides a comprehensive, technically detailed guide for the laboratory preparation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a potentially valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SMBS-20260128

Abstract: This document provides a comprehensive, technically detailed guide for the laboratory preparation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is presented as a robust, multi-step process commencing from commercially available 3-amino-5-methylbenzoic acid. This guide elucidates the chemical principles, step-by-step protocols, safety imperatives, and analytical validation for each stage of the synthesis. The described pathway involves a Sandmeyer reaction to introduce the bromo substituent, followed by chlorosulfonation and subsequent amidation to yield the target compound. This application note is intended for researchers and professionals in organic synthesis and drug development, providing them with the necessary framework to replicate and, if necessary, adapt this synthesis.

Introduction and Synthetic Strategy

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide incorporates several key functional groups—a sulfonamide, an aryl bromide, and a methyl group—on a benzene ring, making it a versatile intermediate for further chemical elaboration. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents. The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

The synthetic route detailed herein was designed for reliability and scalability at the laboratory level. It avoids the use of highly volatile or difficult-to-handle starting materials where possible. The overall strategy is a three-step linear synthesis starting from 3-amino-5-methylbenzoic acid.

Overall Synthetic Pathway:

  • Diazotization & Sandmeyer Reaction: The amino group of 3-amino-5-methylbenzoic acid is converted into a diazonium salt, which is subsequently displaced by a bromine atom using a copper(I) bromide catalyst to yield 3-bromo-5-methylbenzoic acid.

  • Chlorosulfonation: The resulting benzoic acid derivative is treated with chlorosulfonic acid to install a sulfonyl chloride group onto the aromatic ring, producing 3-bromo-5-methylbenzenesulfonyl chloride.

  • Amidation: The sulfonyl chloride intermediate is then reacted with diethylamine to form the final product, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.PuritySupplier
3-Amino-5-methylbenzoic acidC₈H₉NO₂2689-73-8≥98%Sigma-Aldrich
Sodium NitriteNaNO₂7632-00-0≥99%Fisher Scientific
Hydrobromic AcidHBr (48% aq.)10035-10-648%Acros Organics
Copper(I) BromideCuBr7787-70-4≥98%Alfa Aesar
Chlorosulfonic AcidClSO₃H7790-94-5≥99%Sigma-Aldrich
Thionyl ChlorideSOCl₂7719-09-7≥99.5%EMD Millipore
Diethylamine(C₂H₅)₂NH109-89-7≥99.5%J.T. Baker
Dichloromethane (DCM)CH₂Cl₂75-09-2Anhydrous, ≥99.8%VWR
Diethyl Ether(C₂H₅)₂O60-29-7Anhydrous, ≥99%VWR
Sodium BicarbonateNaHCO₃144-55-8ACS GradeFisher Scientific
Sodium SulfateNa₂SO₄7757-82-6AnhydrousEMD Millipore
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL)

  • Magnetic stirrer with heating mantle

  • Ice-salt bath and dry ice-acetone bath

  • Dropping funnel

  • Reflux condenser with drying tube (CaCl₂)

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer (e.g., 400 MHz), FT-IR spectrometer, and Mass spectrometer

  • Fume hood

Experimental Protocols & Mechanistic Insights

Workflow Overview

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amidation A 3-Amino-5-methylbenzoic acid B Diazotization (NaNO₂, HBr, 0-5 °C) A->B C Aryl Diazonium Salt B->C D Substitution (CuBr) C->D E 3-Bromo-5-methylbenzoic acid D->E F 3-Bromo-5-methylbenzoic acid G Reaction with Chlorosulfonic Acid F->G H 3-Bromo-5-methylbenzenesulfonyl chloride G->H I 3-Bromo-5-methylbenzenesulfonyl chloride J Reaction with Diethylamine I->J K 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide J->K

Step 1: Synthesis of 3-Bromo-5-methylbenzoic acid

Principle & Mechanism: This step utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups.[1] The reaction proceeds in two stages. First, the aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a relatively stable aryl diazonium salt. In the second stage, this diazonium salt is treated with a copper(I) halide, in this case, CuBr. The copper(I) catalyzes the displacement of the diazonio group (-N₂⁺) with a bromide ion via a single-electron transfer mechanism, which generates an aryl radical, dinitrogen gas, and copper(II).[2][3][4]

Protocol:

  • In a 500 mL three-neck flask equipped with a magnetic stirrer and a thermometer, dissolve 3-amino-5-methylbenzoic acid (15.1 g, 0.1 mol) in 48% hydrobromic acid (80 mL).

  • Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of cold water. Add this solution dropwise to the stirred slurry over 30 minutes, ensuring the temperature is maintained between 0 and 5 °C.

    • Causality Note: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Stir the mixture for an additional 20 minutes at 0-5 °C after the addition is complete. The solution should be clear.

  • In a separate 250 mL beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (30 mL). Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • Safety Note: This addition should be performed slowly in a well-ventilated fume hood as large volumes of N₂ gas are released.

  • After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and pour it into 200 mL of ice water.

  • Collect the resulting precipitate by vacuum filtration, wash the solid with cold water (3 x 50 mL), and air-dry.

  • Recrystallize the crude product from an ethanol/water mixture to afford 3-bromo-5-methylbenzoic acid as a white to off-white solid.

Validation:

  • Expected Yield: 75-85%

  • Characterization: Melting point, ¹H NMR, ¹³C NMR.

Step 2: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

Principle & Mechanism: This transformation is an electrophilic aromatic substitution reaction.[5][6] Chlorosulfonic acid serves as the powerful electrophile.[7] The aromatic ring of 3-bromo-5-methylbenzoic acid acts as a nucleophile, attacking the sulfur atom of chlorosulfonic acid.[8][9][10] The reaction is typically performed neat with an excess of chlorosulfonic acid. The presence of the deactivating carboxyl and bromo groups, and the activating methyl group, directs the sulfonation to the position ortho to the methyl group and meta to the other two. To facilitate the reaction and improve yield, thionyl chloride is often added to first convert the carboxylic acid to an acyl chloride in situ, making the ring less deactivated.

Protocol:

  • EXTREME CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water.[11][12][13][14] This procedure must be conducted in a high-efficiency fume hood, and appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield) must be worn.[11][13]

  • To a 250 mL three-neck flask fitted with a reflux condenser (with a drying tube) and a dropping funnel, add 3-bromo-5-methylbenzoic acid (10.75 g, 0.05 mol).

  • Cool the flask in an ice bath. Slowly add chlorosulfonic acid (30 mL, ~52.5 g, 0.45 mol) via the dropping funnel over 20 minutes.

  • Once the addition is complete, add thionyl chloride (7.3 mL, ~11.9 g, 0.1 mol) dropwise.

  • Remove the ice bath and slowly heat the reaction mixture to 70-80 °C. Maintain this temperature for 3-4 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature.

  • Very slowly and carefully, pour the cooled reaction mixture onto 250 g of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution behind a blast shield.

  • The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with copious amounts of ice-cold water to remove any residual acids.

  • Dissolve the crude solid in a minimal amount of dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-bromo-5-methylbenzenesulfonyl chloride.

Validation:

  • Expected Yield: 60-70%

  • Characterization: The product is often used directly in the next step due to its reactivity. A small sample can be characterized by ¹H NMR and IR (strong S=O stretches ~1370 and 1180 cm⁻¹).

Step 3: Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Principle & Mechanism: This is a nucleophilic acyl substitution reaction at the sulfur atom. The highly electrophilic sulfonyl chloride is readily attacked by the nucleophilic nitrogen of diethylamine.[15][16] The reaction is typically run in the presence of an excess of the amine or a non-nucleophilic base (like pyridine or triethylamine) to quench the HCl byproduct generated during the reaction.[17]

Protocol:

  • In a 250 mL round-bottom flask, dissolve 3-bromo-5-methylbenzenesulfonyl chloride (8.2 g, 0.028 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylamine (8.7 mL, 6.1 g, 0.084 mol, 3 equivalents) to the stirred solution. A white precipitate (diethylammonium chloride) will form.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove excess diethylamine and its salt.

  • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethanol) to yield the pure 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Validation:

  • Expected Yield: 80-90%

  • Characterization: Melting point, ¹H NMR, ¹³C NMR, HRMS (High-Resolution Mass Spectrometry).

Data Summary and Characterization

CompoundStepFormMolecular Weight ( g/mol )Expected Yield (%)Key Analytical Data
3-Bromo-5-methylbenzoic acid1White Solid215.0575-85¹H NMR (CDCl₃): δ ~11.0 (s, 1H, COOH), 8.05 (s, 1H, ArH), 7.85 (s, 1H, ArH), 7.55 (s, 1H, ArH), 2.40 (s, 3H, CH₃).
3-Bromo-5-methylbenzenesulfonyl chloride2Off-white Solid274.5560-70IR (KBr, cm⁻¹): ν ~1375 (asym SO₂), ~1185 (sym SO₂).
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide3White Crystalline Solid312.2380-90¹H NMR (CDCl₃): δ ~7.6 (m, 2H, ArH), 7.5 (m, 1H, ArH), 3.25 (q, 4H, NCH₂), 2.45 (s, 3H, ArCH₃), 1.15 (t, 6H, NCH₂CH₃). HRMS (ESI): m/z calcd for C₁₁H₁₇BrNO₂S [M+H]⁺, found.

Safety and Hazard Management

All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

  • Diazonium Salts: Are potentially explosive, especially when isolated and dry. They should be kept cold and used immediately after preparation in solution.

  • Chlorosulfonic Acid: Is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care using appropriate PPE. Ensure no water is present in the reaction vessel. Spills should be neutralized cautiously with a dry agent like sodium carbonate.

  • Thionyl Chloride: Is corrosive and lachrymatory. Reacts with water to release HCl and SO₂ gases.

  • Hydrobromic Acid: Is a strong, corrosive acid. Causes severe burns.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[12] An emergency shower and eyewash station must be readily accessible.[11]

Troubleshooting

IssuePossible CauseRecommended Solution
Step 1: Low yield of benzoic acid Incomplete diazotization; diazonium salt decomposed.Ensure the temperature is strictly maintained at 0-5 °C. Check the purity of sodium nitrite.
Step 2: Reaction stalls/low yield Starting material is too deactivated; insufficient reaction time/temp.Confirm conversion of carboxylic acid with thionyl chloride. Increase reaction time or temperature slightly (e.g., to 90 °C), monitoring for decomposition.
Step 3: Incomplete reaction Insufficient amine; sulfonyl chloride hydrolysis.Use at least 2.1 equivalents of diethylamine to act as both nucleophile and base. Ensure all reagents and solvents are anhydrous.
Purification difficulties Oily product that won't crystallize.The product may be an oil at room temperature. Purify by column chromatography. Check for solvent impurities by NMR.

References

  • PrepChem. (n.d.). Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride.
  • Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications.
  • Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines.
  • New Jersey Department of Health. (n.d.). Common Name: CHLOROSULPHONIC ACID.
  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • Sigma-Aldrich. (2025, July 30). SAFETY DATA SHEET - Chlorosulfonic acid.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Fisher Scientific. (2012, May 9). SAFETY DATA SHEET - Chlorosulfonic acid.
  • JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Sulfonation of Benzene.
  • Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
  • James Ashenhurst. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
  • PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Chemistry LibreTexts. (2015, July 18). 15.10: Nitration and Sulfonation of Benzene.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.
  • ScholarWorks@UMass Amherst. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • National Center for Biotechnology Information. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.

Sources

Application

Introduction: The Analytical Imperative for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

An in-depth guide to the robust analytical characterization of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a key intermediate in synthetic chemistry. This document provides detailed protocols and expert insights for...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the robust analytical characterization of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a key intermediate in synthetic chemistry. This document provides detailed protocols and expert insights for researchers, scientists, and drug development professionals.

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial drugs and diuretics.[1] The specific substitution pattern of this molecule—containing a bromine atom, a methyl group, and a diethylsulfonamide moiety—makes it a versatile intermediate for the synthesis of more complex target molecules in drug discovery and materials science.

Given its role as a building block, the purity and structural integrity of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide are paramount. Process-related impurities, such as regioisomers from bromination, unreacted starting materials, or by-products, can have significant downstream consequences, leading to lower yields, complex purification challenges, and potentially undesired biological activity in the final products.[2] Therefore, a suite of robust, validated analytical methods is not merely a quality control measure but a critical component of a successful research and development program.

This guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, offering detailed, field-proven protocols and the scientific rationale behind the methodological choices.

Physicochemical Properties and Analytical Strategy

A successful analytical strategy is built upon a fundamental understanding of the molecule's chemical and physical properties.

  • Structure and Polarity : The molecule consists of a substituted benzene ring, which is nonpolar, and a sulfonamide group, which is polar. The N,N-diethyl substitution adds to its hydrophobic character. This moderate overall polarity makes the compound highly amenable to reversed-phase liquid chromatography.[3]

  • Chromophoric Nature : The presence of the substituted benzene ring provides a strong ultraviolet (UV) chromophore, essential for detection in High-Performance Liquid Chromatography (HPLC). Aromatic compounds typically exhibit strong absorbance in the 200-300 nm range, allowing for sensitive quantification.[3]

  • Volatility and Thermal Stability : While sulfonamides can sometimes be thermally labile, the N,N-disubstituted nature of this compound may provide sufficient stability for Gas Chromatography (GC) analysis. However, HPLC is generally the preferred method for purity analysis due to its broader applicability and lower risk of thermal degradation.

Based on these properties, a multi-faceted analytical approach is recommended, leveraging the strengths of chromatography for separation and spectroscopy for structural confirmation.

cluster_workflow Comprehensive Analytical Workflow Sample Sample of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Purity Purity & Assay (HPLC-UV) Sample->Purity Primary Test Identity_Confirmation Identity Confirmation Sample->Identity_Confirmation Residual_Solvents Residual Solvents (GC-FID/MS) Sample->Residual_Solvents If applicable Report Certificate of Analysis Purity->Report Structure_Elucidation Structural Elucidation (NMR) Identity_Confirmation->Structure_Elucidation Definitive Molecular_Weight Molecular Weight & Fragmentation (MS) Identity_Confirmation->Molecular_Weight Supportive Structure_Elucidation->Report Molecular_Weight->Report Residual_Solvents->Report

Caption: Integrated workflow for the complete analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Part 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the gold standard for determining the purity of non-volatile, moderately polar organic molecules. It separates compounds based on their hydrophobicity, making it ideal for resolving the target compound from more polar or less polar impurities.[3]

Causality Behind Method Design
  • Stationary Phase (C18) : A C18 (octadecylsilane) column is selected as the stationary phase due to its strong hydrophobic retention capabilities, which are well-suited for aromatic compounds. This provides the necessary interaction to retain and separate the analyte from potential impurities.

  • Mobile Phase (Acetonitrile/Water) : A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile serves as the strong, organic modifier, while water is the weak, aqueous component. By varying their ratio (gradient elution), a wide range of compounds with different polarities can be effectively eluted and separated.

  • UV Detection : Detection at a wavelength around the molecule's absorbance maximum (λmax), predicted to be in the 230-270 nm range, ensures high sensitivity for both the main compound and any UV-active impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and to develop the method by identifying the optimal monitoring wavelength.

Detailed Protocol: HPLC Purity Method

1. Preparation of Solutions:

  • Mobile Phase A : Deionized water (HPLC grade).
  • Mobile Phase B : Acetonitrile (HPLC grade).
  • Diluent : A 50:50 (v/v) mixture of Acetonitrile and Water is recommended to ensure sample solubility.
  • Standard Solution (0.5 mg/mL) : Accurately weigh approximately 10 mg of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide reference standard into a 20 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
  • Sample Solution (0.5 mg/mL) : Prepare the sample to be tested in the same manner as the standard solution.

2. Chromatographic Conditions: The following table outlines a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard dimensions for good resolution and efficiency.
Mobile Phase Gradient of Water (A) and Acetonitrile (B)To ensure elution of a wide range of potential impurities.
Gradient Program 0-20 min: 40% B to 95% B; 20-25 min: 95% B; 25.1-30 min: 40% BA broad gradient to screen for early and late-eluting impurities. Hold at high organic to wash the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 254 nm (or λmax determined by PDA)Common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a good detector response.

3. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor : ≤ 2.0

  • Theoretical Plates : ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area : ≤ 2.0%

4. Data Analysis: Calculate the purity of the sample by area percent normalization. The percentage of any single impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

cluster_hplc HPLC Method Development Logic Start Initial Gradient Method (Broad Range) Eval1 Evaluate Peak Shape, Retention Time, & Resolution Start->Eval1 Decision1 Is Separation Adequate? Eval1->Decision1 OptimizeMP Adjust Mobile Phase (Gradient Slope, Organic Modifier) Decision1->OptimizeMP No Validate Method Validation Decision1->Validate Yes OptimizeMP->Eval1 OptimizeFlow Adjust Flow Rate / Temperature OptimizeMP->OptimizeFlow OptimizeFlow->Eval1 Isocratic Convert to Isocratic Method (For QC) Validate->Isocratic Optional

Caption: Iterative process for HPLC method optimization and validation.

Part 2: Structural Confirmation by Spectroscopy

While chromatography is excellent for separation and quantification, spectroscopy is required for unequivocal identification and structural elucidation.

A. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, serving as a powerful tool for identity confirmation.

Rationale : Electrospray Ionization (ESI) is a soft ionization technique ideal for polar to moderately polar molecules like sulfonamides, typically producing a protonated molecular ion [M+H]⁺ in positive mode. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[4]

Protocol: Direct Infusion ESI-MS

  • Sample Preparation : Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer equipped with an ESI source.

  • Parameters :

    • Ionization Mode : Positive (to observe [M+H]⁺)

    • Scan Range : m/z 100-500

    • Capillary Voltage : 3-4 kV

    • Source Temperature : 100-150 °C

  • Expected Results : The molecular formula of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is C₁₂H₁₈BrNO₂S. The expected monoisotopic mass for the [M+H]⁺ ion will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

    • [M(⁷⁹Br)+H]⁺ : ~320.03 m/z

    • [M(⁸¹Br)+H]⁺ : ~322.03 m/z

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

Rationale : ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms in the molecule.

Protocol: NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition : Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Features :

    • ¹H NMR :

      • Aromatic Protons : Three signals in the aromatic region (~7.0-8.0 ppm), appearing as singlets or doublets depending on coupling.

      • Diethyl Protons : A quartet (~3.2-3.4 ppm) for the -CH₂- groups and a triplet (~1.1-1.3 ppm) for the -CH₃ groups, integrating to 4H and 6H, respectively.

      • Methyl Protons : A singlet (~2.4 ppm) for the aromatic methyl group, integrating to 3H.

    • ¹³C NMR :

      • Aromatic Carbons : Six distinct signals in the aromatic region (~120-145 ppm).

      • Diethyl Carbons : Two signals in the aliphatic region for the -CH₂- (~42 ppm) and -CH₃ (~14 ppm) groups.

      • Methyl Carbon : One signal for the aromatic -CH₃ group (~21 ppm).

Conclusion

The analytical characterization of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide requires a multi-technique approach. The combination of RP-HPLC for purity and impurity profiling, alongside MS and NMR for definitive structural confirmation, provides a comprehensive and robust data package. The protocols outlined in this guide serve as a validated starting point for researchers and quality control laboratories, ensuring the high quality of this important synthetic intermediate and enabling confidence in downstream applications. Adherence to these systematic methods is essential for scientific rigor and the successful advancement of research and development projects.

References

  • Benchchem. Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline.
  • Benchchem. HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Khan, K. M., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. American Chemical Science Journal, 3(1), 34-49. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26370228, N-Ethyl 3-bromo-5-methylbenzenesulfonamide. Available from: [Link]

  • Wang, Z., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: [Link]

Sources

Method

HPLC analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

An Application Note for the Pharmaceutical Analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Abstract This document provides a comprehensive,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This document provides a comprehensive, step-by-step protocol for the quantitative analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The method is developed based on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. We will delve into the rationale behind the method development, from the selection of the stationary phase and mobile phase composition to the optimization of detection parameters. This guide is designed for researchers, analytical scientists, and quality control professionals, offering a robust, and reproducible analytical procedure. The protocol includes detailed sections on sample preparation, instrument setup, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Method Rationale

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is an organic compound whose purity and concentration are critical for the successful synthesis of active pharmaceutical ingredients (APIs). A reliable analytical method is therefore essential for monitoring reaction progress, assessing final product purity, and ensuring batch-to-batch consistency.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[1] The choice of a reverse-phase (RP) method is dictated by the physicochemical properties of the analyte. The molecule possesses a substituted benzene ring, making it predominantly non-polar and hydrophobic, which is ideal for retention on a non-polar stationary phase.[2][3]

Analyte Physicochemical Properties
  • Structure: C₁₁H₁₆BrNO₂S

  • Molecular Weight: 306.22 g/mol

  • Key Features: Aromatic ring, sulfonamide group, halogen (bromine), and alkyl chains.

  • Expected Behavior: The molecule's hydrophobicity suggests strong interaction with a C18 stationary phase. The aromatic ring provides a chromophore suitable for UV detection. Aromatic compounds are typically detectable around 254 nm.[4]

Rationale for Chromatographic Choices
  • Stationary Phase Selection: A C18 (octadecyl) column is selected as the primary choice due to its versatility and strong retentivity for hydrophobic molecules.[5][6] The high carbon load of a typical C18 phase ensures sufficient interaction with the analyte for effective separation. Alternatively, a Phenyl-Hexyl phase could be considered to leverage π-π interactions with the analyte's aromatic ring, potentially offering different selectivity against related impurities.[7][8]

  • Mobile Phase Selection: A binary mobile phase consisting of an aqueous component and an organic modifier is standard for RP-HPLC.[3]

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. Although both are common, ACN often provides better peak shape, lower backpressure, and a lower UV cutoff wavelength.[9]

    • Aqueous Phase: HPLC-grade water with a small amount of acid (e.g., 0.1% formic acid) is used. The acid helps to protonate residual silanols on the silica-based stationary phase, which minimizes peak tailing that can occur with polar functional groups like sulfonamides.[10]

  • Detection Wavelength: The conjugated π-system of the benzene ring is expected to absorb strongly in the UV region. The lowest energy π to π* transition in benzene is at 255 nm.[11] A common starting wavelength for aromatic compounds is 254 nm, which is a standard wavelength for fixed-wavelength detectors and provides good sensitivity.[4] A photodiode array (PDA) detector is recommended to confirm the absorbance maximum (λmax) and to assess peak purity.

Experimental Protocol

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary or Binary Pump, Degasser, Autosampler, Column Thermostat
Detector Photodiode Array (PDA) or UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters Symmetry)
Data System Chromatography Data Station (e.g., Empower, Chromeleon)
Solvents Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (LC-MS Grade)
Glassware Volumetric flasks, pipettes, 2 mL HPLC vials with septa
Other Analytical balance, 0.45 µm syringe filters
Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended to ensure the sample is fully dissolved and compatible with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide reference standard into a 10.0 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing approximately 10.0 mg of the analyte into a 10.0 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Program 0-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by PDA scan)
Run Time 20 minutes

Rationale for Gradient Elution: A gradient elution is used for method development to ensure that the analyte and any potential impurities with a wide range of polarities are eluted within a reasonable time, producing sharp peaks for better quantitation.[10]

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[12][13][14]

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank (diluent) to check for interfering peaks.

    • Analyze a standard solution of the analyte.

    • Analyze a sample solution.

    • If available, analyze samples spiked with known impurities.

    • Use a PDA detector to assess peak purity across the entire peak of the analyte.

Linearity
  • Objective: To demonstrate that the analytical response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare at least five standard solutions of different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

  • Acceptance Criteria: r² ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Calculate the percent recovery for each replicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[15][16]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[12]

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Inject solutions with decreasing concentrations of the analyte and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value must be demonstrated with acceptable precision and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small changes to the chromatographic conditions, one at a time.

    • Examples of variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability parameters (e.g., retention time, peak asymmetry, resolution) after each change.

  • Acceptance Criteria: System suitability parameters should remain within predefined limits.

Results and Data Presentation

All validation data should be compiled and summarized in a clear format.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 5000
RSD of Peak Area (n=6) ≤ 1.0%0.5%
Summary of Validation Results
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (RSD) 0.8%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
LOD 0.1 µg/mLReport Value
LOQ 0.3 µg/mLReport Value
Robustness PassedSystem suitability criteria met

Conclusion

The RP-HPLC method described in this application note provides a reliable, robust, and accurate procedure for the quantitative analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. The method was successfully developed based on the physicochemical properties of the analyte and validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is well-suited for routine quality control analysis in pharmaceutical development and manufacturing environments.

Caption: Logical flow from analyte properties to a validated HPLC method.

References

  • Chemigran Pte Ltd.3-Bromo-n-methylbenzenesulfonamide.
  • Biotage.How to maximize UV detection sensitivity in flash chromatography.
  • Phenomenex.Reversed Phase HPLC Method Development.
  • PMC, NIH.Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • Aurora Pro Scientific.HPLC Column Selection Guide.
  • ICH.Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MDPI.HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • ResearchGate.Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • European Medicines Agency (EMA).ICH guideline Q2(R2) on validation of analytical procedures.
  • LCGC.Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
  • Welch Materials.HPLC Column Selection: Core to Method Development (Part I).
  • PMC, NIH.Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation.
  • ICH.Validation of Analytical Procedures Q2(R2).
  • Trends in Sciences.Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • GL Sciences.HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Sigma-Aldrich.Developing HPLC Methods.
  • CABI Digital Library.A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • Pharmaguideline.Steps for HPLC Method Validation.
  • YouTube.Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra.

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide for Drug Discovery

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry The benzenesulfonamide moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a wide array of c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs. Its unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive component in the design of enzyme inhibitors and receptor modulators. Specifically, substituted benzenesulfonamides have found applications as diuretics, carbonic anhydrase inhibitors, and anticancer agents.

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide serves as an excellent starting material for the exploration of chemical space around this privileged core. The presence of a bromine atom at the 3-position provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse functional groups, enabling a thorough investigation of the structure-activity relationships that govern the biological effects of this class of compounds. The N,N-diethyl and methyl groups provide steric and electronic features that can be fine-tuned through further derivatization, although the primary focus of this guide will be on the highly versatile C-Br bond.

Synthesis of the Starting Material: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

A reliable and scalable synthesis of the starting material is paramount for any derivatization campaign. The following protocol outlines a common two-step procedure starting from 3-bromo-5-methylaniline.

Protocol 2.1: Diazotization and Sulfonylation

This protocol first converts the aniline to a diazonium salt, which is then subjected to a sulfonyl chloride generating reaction, followed by amidation.

Materials:

  • 3-bromo-5-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Sulfur Dioxide (SO2) gas

  • Copper(I) Chloride (CuCl)

  • Diethylamine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0-5 °C. Stir for 30 minutes.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with copper(I) chloride.

  • Add the cold diazonium salt solution from step 2 to the SO2 solution. A vigorous reaction will occur. Stir for 1 hour as the mixture warms to room temperature.

  • Work-up: Pour the reaction mixture onto ice and extract with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous MgSO4.

  • Amidation: To the crude sulfonyl chloride in DCM, slowly add diethylamine (2.5 eq) at 0 °C. Let the reaction warm to room temperature and stir for 2 hours.

  • Final Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

The carbon-bromine bond is an ideal site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. Below are protocols for three common and highly effective reactions.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester. This allows for the introduction of a wide range of (hetero)aryl groups.

Expertise & Experience: The choice of catalyst, ligand, and base is crucial for a successful Suzuki coupling. For electron-rich sulfonamides, a palladium(II) precatalyst like Pd(OAc)2 with a phosphine ligand such as SPhos or XPhos often gives good results. The base, typically a carbonate or phosphate, is essential for the transmetalation step.

Materials:

  • 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K3PO4) (2.0 eq)

  • Toluene/Water (10:1 mixture)

  • Nitrogen or Argon atmosphere

  • Standard Schlenk line equipment

Procedure:

  • To a Schlenk flask, add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, the arylboronic acid, and K3PO4.

  • Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

  • Add Pd(OAc)2 and SPhos.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 1: Example Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN,N-diethyl-5-methyl-[1,1'-biphenyl]-3-sulfonamide85
24-Methoxyphenylboronic acidN,N-diethyl-4'-methoxy-5-methyl-[1,1'-biphenyl]-3-sulfonamide92
3Pyridine-3-boronic acidN,N-diethyl-5-methyl-3-(pyridin-3-yl)benzenesulfonamide78

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants: - Aryl Bromide - Boronic Acid - Base (K3PO4) B 2. Inert Atmosphere: Evacuate & backfill with N2/Ar A->B C 3. Add Catalyst: - Pd(OAc)2 - SPhos B->C D 4. Add Solvents: Toluene/Water C->D E 5. Heat: 80-100 °C D->E F 6. Monitor: TLC or LC-MS E->F G 7. Quench & Extract: Dilute with EtOAc, wash with water F->G H 8. Dry & Concentrate G->H I 9. Purify: Column Chromatography H->I

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to a wide range of alkynylated derivatives. These can be valuable intermediates for further transformations or as final products.

Expertise & Experience: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The choice of base is often an amine, such as triethylamine or diisopropylethylamine, which also serves as the solvent. It is crucial to perform this reaction under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Materials:

  • 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, Pd(PPh3)2Cl2, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add degassed THF and TEA.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or gentle heat (40-50 °C) until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Diagram 2: Sonogashira Coupling Reaction Scheme

Sonogashira_Scheme ArylBr Ar-Br Product Ar-C≡C-R ArylBr->Product Alkyne R-C≡C-H Alkyne->Product Catalyst [Pd(0)], CuI, Base Catalyst->Product

Caption: General scheme of a Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Introduction of Nitrogen-based Functional Groups

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction allows for the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles, which are prevalent in bioactive molecules.

Expertise & Experience: The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., RuPhos, BrettPhos) or Hartwig, are essential. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

Materials:

  • 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a Schlenk flask.

  • Add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide and the amine.

  • In a separate vial, prepare a solution of Pd2(dba)3 and RuPhos in toluene.

  • Add the catalyst solution to the reaction flask.

  • Seal the flask and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature and quench with saturated ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify by flash column chromatography.

Trustworthiness and Self-Validation

The protocols provided herein are designed to be self-validating. The progress of each reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final compounds must be confirmed by standard characterization methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized derivatives.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Consistent and clean analytical data are the ultimate validation of a successful synthetic protocol.

Conclusion

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a valuable and versatile starting material for the synthesis of novel benzenesulfonamide derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust platform for generating compound libraries for drug discovery programs. By systematically exploring the chemical space around this scaffold, researchers can uncover new structure-activity relationships and identify promising lead candidates for further development.

References

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Privileged Structures in Medicinal Chemistry: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

Technical Notes & Optimization

Troubleshooting

common side reactions in 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide synthesis

Technical Support Center: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Synthesis Ticket System Status: [ONLINE] Current Queue Focus: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Synthesis

Ticket System Status: [ONLINE] Current Queue Focus: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist

Introduction: The 1,3,5-Substitution Challenge

Welcome to the technical support center. You are likely synthesizing 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (CAS: Variable/Generic Scaffold). This molecule represents a classic "meta-meta" substitution pattern (1,3,5-substituted benzene), which is thermodynamically difficult to access via direct electrophilic aromatic substitution.[1]

Most users encounter issues not because the chemistry is exotic, but because the sulfonyl chloride coupling step is deceptively simple.[1] It is a race between nucleophilic attack (good) and hydrolysis (bad), complicated by the generation of HCl.[1]

Below are the three most common "Support Tickets" we receive for this synthesis, along with their root causes and resolutions.

Ticket #001: "My Yield is Low (<60%) and the Product is Acidic"

Issue: The reaction reaches completion, but the isolated yield is poor. The crude material contains a highly polar, acidic byproduct that is difficult to remove.[1]

Root Cause: Competitive Hydrolysis The sulfonyl chloride electrophile (


) is highly moisture-sensitive. In the presence of adventitious water (wet solvents, humid atmosphere), it hydrolyzes to the sulfonic acid (

) instead of coupling with the diethylamine.[1]
  • Mechanism: Water acts as a competitive nucleophile. The resulting sulfonic acid is water-soluble and often lost during the aqueous workup, explaining the "missing mass."

  • Side Reaction:

    
    [1]
    

Resolution Protocol:

  • Solvent Quality: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Reagent Check: Ensure the diethylamine is dry (store over KOH pellets).

  • Rate of Addition: Add the sulfonyl chloride solution dropwise to the amine solution at 0°C. Keeping the amine in excess locally suppresses hydrolysis.

Ticket #002: "The Reaction Stalls at Exactly 50% Conversion"

Issue: The reaction starts well but stops halfway. Adding more time or heat does not push it to completion.

Root Cause: The HCl Trap (Amine Scavenging) The reaction produces one equivalent of Hydrochloric Acid (HCl) for every mole of product formed. Since diethylamine is basic, the generated HCl immediately protonates the remaining unreacted diethylamine, forming diethylammonium chloride (


).[1]
  • The Problem: The protonated ammonium salt is non-nucleophilic . It cannot attack the sulfonyl chloride.

  • Stoichiometry Failure: If you use a 1:1 ratio of Sulfonyl Chloride to Diethylamine, the reaction will mathematically stop at 50% because half your amine is sacrificed to neutralize the acid.[1]

Resolution Protocol:

  • The "Sacrificial" Method: Use 2.2 equivalents of diethylamine. (1 eq for reaction, 1 eq to trap HCl, 0.2 eq excess).[1]

  • The "Base Scavenger" Method (Recommended): Use 1.05 eq of diethylamine and 1.2 to 1.5 equivalents of a tertiary amine (Triethylamine or DIPEA) to act as the proton sponge. This saves your expensive secondary amine.

Ticket #003: "Unknown Impurities in HPLC (Regioisomers)"

Issue: The NMR shows small "shadow" peaks in the aromatic region, suggesting a mixture of isomers (e.g., 2-bromo-4-methyl... or 4-bromo-2-methyl...).

Root Cause: Upstream Synthesis Defects This is rarely a failure of the sulfonamide coupling itself. It indicates the 3-bromo-5-methylbenzenesulfonyl chloride starting material was impure.

  • Origin: If the sulfonyl chloride was made via chlorosulfonation of 3-bromotoluene, the electrophilic substitution is directed ortho/para to the methyl group. It is chemically impossible to selectively obtain the 3,5-isomer (meta-meta) via direct chlorosulfonation.

  • Verification: The 1,3,5-pattern requires a Diazonium Route (Sandmeyer reaction) from 3-bromo-5-methylaniline.

Resolution Protocol:

  • Source Verification: Confirm your sulfonyl chloride was synthesized via the diazonium salt of 3-bromo-5-methylaniline, not direct chlorosulfonation.

  • Purification: Sulfonamide isomers are notoriously difficult to separate by flash chromatography. Recrystallization from Ethanol/Water mixtures is often more effective for purifying the 1,3,5-isomer due to its higher symmetry and melting point.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the two primary failure modes (Hydrolysis and Salt Formation).

ReactionPathways Start 3-Bromo-5-methyl benzenesulfonyl chloride Intermediate Tetrahedral Intermediate Start->Intermediate + Amine Side_Acid SIDE PRODUCT (Sulfonic Acid) Start->Side_Acid + Water (Hydrolysis) Amine Diethylamine (Nucleophile) Water H2O (Impurity) Product TARGET PRODUCT (Sulfonamide) Intermediate->Product - HCl Side_Salt SIDE PRODUCT (Amine-HCl Salt) Product->Side_Salt HCl byproduct traps excess Amine

Figure 1: Mechanistic divergence in sulfonamide synthesis. Red path indicates hydrolysis failure; Yellow path indicates stoichiometry failure.[1]

Standardized Operating Procedure (SOP)

To minimize side reactions, follow this optimized protocol.

Reagents:

  • 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 equiv)

  • Diethylamine (1.1 equiv)[1]

  • Triethylamine (1.5 equiv) - The Acid Scavenger

  • Dichloromethane (DCM), Anhydrous (0.2 M concentration)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve Diethylamine and Triethylamine in anhydrous DCM. Cool to 0°C (Ice bath).

  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the cold amine mixture over 15-20 minutes.

    • Why? Adding the chloride to the amine ensures the amine is always in excess, favoring the kinetic product (sulfonamide) over hydrolysis.[1]

  • Reaction: Remove ice bath and stir at Room Temperature for 2-4 hours.

  • Quench: Add 1M HCl (aq).

    • Why? This neutralizes excess amine and solubilizes the triethylamine salts into the aqueous layer.

  • Workup: Extract with DCM. Wash organic layer with Brine. Dry over

    
    .[2]
    
  • Isolation: Evaporate solvent. The product is usually a solid.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting Start Start Diagnosis CheckYield Is Yield > 80%? Start->CheckYield Success Process Optimized CheckYield->Success Yes CheckSolubility Is Crude Water Soluble? CheckYield->CheckSolubility No Hydrolysis ISSUE: Hydrolysis Fix: Dry Solvents CheckSolubility->Hydrolysis Yes (Acidic) CheckConversion Is Conversion ~50%? CheckSolubility->CheckConversion No SaltIssue ISSUE: HCl Trapping Fix: Add TEA or Excess Amine CheckConversion->SaltIssue Yes CheckNMR NMR: Extra Aromatic Peaks? CheckConversion->CheckNMR No CheckNMR->Success No (Other issue) Regio ISSUE: Regioisomers Fix: Check SM Source (Diazonium route required) CheckNMR->Regio Yes

Figure 2: Diagnostic logic for common synthetic failures.

References

  • Mechanistic Foundation of Sulfonylation: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Analogous mechanisms for Sulfonyl groups). [1]

  • Synthesis of Sulfonamides (General Review): S. M. Sarkar, et al. (2020).[1][3][4] "Recent advances in the synthesis of sulfonamides." RSC Advances, 10, 3033-3087.[1]

  • Sandmeyer Reaction for Sulfonyl Chlorides (Precursor Synthesis): Hofmann, G. (1985).[1] "Preparation of sulfonyl chlorides from diazonium salts." Organic Syntheses, Coll.[1][5] Vol. 65, p. 50. (Crucial for establishing the 1,3,5-substitution pattern). [1]

  • Purification Strategies: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for recrystallization solvents).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Welcome to the technical support center for the synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for a successful synthesis.

I. Synthetic Pathway Overview

The synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is typically achieved in a two-step process. The first key stage is the formation of the reactive intermediate, 3-bromo-5-methylbenzenesulfonyl chloride. This is followed by the coupling of this intermediate with diethylamine to yield the final product. Understanding the nuances of each step is critical for maximizing yield and purity.

Synthesis_Pathway A 3-Bromo-5-methylaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl, H₂O, 0-5 °C   C 3-Bromo-5-methyl- benzenesulfonyl chloride B->C  SO₂, CuCl₂, H₂O/AcOH   E 3-Bromo-N,N-diethyl-5- methylbenzenesulfonamide C->E  Pyridine or Et₃N, DCM, 0 °C to RT   D Diethylamine D->E Troubleshooting_Step1 cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Tarry Byproducts in Sulfonyl Chloride Synthesis Cause1 Improper Temperature Control Start->Cause1 Cause2 Starting Material Impurity Start->Cause2 Cause3 Inefficient Reagent Addition/Mixing Start->Cause3 Cause4 Catalyst/Reagent Deactivation Start->Cause4 Sol1 Maintain 0-5 °C; Monitor for exotherms Cause1->Sol1 Sol2 Recrystallize/purify 3-bromo-5-methylaniline Cause2->Sol2 Sol3 Slow, dropwise addition of NaNO₂; Vigorous stirring Cause3->Sol3 Sol4 Use fresh CuCl; Ensure controlled SO₂ flow Cause4->Sol4

Caption: Troubleshooting workflow for sulfonyl chloride synthesis.

Step 2: Coupling of 3-Bromo-5-methylbenzenesulfonyl chloride with Diethylamine

This nucleophilic substitution reaction forms the desired sulfonamide. Careful control of stoichiometry and reaction conditions is key to achieving a high yield and purity.

Q3: My final product yield is low, and I have a significant amount of unreacted sulfonyl chloride.

A3: This points to incomplete reaction. Here are the likely culprits:

  • Stoichiometry of Diethylamine and Base: It is crucial to use at least two equivalents of diethylamine. One equivalent acts as the nucleophile, while the second equivalent neutralizes the HCl byproduct. Alternatively, one equivalent of diethylamine can be used with one equivalent of a non-nucleophilic base like triethylamine or pyridine.

  • Moisture Contamination: 3-Bromo-5-methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Reaction Temperature: While the reaction is often started at a low temperature (0 °C) to control the initial exotherm, it may require warming to room temperature to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Purity of the Sulfonyl Chloride: If the sulfonyl chloride intermediate contains impurities, this will directly impact the efficiency of the coupling reaction.

Q4: I am observing the formation of a significant amount of a water-soluble byproduct and my isolated yield is low after workup.

A4: This is a classic sign of sulfonyl chloride hydrolysis.

  • Workup Conditions: During the aqueous workup, the unreacted sulfonyl chloride can be rapidly hydrolyzed to the sulfonic acid. The sulfonic acid is highly water-soluble and will be lost to the aqueous phase. To minimize this, ensure the reaction has gone to completion before quenching with water. A rapid workup is also recommended.

  • Base Strength: Using a hindered or weaker base might not be sufficient to drive the reaction to completion, leaving unreacted sulfonyl chloride that is then hydrolyzed during workup.

Q5: My purified product contains a persistent impurity that is difficult to remove by column chromatography.

A5: This could be a side product from the reaction or an impurity carried over from the starting materials.

  • Over-alkylation: While less common with secondary amines like diethylamine, it's a possibility to consider. Ensure the stoichiometry is well-controlled.

  • Hydrolysis Product: If some of the sulfonyl chloride hydrolyzed to the sulfonic acid, and this was not fully removed during the workup, it could potentially contaminate the final product. A wash with a dilute aqueous base solution during the workup can help remove acidic impurities.

  • Purification Strategy: Consider alternative purification methods such as recrystallization or using a different solvent system for your column chromatography. [1]

    Parameter Recommended Condition Common Pitfall
    Diethylamine 2.2 equivalents < 2 equivalents without another base
    Base (e.g., Pyridine) 1.1 equivalents (if using 1.1 eq. of diethylamine) Insufficient base
    Solvent Anhydrous DCM or THF Wet solvents

    | Temperature | 0 °C to Room Temperature | Insufficient reaction time/temperature |

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 3-bromo-5-methylbenzenesulfonyl chloride?

A1: The most common and practical starting material is 3-bromo-5-methylaniline. [2]This can be synthesized from commercially available precursors. An alternative, though often more challenging route, is the direct chlorosulfonation of 3-bromotoluene. [3]However, this can lead to issues with regioselectivity, yielding a mixture of isomers that can be difficult to separate.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several reagents used in this synthesis require careful handling:

  • Thionyl Chloride and Chlorosulfonic Acid: These are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested.

  • Diazonium Salts: While the diazonium salt in this synthesis is used in solution, isolated diazonium salts can be explosive when dry. It is crucial to keep them in solution and at a low temperature.

Q3: How can I best monitor the progress of my reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of both steps. For the final coupling reaction, a co-spot of your starting sulfonyl chloride and the reaction mixture will show the consumption of the starting material. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product and identify any major byproducts.

Q4: What are the best practices for purifying the final product, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide?

A4: The crude product is typically purified by flash column chromatography on silica gel. [1]A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to achieve higher purity.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride
  • To a solution of 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride (0.1 eq). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Pour the reaction mixture onto ice water and extract with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude 3-bromo-5-methylbenzenesulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
  • Dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add diethylamine (2.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

V. References

  • CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents. (URL not available)

  • Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC - NIH. [Link]

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents.

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PubMed - NIH. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (URL not available)

  • 3-bromophthalide - Organic Syntheses Procedure. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - NIH. [Link]

  • N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem. [Link]

  • (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS - ResearchGate. [Link]

  • 3-Bromotoluene | C7H7Br | CID 11560 - PubChem. [Link]

  • CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents.

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. [Link]

  • The Reaction of Substituted Benzenesulfonyl Azides with N,N-Diethylaminoprop-l-yne - ScholarWorks at WMU. [Link]

  • Chemistry & Biology Interface. (URL not available)

  • N,N-Diethyl-3-methylbenzamide - MDPI. [Link]

  • (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole - ResearchGate. [Link]

  • Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. [Link]

  • Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride - PrepChem.com. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL not available)

  • RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents.

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. [Link]

  • 3-bromo-5-cyanobenzene-1-sulfonyl chloride (C7H3BrClNO2S) - PubChemLite. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Welcome to the Technical Support Center for the purification of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guides and FAQs are structured to provide in-depth, practical solutions based on established chemical principles and field-proven insights.

I. Understanding the Molecule and Potential Impurities

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a substituted aromatic sulfonamide. Its purification can be complicated by the presence of unreacted starting materials, byproducts from the synthetic route, and isomers. A typical synthesis involves two key steps:

  • Sulfonylation: Reaction of 3-bromo-5-methylbenzenesulfonyl chloride with diethylamine.

  • Bromination: Electrophilic bromination of N,N-diethyl-3-methylbenzenesulfonamide.

Understanding the potential impurities from these pathways is crucial for developing an effective purification strategy.

Potential Impurities Profile
Impurity Class Specific Examples Origin Impact on Purification
Starting Materials 3-bromo-5-methylbenzenesulfonyl chloride, Diethylamine, N,N-diethyl-3-methylbenzenesulfonamideIncomplete reactionCan co-crystallize or have similar chromatographic behavior to the product.
Reaction Byproducts 3-bromo-5-methylsulfonic acidHydrolysis of the sulfonyl chlorideHighly polar, typically removed by aqueous work-up.
Isomers (e.g., 2-bromo and 4-bromo derivatives)Non-regioselective brominationOften have very similar physical properties to the desired product, making separation challenging.[1][2][3][4]
Di-brominated speciesOver-bromination of the aromatic ringHigher molecular weight and different polarity may allow for chromatographic separation.
Solvent & Reagent Residues Pyridine, triethylamine, solventsUsed in the reaction and work-upGenerally volatile and removed under reduced pressure, but can sometimes interfere with crystallization.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in a question-and-answer format.

Q1: My crude product is an oil and won't solidify. What should I do?

This phenomenon, known as "oiling out," is common when impurities are present, which can depress the melting point of the compound.

  • Expert Insight: The presence of residual solvents or unreacted liquid starting materials like diethylamine can significantly contribute to this issue. Additionally, isomeric impurities can form a eutectic mixture with the desired product, which has a lower melting point.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a high-vacuum line or rotary evaporator to remove all traces of volatile solvents. Gentle heating (e.g., 30-40 °C) can aid this process.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help to wash away more soluble impurities and provide a seed for crystallization.

    • Column Chromatography: If trituration fails, the oil should be purified by column chromatography to remove the impurities that are inhibiting crystallization.

Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?

This is a strong indication of isomeric impurities, which often have very similar polarities.

  • Expert Insight: The methyl and diethylsulfonamido groups are ortho-, para-directing activators in electrophilic aromatic substitution. However, the bromine atom is a deactivating but ortho-, para-directing group. The final substitution pattern will be a result of the combined directing effects of these groups, which can lead to a mixture of isomers.[1][2][3][4]

  • Troubleshooting Steps for TLC:

    • Solvent System Optimization: Experiment with different solvent systems. A less polar eluent will generally increase the separation between spots. Try various ratios of ethyl acetate/hexanes or dichloromethane/hexanes.

    • Double Elution: Run the TLC plate in the same solvent system twice. This can sometimes improve the resolution of closely running spots.

  • Troubleshooting Steps for Column Chromatography:

    • Use a High-Resolution Stationary Phase: Employ silica gel with a smaller particle size (e.g., 230-400 mesh).

    • Gradient Elution: Start with a very non-polar eluent (e.g., pure hexanes) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate. This can effectively separate compounds with small differences in polarity.

    • Alternative Stationary Phases: While silica gel is standard, for particularly challenging separations, consider using alumina or a bonded-phase silica gel.

Q3: My recrystallization yield is very low. How can I improve it?

Low yield during recrystallization can be due to several factors, from using too much solvent to the product being more soluble than anticipated.

  • Expert Insight: The choice of recrystallization solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For sulfonamides, mixtures of polar and non-polar solvents are often effective.

  • Troubleshooting Steps:

    • Solvent Selection: Conduct small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system.

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor (as indicated by TLC), concentrate the solution and attempt a second recrystallization to recover more material.

III. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is recommended for crude products that are oily or contain multiple impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.

  • Load the Sample: Dissolve the crude 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol is suitable for crude products that are mostly pure and solid.

Materials:

  • Crude 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

  • Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) until the solid dissolves completely.

  • Induce Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

IV. Visual Workflow and Decision Making

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Analysis TLC/NMR Analysis Crude->Analysis Oily Oily Product Analysis->Oily Impure / Oily Solid Solid Product Analysis->Solid Mostly Pure / Solid ColumnChrom Column Chromatography Oily->ColumnChrom Recrystallization Recrystallization Solid->Recrystallization PureProduct Pure Product ColumnChrom->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Troubleshooting Decision Tree

TroubleshootingTree Start Purification Issue OilingOut Product is Oiling Out Start->OilingOut PoorTLC Poor TLC Separation Start->PoorTLC LowYield Low Recrystallization Yield Start->LowYield RemoveSolvent Ensure Complete Solvent Removal OilingOut->RemoveSolvent Triturate Triturate with Non-Polar Solvent RemoveSolvent->Triturate Still Oily Column Proceed to Column Chromatography Triturate->Column Still Oily OptimizeTLC Optimize TLC Solvent System PoorTLC->OptimizeTLC GradientColumn Use Gradient Elution in Column Chromatography OptimizeTLC->GradientColumn OptimizeSolvent Optimize Recrystallization Solvent LowYield->OptimizeSolvent MinimizeSolvent Use Minimum Amount of Hot Solvent OptimizeSolvent->MinimizeSolvent SlowCool Ensure Slow Cooling MinimizeSolvent->SlowCool

Sources

Optimization

Technical Support Center: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Welcome to the technical support center for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby promoting experimental success and data integrity. Below you will find frequently asked questions (FAQs) and troubleshooting guides derived from established chemical principles and data on structurally related molecules.

I. Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses common inquiries regarding the handling and preservation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Q1: What are the ideal long-term storage conditions for solid 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. While some suppliers suggest room temperature storage, refrigeration (2-8 °C) is recommended to minimize the potential for slow degradation over extended periods.

Q2: How should I store solutions of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide?

A2: Solutions are generally less stable than the solid material. If you must store the compound in solution, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly capped vial, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents for long-term storage.

Q3: Is 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Based on its structure, the primary potential degradation pathways include:

  • Hydrolysis: The sulfonamide bond can undergo hydrolysis, particularly under strong acidic or basic conditions, although sulfonamides are generally considered hydrolytically stable at neutral pH.[2]

  • Oxidation: The aromatic ring and the diethylamino group could be susceptible to oxidation over time, especially if exposed to air and light.

  • Photodegradation: Exposure to UV light may lead to the cleavage of bonds or other chemical transformations.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents and strong acids or bases. Contact with incompatible materials could accelerate decomposition.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues that may arise during the use of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, potentially linked to its stability.

Troubleshooting Workflow for Inconsistent Experimental Results

If you are observing unexpected or inconsistent results in your experiments, consider the following workflow to assess the integrity of your compound.

G A Inconsistent or Unexpected Experimental Results B Check for Obvious Signs of Degradation: - Change in color (darkening) - Clumping or change in texture A->B C Assess Purity via Analytical Methods: - LC-MS to check for impurities/degradants - ¹H NMR to confirm structure B->C D Compare current data with initial analysis (if available) or reference spectra. C->D E Significant Impurities or Degradation Detected? D->E F Order a fresh batch of the compound. E->F Yes G No Significant Impurities Detected. E->G No H Review Experimental Protocol: - Solvent purity - Reaction conditions (temp, pH) - Other reagents G->H I Compound integrity is likely not the issue. Focus on optimizing the experimental setup. H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Common Problems and Solutions
Problem Potential Cause (related to stability) Recommended Action
Reduced potency or activity in biological assays. The compound may have partially degraded, leading to a lower effective concentration.1. Assess the purity of your current stock using LC-MS or a similar technique. 2. If degradation is confirmed, use a fresh, unopened vial of the compound. 3. Always prepare solutions fresh from solid material for critical experiments.
Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS). Presence of degradation products or impurities from improper storage.1. Compare your data to a reference spectrum or the certificate of analysis. 2. Attempt to identify the impurities. Common degradants could result from hydrolysis of the sulfonamide or oxidation. 3. If significant impurities are present, a new batch of the compound should be used.
Solid material has changed in appearance (e.g., darkened, become oily). This is a strong indicator of degradation, possibly due to light exposure or oxidation.Do not use this material for quantitative experiments. Discard and obtain a fresh supply.

III. Experimental Protocols for Stability Assessment

To ensure the self-validating nature of your research, periodic assessment of the compound's stability is recommended, especially for long-term studies.

Protocol 1: Long-Term Stability Monitoring via LC-MS

Objective: To monitor the purity of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide over time under specific storage conditions.

Methodology:

  • Upon receiving a new batch of the compound, dissolve a small amount in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

  • Immediately analyze this initial sample (T=0) by LC-MS to obtain a purity profile and identify the retention time of the main peak.

  • Store the solid compound under the desired conditions (e.g., refrigerated, protected from light).

  • At regular intervals (e.g., 3, 6, 12 months), take a small sample from the stored solid, prepare a fresh solution, and analyze it by LC-MS under the same conditions as the T=0 sample.

  • Compare the chromatograms to look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.

Protocol 2: Forced Degradation Study

Objective: To understand the potential degradation pathways and the stability of the compound under stress conditions. This can help in developing stable formulations and anticipating potential issues.

Methodology:

  • Prepare separate solutions of the compound in a suitable solvent.

  • Expose these solutions to various stress conditions:

    • Acidic: Add a small amount of dilute HCl (e.g., 0.1 M) and incubate at a controlled temperature (e.g., 40°C).

    • Basic: Add a small amount of dilute NaOH (e.g., 0.1 M) and incubate at a controlled temperature.

    • Oxidative: Add a small amount of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution to a UV lamp.

  • At various time points, analyze the samples by LC-MS to assess the extent of degradation and identify the major degradation products.

IV. Summary of Key Stability and Storage Parameters

Parameter Recommendation Rationale
Storage Temperature (Solid) 2-8 °C (Refrigerated)Minimizes the rate of potential chemical degradation over long-term storage.
Storage Conditions (Solid) Tightly sealed container, protected from light, in a dry place.Prevents exposure to moisture, air, and light, which can cause hydrolysis, oxidation, and photodegradation.[1]
Storage of Solutions Prepare fresh. If necessary, store at -20°C to -80°C under an inert atmosphere for short periods.Solutions are generally less stable than the solid form.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To avoid accelerated decomposition.

V. References

  • Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals. Retrieved from [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Environmental Science and Health, Part A, 47(11), 1606-1616.

Sources

Troubleshooting

Technical Support Center: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Welcome to the dedicated technical support guide for researchers investigating the degradation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This resource, designed for scientists and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers investigating the degradation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This resource, designed for scientists and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical insights needed to navigate your experimental challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and degradation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

FAQ 1: What are the primary expected degradation pathways for this molecule?

Based on the chemistry of the arylsulfonamide functional group, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is expected to degrade via three primary mechanisms: hydrolysis, photolysis, and oxidation.

  • Hydrolysis: This pathway involves the cleavage of the sulfur-nitrogen (S-N) bond. The stability of this bond is highly dependent on pH, with accelerated degradation typically occurring under strong acidic or alkaline conditions. The expected products would be 3-bromo-5-methylbenzenesulfonic acid and diethylamine.

  • Photolysis: Exposure to ultraviolet (UV) light, particularly in aqueous environments, can induce degradation. Photolytic cleavage can occur at two main sites: the S-N bond, similar to hydrolysis, or the carbon-sulfur (C-S) bond, which would separate the aromatic ring from the sulfonamide group.

  • Oxidation: In environmental or biological systems, reactive oxygen species (ROS) like hydroxyl radicals (•OH) can attack the molecule. The primary sites of attack are expected to be the electron-rich aromatic ring, leading to hydroxylation, and the N-diethyl groups.

FAQ 2: How do the specific substituents (Bromo, Methyl, N,N-diethyl) on my compound influence its degradation?

The substituents significantly modulate the reactivity of the core benzenesulfonamide structure:

  • 3-Bromo and 5-Methyl Groups: These groups on the benzene ring have opposing electronic effects. The methyl group is weakly electron-donating, which can slightly activate the ring towards electrophilic attack (like oxidation). The bromo group is deactivating but ortho-, para-directing. Their positions influence the sites of oxidative hydroxylation.

  • N,N-diethyl Group: The two ethyl groups on the nitrogen atom provide steric hindrance around the S-N bond. This bulkiness can decrease the rate of hydrolysis compared to sulfonamides with smaller N-substituents (like -NH2 or -NHCH3).

FAQ 3: What are the most suitable analytical techniques to monitor the degradation of this compound and identify its products?

A combination of chromatographic and spectrometric techniques is essential for robust analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for separating the parent compound from its degradation products. A C18 reversed-phase column is typically a good starting point. UV detection is suitable for quantifying the disappearance of the parent compound, which has a strong chromophore (the substituted benzene ring).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying unknown degradation products. Mass spectrometry provides the molecular weight of the products, and tandem MS (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.

Table 1: Predicted Degradation Products and Their Mass Signatures
Predicted Product NameStructureChemical FormulaMonoisotopic Mass (Da)Expected m/z [M+H]⁺Degradation Pathway
3-Bromo-5-methylbenzenesulfonic acidC₇H₇BrO₃S249.93250.94Hydrolysis, Photolysis
DiethylamineC₄H₁₁N73.0974.10Hydrolysis, Photolysis
3-Bromo-5-methylphenolC₇H₇BrO185.96186.97Photolysis (C-S Cleavage)
Hydroxylated Parent CompoundC₁₁H₁₆BrNO₃S321.01322.02Oxidation

Note: Masses are calculated for the most abundant isotopes.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Question: My degradation study shows a much slower rate than anticipated. What factors could be at play?

Answer: Several factors can lead to unexpectedly high stability.

  • pH of the Medium (for Hydrolysis): The sulfonamide S-N bond is most stable at neutral pH. If your aqueous solution is buffered around pH 7, hydrolysis will be very slow. To accelerate the study, you must use acidic (e.g., pH 2) or alkaline (e.g., pH 10) conditions.

  • Steric Hindrance: As mentioned in FAQ 2, the N,N-diethyl groups sterically protect the S-N bond. The observed stability is a genuine feature of your molecule's structure. Your experimental timeline may need to be extended.

  • Light Source (for Photolysis): Ensure your light source emits at a wavelength that your compound can absorb. Run a UV-Vis spectrum of your parent compound in the study solvent. If the lamp's emission spectrum does not overlap with the compound's absorption spectrum, no photodegradation will occur. Also, check the intensity and age of your lamp.

  • Matrix Effects: If you are working in a complex matrix (e.g., wastewater, soil), other components can quench reactive species or compete for light, slowing down the degradation process.

Question: I see multiple new peaks in my LC-MS analysis. How do I begin to identify them?

Answer: A systematic approach is key to identifying these unknown degradants.

  • Check the Mass-to-Charge Ratio (m/z): Compare the [M+H]⁺ or [M-H]⁻ of the new peaks against the predicted masses in Table 1. This is your first and most powerful filter.

  • Analyze Isotope Patterns: For any peak you suspect contains bromine, look for the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Your mass spectrum for a bromine-containing fragment should show two peaks of nearly equal intensity, separated by 2 Da.

  • Perform Tandem Mass Spectrometry (MS/MS): Isolate the parent ion of an unknown peak and fragment it. Compare the fragmentation pattern to that of the parent compound.

    • Loss of Diethylamine (73 Da): A neutral loss of 73 Da from a degradation product suggests the N,N-diethylsulfonamide moiety is still intact.

    • Presence of 3-Bromo-5-methylbenzenesulfonyl fragment (m/z 232.9): This indicates the aromatic part of the molecule is intact.

    • Presence of Diethylamine fragment (m/z 74.1): This confirms the release of the amine.

Diagram 1: Predicted Degradation Pathways

This diagram illustrates the primary points of molecular cleavage.

G cluster_hydrolysis Hydrolysis / Photolysis (S-N Cleavage) cluster_photolysis Photolysis (C-S Cleavage) cluster_oxidation Oxidation (e.g., with •OH) Parent 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide P1 3-Bromo-5-methyl- benzenesulfonic acid Parent->P1 H₂O, H⁺/OH⁻ or hν P2 Diethylamine Parent->P2 H₂O, H⁺/OH⁻ or hν P3 3-Bromo-5-methyl- benzene radical Parent->P3 P4 SO2N(Et)2 radical Parent->P4 P5 Hydroxylated Parent (on aromatic ring) Parent->P5 •OH

Caption: Predicted degradation pathways for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Part 3: Experimental Protocols

These protocols provide a starting point for your degradation studies. Always adapt them to your specific laboratory equipment and safety guidelines.

Protocol 1: Forced Hydrolysis Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a water-miscible organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: Prepare three sets of vials:

    • Acidic: Add an aliquot of the stock solution to 0.1 M HCl to a final concentration of 10 µg/mL.

    • Neutral: Add an aliquot of the stock solution to HPLC-grade water to a final concentration of 10 µg/mL.

    • Alkaline: Add an aliquot of the stock solution to 0.1 M NaOH to a final concentration of 10 µg/mL.

  • Incubation: Incubate the vials in a controlled environment (e.g., a 50°C water bath) to accelerate the reaction. Protect from light to prevent photolysis.

  • Time-Point Sampling: Withdraw aliquots from each vial at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching & Analysis: Immediately neutralize the acidic and alkaline samples by adding an equimolar amount of base or acid, respectively. Dilute the sample if necessary and analyze by HPLC-UV and LC-MS/MS.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics. Use LC-MS/MS to identify products in the later time points.

Diagram 2: Experimental Workflow for a Degradation Study

This diagram outlines the logical flow from experiment setup to data interpretation.

G A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) B 2. Set up Stress Conditions (Acid, Base, Light, Oxidant) A->B C 3. Incubate & Collect Samples (Time-course: 0h, 2h, 8h, 24h...) B->C D 4. Quench Reaction (e.g., Neutralize pH) C->D E 5. Analyze by LC-UV (Quantify Parent Compound) D->E F 6. Analyze by LC-MS/MS (Identify Degradation Products) D->F G 7. Data Interpretation (Kinetics & Pathway Elucidation) E->G F->G

Caption: General experimental workflow for investigating compound degradation.

References

  • General Principles of Sulfonamide Degradation: Pérez-Estrada, L. A., et al. (2005). Photodegradation of Sulfamethoxazole in Water: A Study of the Influence of pH and Identification of Photoproducts. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Hydrolysis of Sulfonamides: Mitchell, A. G. (1962). The Hydrolysis of the Sulfonamides. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Mass Spectrometry for Degradation Product Identification: Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, Tandem Mass Spectrometry, and Time-of-Flight Mass Spectrometry for Analysis of Emerging Contaminants. American Chemical Society. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Reactions with 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Welcome to the technical support center for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issue...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during chemical reactions with this versatile building block. By understanding the underlying chemical principles, you can diagnose and resolve failed reactions, leading to successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide that influence its reactivity?

A1: The reactivity of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is primarily governed by three features:

  • Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

  • Electron-Donating Groups: The methyl (-CH₃) and N,N-diethylsulfonamide (-SO₂NEt₂) groups are electron-donating. This increases the electron density on the aromatic ring, which can sometimes make oxidative addition in palladium-catalyzed reactions more challenging compared to electron-deficient systems.[1]

  • Sulfonamide Group: The N,N-diethylsulfonamide moiety is generally stable under many reaction conditions.[2] However, under harsh acidic or basic conditions, hydrolysis can occur.[3][4] It can also influence the solubility of the molecule.

Q2: What is the general stability and recommended storage for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide?

A2: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a relatively stable solid. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, protected from light. Most sulfonamides are hydrolytically stable at neutral and slightly basic pH (pH 7-9).[2] Strong acidic conditions (pH < 2) may lead to degradation over extended periods.[4]

Q3: In which solvents is 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide typically soluble?

Troubleshooting Failed Reactions

This section provides a structured approach to diagnosing and solving common problems encountered in reactions involving 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Scenario 1: Failed Suzuki-Miyaura Coupling Reaction

You are attempting to couple 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with an arylboronic acid, but you observe no product formation or very low yield.

G start Low/No Product in Suzuki Coupling check_reagents Verify Reagent Quality: - Boronic acid (degradation?) - Palladium catalyst (activity?) - Base (anhydrous? ground?) start->check_reagents check_conditions Review Reaction Conditions: - Solvent (degassed?) - Temperature (optimal?) - Reaction time (sufficient?) check_reagents->check_conditions Reagents OK outcome Successful Reaction check_reagents->outcome Problem Identified & Fixed catalyst_ligand Optimize Catalyst System: - Increase catalyst loading - Screen different Pd sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) - Add phosphine ligands (e.g., SPhos, XPhos) check_conditions->catalyst_ligand Conditions OK check_conditions->outcome Problem Identified & Fixed base_solvent Modify Base and Solvent: - Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) - Add water as a co-solvent - Try alternative solvents (e.g., 1,4-dioxane, DMF) catalyst_ligand->base_solvent No Improvement catalyst_ligand->outcome Improvement Seen base_solvent->outcome Improvement Seen

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Question: My Suzuki coupling with 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide isn't working. What should I check first?

Answer:

  • Reagent Integrity:

    • Boronic Acid: Boronic acids can dehydrate to form boroxines upon storage. It is advisable to use fresh or properly stored boronic acid.

    • Palladium Catalyst: Ensure your palladium catalyst is active. Catalysts can degrade over time, especially if not stored under an inert atmosphere. Consider using a fresh batch.

    • Base: The choice and quality of the base are critical. For anhydrous couplings with bases like K₃PO₄, adding a small amount of water can be beneficial.[1] Ensure the base is finely powdered to maximize its surface area.

  • Reaction Conditions:

    • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

    • Temperature: The electron-rich nature of the aryl bromide may require a higher reaction temperature to facilitate oxidative addition. Consider increasing the temperature, but be mindful of potential decomposition of your starting materials or catalyst.

Question: I've checked my reagents and basic conditions, but the reaction still fails. What's next?

Answer:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial, especially for challenging substrates.

    • Ligand Choice: For electron-rich aryl bromides, using electron-rich and bulky phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) can significantly improve the rate of oxidative addition.[1]

    • Catalyst Screening: If a standard catalyst like Pd(PPh₃)₄ fails, try a more robust pre-catalyst such as Pd(dppf)Cl₂ or a palladium(II) source with a suitable ligand.

  • Solvent and Base Combination:

    • Solvent: While toluene and THF are common, polar aprotic solvents like DMF or 1,4-dioxane can sometimes improve solubility and reaction rates.

    • Base: If a weaker base like Na₂CO₃ is not effective, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.

ParameterRecommendation for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamideRationale
Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃Often more robust and efficient for challenging couplings.
Ligand SPhos, XPhos, or other Buchwald ligandsElectron-rich, bulky ligands facilitate the oxidative addition step with electron-rich aryl halides.[1]
Base K₃PO₄, Cs₂CO₃Stronger bases are often more effective in Suzuki couplings.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA co-solvent of water can be beneficial, and polar aprotic solvents can aid solubility and rate.
Temperature 80-120 °CHigher temperatures may be required to overcome the activation barrier for oxidative addition.
Scenario 2: Failed Buchwald-Hartwig Amination

You are trying to couple 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with an amine and observe no desired product.

G start Low/No Product in Buchwald-Hartwig Amination check_reagents Verify Reagent Quality: - Amine (purity?) - Palladium catalyst (activity?) - Base (strength, solubility?) start->check_reagents check_conditions Review Reaction Conditions: - Inert atmosphere (critical!) - Temperature (optimal?) - Solvent (dry?) check_reagents->check_conditions Reagents OK outcome Successful Reaction check_reagents->outcome Problem Identified & Fixed catalyst_ligand Optimize Catalyst System: - Screen different Pd/ligand combinations - Use specialized Buchwald ligands check_conditions->catalyst_ligand Conditions OK check_conditions->outcome Problem Identified & Fixed base_solvent Modify Base and Solvent: - Use a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS) - Switch to a suitable solvent (e.g., Toluene, Dioxane) catalyst_ligand->base_solvent No Improvement catalyst_ligand->outcome Improvement Seen base_solvent->outcome Improvement Seen

Caption: Troubleshooting workflow for a failed Buchwald-Hartwig amination.

Question: My Buchwald-Hartwig amination is not proceeding. What are the most critical parameters?

Answer:

  • Base Selection: The choice of base is paramount in Buchwald-Hartwig amination. A strong, non-nucleophilic base is required.

    • Common Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄). Carbonate bases are generally not strong enough.

    • Base Solubility: The solubility of the base can impact the reaction. Ensure good stirring to maintain a suspension if the base is not fully dissolved.

  • Ligand Choice: The ligand is critical for a successful reaction.

    • Specialized Ligands: For aryl bromides, ligands like BINAP, Xantphos, or specific Buchwald ligands are often necessary. The choice of ligand can depend on the nature of the amine coupling partner.

Question: I am using NaOtBu and a standard palladium catalyst, but still see no product. What else can I try?

Answer:

  • Catalyst System: Consider using a pre-formed palladium-ligand complex or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specific ligand.

  • Solvent: Anhydrous, non-protic solvents are essential. Toluene, 1,4-dioxane, and THF are commonly used. Ensure your solvent is thoroughly dried.

  • Amine Reactivity: If you are using a less nucleophilic amine, the reaction may require more forcing conditions (higher temperature, longer reaction time) or a more specialized catalyst system.

Scenario 3: Product Purification and Side Reactions

You have successfully formed your desired product, but are facing issues with purification or have identified unexpected byproducts.

Question: I see my product by TLC/LC-MS, but I am having trouble purifying it from the reaction mixture.

Answer:

  • Removal of Palladium: Residual palladium can often complicate purification.

    • Filtration: Passing the crude reaction mixture through a plug of silica gel or celite can remove a significant portion of the palladium catalyst.

    • Aqueous Wash: A wash with an aqueous solution of ammonium chloride or sodium sulfide can help to precipitate and remove palladium salts.

  • Chromatography:

    • Solvent System: If your product is streaking on the silica gel column, consider adding a small amount of a more polar solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

    • Purification Technique: Benzenesulfonamides can sometimes be purified by recrystallization.[6]

Question: I have an unexpected byproduct in my reaction. What could it be?

Answer:

  • Debromination: In palladium-catalyzed reactions, a common side reaction is the reduction of the aryl bromide to the corresponding arene (hydrodebromination). This can occur if there is a source of hydride in the reaction mixture or if the catalytic cycle is interrupted.

  • Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the aryl bromide can occur, especially at high temperatures or with certain catalyst systems.

  • Hydrolysis of the Sulfonamide: While generally stable, the sulfonamide group can undergo hydrolysis under very harsh acidic or basic conditions, especially at elevated temperatures, to give the corresponding sulfonic acid.[3][4]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) and any additional ligand.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • DasBoots. (2019). Re: Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Boreš, L., et al. (2014). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere.
  • U.S. Patent No. 2,777,844. (1957). Sulfonamide purification process.
  • Jena, N., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Bavetsias, V., et al. (2016). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Rickhaus, M. (2014). Re: How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Solubility of Things. (n.d.). Benzenesulfonamide. [Link]

  • Macmillan Group. (n.d.).
  • Technische Universität München. (n.d.). Sulfonamide Degradation. [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society.
  • Zhang, W., et al. (2011).

Sources

Troubleshooting

solvent effects on 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide reactivity

Welcome to the dedicated technical support resource for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the exper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances associated with this versatile synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reactions, enhance yields, and ensure the highest purity of your target compounds.

The reactivity of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is intricately linked to the choice of solvent. The solvent not only dictates the solubility of reactants but also profoundly influences reaction rates, equilibrium positions, and even the mechanistic pathway. This guide will delve into these solvent effects, providing a framework for rational solvent selection and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide?

The molecule possesses two primary sites for chemical transformation:

  • The Carbon-Bromine Bond: The bromine atom on the aromatic ring is a leaving group, making this position susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions.

  • The Sulfonamide Group: While generally stable, the sulfonamide nitrogen can be involved in reactions under specific conditions, though it is less reactive than the C-Br bond. The sulfonyl group itself is highly electron-withdrawing, which activates the aromatic ring for certain transformations.

Q2: How does solvent polarity affect the reactivity of the C-Br bond?

Solvent polarity plays a critical role, particularly in reactions involving charged intermediates or transition states.

  • For Cross-Coupling Reactions (e.g., Suzuki, Heck): These reactions often proceed through a non-polar catalytic cycle. However, the choice of solvent is crucial for solubility of the catalyst, base, and substrates. Aprotic polar solvents like Dioxane, Tetrahydrofuran (THF), or Dimethylformamide (DMF) are often preferred as they can dissolve both the organic substrate and the inorganic base (e.g., K₂CO₃, Cs₂CO₃) required for the reaction.

  • For Nucleophilic Aromatic Substitution (SNAr): SNAr reactions proceed through a charged intermediate called a Meisenheimer complex. Polar aprotic solvents such as DMF, Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are highly effective at stabilizing this charged intermediate, thereby accelerating the reaction rate. In contrast, non-polar solvents would significantly slow down or completely inhibit SNAr reactions.

Q3: Why am I observing low yields in my Suzuki coupling reaction with this substrate?

Low yields in Suzuki couplings involving 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide can stem from several solvent-related factors:

  • Poor Solubility: Ensure all reactants, especially the boronic acid and the inorganic base, are sufficiently soluble in your chosen solvent system. A mixture of solvents, such as Toluene/Ethanol/Water, is often employed to achieve this.

  • Solvent Impurities: Water and oxygen can be detrimental to the palladium catalyst. Using degassed, anhydrous solvents is critical for maintaining catalyst activity. Trace water can hydrolyze the boronic acid, while oxygen can lead to oxidative degradation of the phosphine ligands and the Pd(0) active species.

  • Incorrect Solvent Polarity: While a polar solvent is needed, a solvent that is too coordinating (like neat DMF or DMSO at high temperatures) can sometimes bind to the palladium center and inhibit catalysis. A less coordinating solvent like Dioxane or THF is often a better starting point.

Q4: Can I use protic solvents for reactions with this compound?

Protic solvents (e.g., ethanol, methanol, water) can be used, but their application is context-dependent:

  • Advantages: They can be excellent for dissolving inorganic salts (bases, co-catalysts) and are often used in solvent mixtures for Suzuki or Stille couplings.

  • Disadvantages: In reactions involving strong bases or organometallic reagents, protic solvents will be deprotonated, consuming the reagent and quenching the reaction. For instance, in a Grignard or organolithium reaction aimed at functionalizing the C-Br bond, protic solvents are strictly prohibited. Similarly, for SNAr reactions with nucleophiles that are also strong bases (e.g., alkoxides), the protic solvent can compete with the substrate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: Incomplete Reaction or Stalling in a Buchwald-Hartwig Amination
Symptom Potential Solvent-Related Cause Troubleshooting Steps & Explanation
Reaction stalls at ~50-60% conversion after several hours, even with excess amine.1. Base Insolubility: The inorganic base (e.g., NaOtBu, K₃PO₄) is not sufficiently soluble to deprotonate the amine or the catalyst pre-cursor effectively.Action: Switch to a solvent system known to better dissolve the base. For NaOtBu, toluene or dioxane is standard. For K₃PO₄, a more polar solvent like THF or the addition of a phase-transfer catalyst might be necessary. Rationale: The base must be in solution to participate in the catalytic cycle.
2. Catalyst Deactivation: The solvent may not be adequately protecting the palladium catalyst from oxidative degradation, or it may contain impurities.Action: Ensure you are using high-purity, anhydrous, and thoroughly degassed solvents. Rationale: Oxygen can irreversibly oxidize the active Pd(0) species to inactive Pd(II). Water can interfere with the base and other reagents.
3. Incorrect Solvent Polarity: The chosen solvent may not be optimal for stabilizing the intermediates in the catalytic cycle.Action: Screen a range of aprotic solvents. While toluene is a common starting point, sometimes a more polar solvent like THF or a less coordinating one like cyclopentyl methyl ether (CPME) can improve results. Rationale: The polarity of the solvent can influence the rate of both the reductive elimination (product-forming step) and oxidative addition.
Issue 2: Formation of Significant Side-Products during a Grignard Reaction
Symptom Potential Solvent-Related Cause Troubleshooting Steps & Explanation
Formation of a significant amount of the debrominated starting material (hydrodehalogenation).1. Presence of Trace Protic Impurities: Trace amounts of water, ethanol, or other protic impurities in the solvent (e.g., THF, Diethyl Ether).Action: Use freshly distilled, anhydrous solvent from a solvent purification system or a freshly opened bottle of anhydrous solvent. Dry all glassware thoroughly. Rationale: The Grignard reagent is a very strong base and will be rapidly quenched by any available proton source, leading to the hydrodehalogenated side-product.
2. Solvent Degradation: At elevated temperatures, some ethereal solvents like THF can be cleaved by strong organometallic reagents.Action: Maintain a low reaction temperature (e.g., 0 °C to room temperature). If heating is required, consider a more robust solvent like 2-Methyl-THF or CPME. Rationale: Solvent degradation not only consumes the reagent but can also introduce reactive byproducts into the mixture.

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with a generic arylboronic acid.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/Water 4:1). Then, add the base (e.g., K₂CO₃, 2.5 eq).

  • Degassing: Subject the resulting mixture to three cycles of vacuum/inert gas backfill to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_start Initial Considerations cluster_solvent Solvent Choice Logic cluster_troubleshoot Troubleshooting Path Start Select Boronic Acid & Base (e.g., K₂CO₃) Solvent Primary Solvent Choice: Aprotic Polar (e.g., Dioxane, THF) Start->Solvent Solubility Is the base fully soluble? Solvent->Solubility Add_Cosolvent Add Protic Co-solvent (e.g., H₂O, EtOH) Solubility->Add_Cosolvent No Degas Degas Solvent Thoroughly (N₂/Ar Purge or Freeze-Pump-Thaw) Solubility->Degas Yes Add_Cosolvent->Degas Low_Yield Low Yield or Stalled Reaction? Degas->Low_Yield Check_Purity Check Solvent Purity (Anhydrous & O₂-free) Low_Yield->Check_Purity Yes Proceed to Workup Proceed to Workup Low_Yield->Proceed to Workup No Change_Solvent Change Primary Solvent (e.g., to Toluene, CPME) Check_Purity->Change_Solvent

Caption: Decision workflow for solvent selection in Suzuki coupling.

Protocol 2: General Procedure for a Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the reaction of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with a generic nucleophile (e.g., a secondary amine).

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask with a stir bar, add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1.0 eq) and a base if required (e.g., K₂CO₃, 2.0 eq, for phenol nucleophiles).

  • Solvent and Reagent Addition: Add a polar aprotic solvent (e.g., DMSO or DMF). Add the nucleophile (e.g., secondary amine, 1.5 eq).

  • Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C). The sulfonamide group is strongly electron-withdrawing, which helps activate the ring for SNAr, but high temperatures are often still necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and an extraction solvent (e.g., Ethyl Acetate).

  • Extraction: Extract the aqueous layer several times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography or recrystallization.

G Solvent Solvent Type Polarity Aprotic Polar Aprotic (DMSO, DMF, NMP) High Polarity Solvent->Aprotic Choice Protic Polar Protic (EtOH, H₂O) High Polarity Solvent->Protic Choice Nonpolar Non-Polar (Toluene, Hexane) Low Polarity Solvent->Nonpolar Choice Fast Fastest Rate Strong Stabilization Aprotic->Fast Leads to Slow Slow/No Reaction Solvation of Nucleophile Protic->Slow Leads to VerySlow Very Slow/No Reaction Poor Stabilization Nonpolar->VerySlow Leads to Rate SNAr Reaction Rate Stabilization of Meisenheimer Complex

Caption: Impact of solvent class on SNAr reaction rates.

Optimization

removal of impurities from 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Technical Support Center: Purification of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Case ID: #PUR-SULF-3B5M Status: Active Support Tier: Level 3 (Senior Application Scientist) Initial Assessment & Triage User: "My p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Case ID: #PUR-SULF-3B5M Status: Active Support Tier: Level 3 (Senior Application Scientist)

Initial Assessment & Triage

User: "My product has a persistent smell, an off-white color, or extra peaks in the baseline."

Scientist's Analysis: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a lipophilic sulfonamide synthesized via the nucleophilic attack of diethylamine on 3-bromo-5-methylbenzenesulfonyl chloride. The "sticky" nature of the diethylamine and the potential hydrolysis of the sulfonyl chloride are the primary sources of contamination.

Before proceeding, identify your impurity profile using the table below:

Impurity TypeDiagnostic Sign (1H NMR / HPLC)Likely CauseRemoval Protocol
Diethylamine (Starting Material) Multiplet at ~2.6 ppm (free base) or broad exchangeable proton. Fishy odor.Incomplete washing; salt formation.[1]Protocol A (Acid Wash)
Sulfonic Acid (Hydrolysis) Broad peak in HPLC; highly acidic aqueous layer.Hydrolysis of sulfonyl chloride during reaction/workup.[1]Protocol B (Base Wash)
Unreacted Sulfonyl Chloride HPLC peak eluting near product; reactive to nucleophiles.Incomplete reaction; excess reagent used.[2][3]Protocol C (Hydrolysis/Scavenging)
Regioisomers/Oligomers Small peaks with similar retention time (isomers) or late eluters (dimers).Impure starting material or thermal degradation.Protocol D (Recrystallization)

Troubleshooting Guides & Protocols

Protocol A: The "Acid-Base Swing" (Primary Purification)

Best for: Removing unreacted diethylamine and diethylamine hydrochloride.

The Logic: Sulfonamides are extremely stable to dilute acid and base. Amines, however, are basic. By washing the organic phase with dilute acid, we protonate the diethylamine, converting it into a water-soluble ammonium salt (


), which partitions into the aqueous layer, leaving the neutral sulfonamide in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use 10 mL solvent per gram of crude.

  • Acid Wash: Wash the organic layer twice with 1N HCl (1:1 volume ratio).

    • Validation: Check the pH of the aqueous layer. It must remain acidic (pH < 2). If neutral/basic, the amine has consumed the acid; repeat the wash.

  • Phase Separation: Discard the aqueous (acidic) layer.

  • Neutralization: Wash the organic layer once with Brine (saturated NaCl) to remove entrained acid.

Protocol B: The "Bicarbonate Scrubber"

Best for: Removing 3-bromo-5-methylbenzenesulfonic acid.

The Logic: The sulfonyl chloride starting material is moisture sensitive. If it touches water, it hydrolyzes to the sulfonic acid.[1] Sulfonic acids are strong acids. Washing with a weak base (Sodium Bicarbonate) deprotonates the acid to its sulfonate salt (


), which is highly water-soluble.

Step-by-Step:

  • Base Wash: Take the organic layer from Protocol A and wash it twice with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Caution: Gas evolution (

      
      ) will occur. Vent the separatory funnel frequently.
      
  • Validation: The bubbling should cease after the second wash.

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate.
    
Protocol C: Quenching Unreacted Sulfonyl Chloride

Best for: Trace sulfonyl chloride that persists after workup.

Q: Why can't I just wash the chloride out? A: Sulfonyl chlorides are lipophilic (like your product) and do not partition well into water. You must chemically modify them.

Method: Add a "sacrificial" nucleophile.[1] If HPLC shows unreacted chloride:

  • Add Morpholine (0.5 equivalents relative to the impurity) to the reaction mixture before workup.

  • Stir for 30 minutes.

  • Morpholine reacts rapidly to form a sulfonamide. However, morpholine-sulfonamides are often much more polar or have distinct solubility profiles compared to diethyl-sulfonamides, making them easier to separate via recrystallization or chromatography.

  • Alternative: Stir the organic layer with 1M NaOH for 1 hour to force hydrolysis to the sulfonic acid, then follow Protocol B .

Protocol D: Recrystallization (The Final Polish)

Best for: Removing trace color bodies and isomers.

The Logic: The diethyl and methyl groups make this molecule lipophilic, but the sulfonamide core adds polarity. We need a solvent system where the product is soluble at high temperatures but insoluble at low temperatures.

Recommended Solvent Systems:

  • System 1 (Standard): Ethanol / Water.[4]

  • System 2 (Alternative): Hexane / Ethyl Acetate.[5][6][7][8]

Procedure (Ethanol/Water):

  • Dissolve crude solid in minimal boiling Ethanol (95%) .

  • Remove from heat. Add warm Water dropwise until the solution just becomes cloudy (turbid).

  • Add one drop of hot Ethanol to clear the turbidity.

  • Allow to cool slowly to room temperature, then to 4°C in a fridge.

  • Validation: Filter crystals. The mother liquor should be yellow/brown (containing impurities), while crystals should be white/off-white.

Visualization: The Purification Logic Flow

The following diagram illustrates the critical decision pathways for purifying this sulfonamide.

PurificationWorkflow Start Crude Reaction Mixture (Sulfonamide + Impurities) Solvent Dissolve in EtOAc or DCM Start->Solvent AcidWash Wash with 1N HCl (Removes Diethylamine) Solvent->AcidWash Step 1: Amine Removal BaseWash Wash with Sat. NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash Organic Layer Drying Dry (MgSO4) & Concentrate BaseWash->Drying Organic Layer CheckPurity Check Purity (HPLC/NMR) Drying->CheckPurity Recryst Recrystallize (EtOH/Water) CheckPurity->Recryst Purity < 98% Final Pure 3-Bromo-N,N-diethyl- 5-methylbenzenesulfonamide CheckPurity->Final Purity > 98% Recryst->Final

Caption: Workflow for the extractive purification of lipophilic sulfonamides, prioritizing amine removal followed by acid scavenging.

Frequently Asked Questions (FAQs)

Q: My product is an oil and won't crystallize. What now? A: N,N-diethyl sulfonamides can sometimes be "oily" due to the flexible ethyl chains preventing efficient packing.

  • Fix: Trituration. Dissolve the oil in a minimum amount of diethyl ether, then add excess pentane or hexane. Scratch the glass side of the flask with a spatula to induce nucleation. If it remains an oil, cool to -78°C (dry ice/acetone) to force solidification, then let it warm slowly.

Q: I see a double spot on TLC, but NMR looks clean. Why? A: Sulfonamides with bulky groups (like diethyl) can sometimes exhibit rotamers (restricted rotation around the S-N bond), though this is less common than in amides. However, it is more likely you have the disulfonated byproduct (if the starting material was highly reactive) or a regioisomer . Run the TLC in two different solvent systems (e.g., 20% EtOAc/Hexane and 100% DCM). If the spots persist, use Column Chromatography (Gradient: 0% -> 30% EtOAc in Hexane).

Q: Can I use chromatography instead of extraction? A: Yes, but it is less efficient for removing the bulk amine.

  • Recommendation: Perform the Acid Wash (Protocol A) before loading the column. Diethylamine can streak on silica gel and affect the separation of your product. If you must column directly, add 1% Triethylamine to your eluent to prevent streaking, though this is counter-intuitive if you are trying to remove amine. The acid wash is superior.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Org. Synth. (2009).[8] Detosylation of secondary amines: General purification logic for sulfonamides. Organic Syntheses, 86, 151. Link

  • BenchChem. (2025).[1][4] Removal of unreacted methanesulfonyl chloride and sulfonamide purification guides. Link

  • National Institutes of Health (NIH). (2008). Concerted solvent processes for common sulfonyl chloride precursors. PubMed.[3] Link

Sources

Troubleshooting

characterization of byproducts in 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide synthesis

Technical Support Center: Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Bromo-N,N-diethyl-5-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will move beyond simple procedural steps to explore the mechanistic rationale behind byproduct formation and provide robust, field-tested solutions for their characterization and mitigation.

Troubleshooting Guide: From Unexpected Results to Confirmed Structures

This section addresses the most frequent and challenging issues observed during the synthesis, which typically involves the electrophilic bromination of N,N-diethyl-3-methylbenzenesulfonamide.

Q1: My initial analysis (LC-MS/TLC) shows two major product spots or peaks with identical mass. What is the likely cause, and how can I confirm the identity of my target isomer?

A1: Root Cause Analysis: Isomer Formation

The concurrent formation of isomeric byproducts is the most common challenge in this synthesis. The starting material, N,N-diethyl-3-methylbenzenesulfonamide, possesses two directing groups on the aromatic ring:

  • -SO₂NEt₂ (sulfonamide): A deactivating group that directs incoming electrophiles to the meta positions (C3, C5).

  • -CH₃ (methyl): An activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, C6).

The desired product, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide , results from bromination at the C3 position. This position is meta to the sulfonamide and ortho to the methyl group. However, the C5 position is also meta to the sulfonamide and ortho to the methyl group. Consequently, electrophilic attack can occur at both sites, leading to the formation of the undesired isomeric byproduct, 5-Bromo-N,N-diethyl-3-methylbenzenesulfonamide .

Mitigation Strategies:

  • Temperature Control: Electrophilic aromatic substitutions can be sensitive to temperature. Running the reaction at lower temperatures (e.g., 0-5 °C) often enhances selectivity by favoring the kinetically controlled product.

  • Choice of Brominating Agent & Catalyst: Using a less reactive brominating agent, such as N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂), along with a mild Lewis acid, can reduce the reaction's exothermicity and improve isomeric purity. The reaction between an electrophile and benzene is a classic example of electrophilic aromatic substitution, where a catalyst is often required to activate the halogen.[1][2]

Definitive Characterization Protocol:

Distinguishing between these isomers requires robust analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for separation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[3][4]

Step 1: Chromatographic Separation

A well-developed reverse-phase HPLC method is essential for separating the two isomers.

Table 1: Example HPLC Gradient for Isomer Separation
Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 40% B to 90% B over 15 minutes
Detection UV at 254 nm

Step 2: NMR Structural Confirmation

¹H NMR is the definitive tool for distinguishing the isomers. The substitution pattern directly influences the coupling and chemical shifts of the remaining aromatic protons.

| Table 2: Comparative ¹H NMR Chemical Shifts (Predicted, in CDCl₃) | | | :--- | :--- | :--- | | Proton Position | 3-Bromo-5-methyl Isomer (Desired) | 5-Bromo-3-methyl Isomer (Byproduct) | | H2 | Doublet or Singlet (~7.6 ppm) | Singlet (~7.5 ppm) | | H4 | Doublet or Singlet (~7.4 ppm) | Doublet (~7.7 ppm) | | H6 | Singlet (~7.5 ppm) | Doublet (~7.6 ppm) | | Rationale | The protons at H2 and H4 will show splitting if coupled, but are often seen as singlets or narrow triplets due to meta-coupling. The key distinction lies in the relative positions of the protons. | The chemical shifts will differ due to the varying electronic environment imposed by the bromine atom's position relative to each proton. |

For unambiguous assignment, a 2D-NMR experiment like Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable. A NOESY experiment will show a spatial correlation between the methyl protons (-CH₃) and its neighboring aromatic protons.

  • In the desired 3-Bromo-5-methyl isomer , the C5-methyl protons will show a NOE correlation to the protons at H4 and H6.

  • In the 5-Bromo-3-methyl byproduct , the C3-methyl protons will show a NOE correlation to the protons at H2 and H4.

G cluster_start Starting Material cluster_products Reaction Products SM N,N-diethyl- 3-methylbenzenesulfonamide P1 Desired Product (3-Bromo-5-methyl isomer) SM->P1 Bromination at C3 (Ortho to -CH3, Meta to -SO2NEt2) P2 Isomeric Byproduct (5-Bromo-3-methyl isomer) SM->P2 Bromination at C5 (Ortho to -CH3, Meta to -SO2NEt2)

Caption: Isomeric byproduct formation pathway.

Q2: My LC-MS analysis indicates a peak with a characteristic isotopic pattern for two bromine atoms [M, M+2, M+4]. How can I prevent the formation of this di-brominated byproduct?

A2: Root Cause Analysis: Over-Bromination

This observation points to a di-brominated species. The initial product, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, is less reactive than the starting material due to the deactivating effect of the first bromine atom.[5] However, the ring is still activated by the methyl group, and under forcing conditions (e.g., excess brominating agent, elevated temperature, or prolonged reaction time), a second electrophilic substitution can occur.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the brominating agent.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or rapid HPLC analysis. Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the di-brominated product.

  • Reverse Addition: Instead of adding the brominating agent to the substrate, consider adding the substrate solution slowly to the brominating agent. This maintains a low concentration of the activated substrate, disfavoring polysubstitution.

Characterization:

Mass spectrometry is the primary tool for initial identification due to the unique isotopic signature of bromine. Full structural elucidation would again rely on advanced NMR techniques to determine the positions of the two bromine atoms on the aromatic ring.

Frequently Asked Questions (FAQs)

Q: What is the best general approach for purifying the final product away from these byproducts?

A: For laboratory scale, flash column chromatography on silica gel is typically effective. A solvent system with a gradient of ethyl acetate in hexanes usually provides good separation of the non-polar starting material, the slightly more polar isomers, and the more polar di-brominated and baseline impurities. For larger scales, recrystallization may be a viable option if a suitable solvent system that selectively crystallizes the desired isomer can be identified.

Q: How should I properly quench the reaction and work up the product to remove the Lewis acid catalyst?

A: After the reaction is complete, cool the mixture in an ice bath. Slowly quench the reaction by adding a saturated aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will consume any unreacted bromine. The Lewis acid (e.g., FeBr₃ or AlCl₃) can be removed by washing the organic layer with a dilute acid (like 1M HCl), followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash.

Q: Which analytical techniques are essential for a complete purity profile?

A: A comprehensive purity assessment requires a multi-technique approach.[6][7]

  • HPLC/UPLC: The gold standard for quantifying the purity and separating isomers and other related substances.[3]

  • LC-MS: Essential for identifying the molecular weights of unknown peaks and confirming the mass of the main product and byproducts.[4][8]

  • NMR Spectroscopy: Provides definitive structural confirmation of the final product and elucidation of any isolated impurities.

  • Gas Chromatography (GC): Used to quantify residual solvents from the synthesis and purification process.

  • FTIR Spectroscopy: Confirms the presence of key functional groups (sulfonamide S=O stretch, C-Br bond).

Caption: General experimental and analytical workflow.

References

  • Vertex AI Search Result[1] - Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. [Link]

  • Vertex AI Search Result[2] - Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]

  • Vertex AI Search Result[3] - Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. [Link]

  • Vertex AI Search Result[4] - How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc.. [Link]

  • Vertex AI Search Result[5] - Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Vertex AI Search Result[6] - Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine. (2025). PubMed. [Link]

  • Vertex AI Search Result[7] - Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques. Research and Reviews. [Link]

Sources

Optimization

Technical Support Center: A Guide to Handling Hygroscopic 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Welcome to the technical support center for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive guidance, troubleshooting tips, and frequently asked questions (FAQs) to ensure the successful and safe handling of this hygroscopic reagent in your experiments. The advice provided is rooted in established principles of chemical safety and best practices for handling moisture-sensitive compounds.

Introduction: The Challenge of Hygroscopicity

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a valuable reagent in organic synthesis. However, its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge.[1][2] The ingress of water can lead to both physical and chemical changes in the reagent, potentially compromising the accuracy and outcome of your experiments.[1] Absorbed moisture can cause the solid to clump, making accurate weighing difficult, and can also lead to chemical degradation.[1][2]

This guide provides a structured approach to mitigate these challenges, ensuring the integrity of the reagent and the reliability of your results.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide to maintain its integrity?

A1: Proper storage is the first line of defense against moisture contamination. The key is to minimize exposure to the atmosphere.

  • Primary Storage: The reagent should be stored in a tightly sealed container, preferably the original manufacturer's bottle.[2] The cap should be securely fastened immediately after each use.

  • Secondary Storage: For enhanced protection, the primary container should be placed inside a desiccator containing a suitable drying agent, such as anhydrous calcium sulfate (Drierite®) or silica gel. Alternatively, storage in an inert atmosphere glove box is highly recommended.[3]

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[2]

Q2: What are the visible signs that my 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide has absorbed moisture?

A2: Visual inspection can often reveal moisture contamination. Key signs include:

  • Clumping or Caking: The free-flowing powder will become clumpy or form solid cakes.[1]

  • Change in Appearance: The material may appear wet or pasty.[1]

  • Difficulty in Handling: The powder will not be easily dispensed or transferred.

If you observe any of these signs, it is highly probable that the reagent has been compromised.

Q3: Can I dry 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide if it has been exposed to moisture?

A3: While it may be possible to dry the reagent, it is often preferable to use a fresh, uncontaminated batch to ensure the reliability of your experiment. If you must attempt to dry the compound, it should be done under high vacuum.[4] However, be aware that removing lattice water can be challenging and may require elevated temperatures, which could potentially degrade the compound.[5] The most reliable approach is to prevent moisture absorption in the first place.

Experimental Procedures

Q4: What is the best way to weigh and dispense this hygroscopic solid?

A4: To maintain the anhydrous nature of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide during weighing and dispensing, it is crucial to work quickly and in a controlled environment.[2]

  • Inert Atmosphere: The ideal method is to handle the reagent inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[3][6]

  • Rapid Weighing: If a glove box is unavailable, you must work quickly to minimize exposure to air. Have all necessary equipment ready before opening the container. Weigh out an approximate amount on a tared weighing paper or in a vial, and then promptly seal the stock bottle. For precise measurements, it is better to weigh the compound in a sealable vessel, take the initial weight, add the compound to the reaction, and then re-weigh the vessel to determine the exact amount dispensed by difference.

  • Schlenk Techniques: For reactions conducted under an inert atmosphere, Schlenk techniques can be employed to add the solid reagent.[6][7]

Q5: What are the consequences of using moisture-contaminated 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in a reaction?

A5: The presence of water can have several detrimental effects on your reaction:

  • Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, the actual mass of the active compound will be less than the weighed mass, leading to incorrect stoichiometry.

  • Side Reactions: Water can act as a nucleophile or a base in many organic reactions, leading to the formation of unwanted byproducts.

  • Degradation: Sulfonamides can be susceptible to hydrolysis under certain conditions, although this is more prevalent in aqueous solutions.[8][9] The presence of moisture could potentially lead to slow degradation of the reagent over time.

  • Inhibition of Catalysts: In reactions involving water-sensitive catalysts (e.g., certain organometallic complexes), even trace amounts of moisture can deactivate the catalyst and halt the reaction.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent reaction yields or formation of byproducts. Moisture contamination of the 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.- Use a fresh, unopened bottle of the reagent. - Handle the reagent exclusively in a glove box or under a stream of inert gas. - Ensure all solvents and other reagents are rigorously dried.
The solid reagent is clumped and difficult to handle. The reagent has absorbed atmospheric moisture.- Discard the compromised reagent and use a fresh supply. - Implement stricter storage and handling protocols as outlined in the FAQs.
Reaction fails to proceed, especially with moisture-sensitive catalysts. Trace amounts of water introduced with the hygroscopic reagent.- Dry the reagent under high vacuum before use, if feasible.[4] - Quantify the water content of the reagent using Karl Fischer titration to account for it in your reaction setup. - Handle all reagents and perform the entire reaction under strictly anhydrous conditions using a glove box or Schlenk line.[6][7]

Experimental Protocols

Protocol 1: Weighing and Dispensing in a Glove Box

This is the recommended procedure for handling 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

  • Preparation: Ensure the glove box has a dry, inert atmosphere with low oxygen and moisture levels.[3] Introduce all necessary equipment (spatulas, weighing paper/vials, and the sealed container of the reagent) into the glove box via the antechamber, following the standard operating procedure for your glove box.[10]

  • Equilibration: Allow the reagent container to equilibrate to the glove box temperature before opening to prevent condensation.

  • Dispensing: Inside the glove box, carefully open the container and promptly weigh the desired amount of the solid into a tared, sealable container.

  • Sealing: Immediately and securely seal both the stock bottle and the container with the weighed reagent.

  • Removal: Remove the container with the weighed reagent from the glove box through the antechamber.

Protocol 2: Handling with Schlenk Techniques

This protocol is for users familiar with air-sensitive chemistry techniques.

  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of dry, inert gas (nitrogen or argon).[7]

  • Inert Atmosphere: Assemble the reaction apparatus and purge with inert gas using a Schlenk line.[6][11]

  • Solid Addition: For adding the solid, a solid addition tube or a side-arm flask can be used. Weigh the 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide into the addition tube inside a glove box or very quickly in the open air and then attach it to the reaction flask against a positive flow of inert gas.

  • Addition to Reaction: Once the addition tube is securely attached and the system is under a positive pressure of inert gas, the solid can be added to the reaction mixture by rotating the tube.

Visualization of Handling Workflows

To further clarify the recommended handling procedures, the following diagrams illustrate the decision-making process and the key steps involved.

G cluster_0 Decision Workflow for Handling start Start: Need to use 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide glovebox_avail Is a glove box available? start->glovebox_avail schlenk_avail Are Schlenk line and techniques available? glovebox_avail->schlenk_avail No use_glovebox Use Glove Box Protocol glovebox_avail->use_glovebox Yes use_schlenk Use Schlenk Technique Protocol schlenk_avail->use_schlenk Yes rapid_weighing Rapid Weighing in Air (High Risk of Contamination) schlenk_avail->rapid_weighing No end Proceed with Experiment use_glovebox->end use_schlenk->end rapid_weighing->end

Caption: Decision workflow for selecting the appropriate handling technique.

G cluster_1 Glove Box Weighing Protocol A 1. Transfer equipment and reagent to antechamber. B 2. Evacuate and refill antechamber with inert gas. A->B C 3. Move items into the main chamber. B->C D 4. Weigh reagent inside the glove box. C->D E 5. Tightly seal stock bottle and sample container. D->E F 6. Transfer sample out via antechamber. E->F

Caption: Step-by-step workflow for weighing using a glove box.

Advanced Troubleshooting: Quantifying Water Content

For highly sensitive reactions where even trace amounts of water can be detrimental, it may be necessary to quantify the water content of your 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Q6: How can I determine the exact water content of my reagent?

A6: The most accurate and widely used method for determining water content in solid samples is Karl Fischer Titration .[12][13] This technique is specific for water and can detect even trace amounts.[12]

  • Principle: The titration is based on a chemical reaction between iodine and sulfur dioxide in the presence of water.[12]

  • Instrumentation: Both volumetric and coulometric Karl Fischer titrators are available. Coulometric titrators are particularly suitable for samples with very low water content (ppm range).[12]

  • Sample Preparation: For solid samples that are not soluble in the Karl Fischer reagent, an evaporator oven can be used to heat the sample and transfer the released water to the titration cell via a stream of inert gas.[14]

Knowing the precise water content allows you to adjust the amount of reagent used to ensure accurate stoichiometry in your reaction.

References

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). PubMed. [Link]

  • Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc.[Link]

  • How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. [Link]

  • The Schlenk Line Survival Guide. University of Nottingham. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • How To: Store Reagents. Department of Chemistry : University of Rochester. [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. (2015). PubMed. [Link]

  • Keeping air and moisture out. (2024). VACUUBRAND. [Link]

  • N,N-Diethyl-3-methylbenzamide. (2022). MDPI. [Link]

  • How do you guys prepare solutions of hygroscopic chemicals?. (2017). Reddit. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023). ResearchGate. [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. (2018). University of St Andrews. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. [Link]

  • Section 5.21 Title: Glovebox Use. (2024). University of Wisconsin-Madison. [Link]

  • Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. [Link]

  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. (2023). ACS Publications. [Link]

  • Guides. (2024). Chemistry LibreTexts. [Link]

  • Studies on sulfonamide degradation products. ResearchGate. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. [Link]

  • Glovebox Safety (SOP) Introduction. Inside EWU. [Link]

  • Degradation of sulfonamides antibiotics in lake water and sediment. (2015). PubMed. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. University of Chieti-Pescara. [Link]

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]

  • Determination of water in solids by automatic Karl Fischer titration. (1981). Analytical Chemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Karl Fisher Titration can be used to measure solid and liquid samples. Scientific Gear. [Link]

Sources

Troubleshooting

Technical Support Center: Kinetic Studies of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Reactions

Disclaimer: Kinetic studies on 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide are not extensively reported in publicly available literature. This guide is therefore based on established principles of arenesulfonyl chlori...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Kinetic studies on 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide are not extensively reported in publicly available literature. This guide is therefore based on established principles of arenesulfonyl chloride reactivity and general best practices in chemical kinetics. The experimental protocols and data presented are illustrative examples to guide researchers.

Introduction

Welcome to the Technical Support Center for kinetic studies of reactions involving 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on experimental design, troubleshooting, and data interpretation. As Senior Application Scientists, we synthesize our technical expertise with practical, field-proven insights to ensure the integrity and success of your research.

The core reaction we will be discussing is the nucleophilic substitution at the sulfonyl sulfur of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. Understanding the kinetics of this transformation is crucial for process optimization, mechanistic elucidation, and the development of novel sulfonamide-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for the reaction of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with a nucleophile?

A1: The reaction of an arenesulfonyl chloride, such as 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, with a nucleophile (e.g., an amine or an alcohol) is generally expected to proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.[1][2][3][4][5] This involves the direct attack of the nucleophile on the electrophilic sulfur center, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. While a stepwise addition-elimination mechanism has been considered, for many arenesulfonyl chlorides, the concerted SN2 pathway is favored.[3][5]

Q2: How do the substituents on the aromatic ring of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (a bromo and a methyl group) influence its reactivity?

A2: The electronic effects of substituents on the aromatic ring significantly impact the reactivity of arenesulfonyl chlorides.

  • Bromo Group: The bromine atom is an electron-withdrawing group through its inductive effect, which makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack. This is expected to increase the reaction rate.[4]

  • Methyl Group: The methyl group is an electron-donating group, which would be expected to decrease the electrophilicity of the sulfur atom and slow down the reaction rate.[1]

The overall reactivity of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide will be a balance of these opposing electronic effects, as well as steric influences.

Q3: What is the "ortho-effect" and could it be relevant for this molecule?

A3: The "ortho-effect" in arenesulfonyl chloride reactions refers to the unexpected observation that ortho-alkyl substituents can sometimes accelerate the rate of nucleophilic substitution, a phenomenon termed "steric acceleration".[1][6] This is counterintuitive as steric hindrance would normally be expected to slow down the reaction. The prevailing explanation is that the ortho-substituent creates steric strain in the ground state of the molecule, which is relieved upon moving to the more open trigonal bipyramidal transition state.[6] While the methyl group in 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is in the meta position relative to the sulfonyl chloride, understanding this effect is important when designing related kinetic studies with different substitution patterns.

Q4: What are the most suitable analytical techniques for monitoring the kinetics of this reaction?

A4: The choice of analytical technique depends on the specific reaction being studied. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the reactants, products, and any significant byproducts over time.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR (if a fluorine-containing reagent is used) can be used to monitor the disappearance of starting materials and the appearance of products in real-time.[8][9][10][11]

  • UV-Visible Spectroscopy: If the reactants or products have a distinct chromophore, UV-Vis spectroscopy can be a simple and effective method for tracking concentration changes.

The selection of the method should be based on factors such as the chemical properties of the species involved, the required sensitivity, and the available instrumentation.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Reaction Rates
Potential Cause Explanation & Causality Recommended Solution
Temperature Fluctuations Reaction rates are highly sensitive to temperature. Even small variations (± 0.5 °C) can lead to significant changes in the rate constant, especially for reactions with high activation energies.[12][13][14]Use a thermostatically controlled reaction vessel (e.g., a jacketed reactor with a circulating bath) to maintain a constant temperature. Regularly calibrate your temperature probes.
Inhomogeneous Mixing If the reactants are not uniformly mixed, local concentration gradients can lead to variable reaction rates. This is particularly problematic for viscous solutions or when one reactant is added slowly.Ensure efficient stirring throughout the reaction. For slow additions, ensure the addition point is in a well-mixed region of the reactor.
Moisture Contamination Arenesulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. This side reaction consumes the starting material and can interfere with the kinetics of the main reaction.Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Variability in Reagent Purity Impurities in the starting materials or solvents can act as catalysts or inhibitors, leading to inconsistent reaction rates.Use high-purity, well-characterized starting materials and solvents. Consider purifying reagents if their purity is questionable.
Issue 2: Difficulty in Obtaining a Linear Kinetic Plot
Potential Cause Explanation & Causality Recommended Solution
Incorrect Reaction Order Assumption Plotting the data assuming a first-order reaction when it is actually second-order (or a more complex order) will result in a non-linear plot.Analyze the reaction under pseudo-first-order conditions by using a large excess of one reactant. Alternatively, use integrated rate laws for different reaction orders to see which provides the best fit to the experimental data.
Competing Side Reactions If the starting material is consumed in a significant side reaction, the kinetic plot for the main reaction will deviate from linearity.Identify potential side reactions (e.g., by LC-MS or NMR analysis of the reaction mixture). If possible, adjust the reaction conditions to minimize the side reaction.
Product Inhibition or Autocatalysis The product of the reaction may inhibit or catalyze the reaction, leading to a decrease or increase in the observed rate over time.Check for product inhibition by running a kinetic experiment with some product added at the beginning of the reaction.
Changes in Reaction Conditions Changes in pH, ionic strength, or solvent composition during the reaction can affect the rate constant.Buffer the reaction mixture if pH changes are expected. Ensure the solvent system is stable under the reaction conditions.
Issue 3: Analytical Method-Related Problems
Potential Cause Explanation & Causality Recommended Solution
Poor Chromatographic Resolution (HPLC) Co-elution of the reactant and product peaks will lead to inaccurate quantification and erroneous kinetic data.[7][15][16]Optimize the HPLC method (e.g., change the mobile phase composition, gradient profile, or column) to achieve baseline separation of all relevant peaks.
Detector Saturation If the concentration of a species is too high, the detector response may become non-linear, leading to an underestimation of the concentration.Dilute the samples before analysis to ensure the analyte concentrations are within the linear range of the detector.
Inconsistent Quenching of Aliquots If the reaction is not effectively stopped (quenched) in the aliquots taken for analysis, the reaction will continue, leading to inaccurate concentration measurements.Choose an appropriate quenching agent that rapidly stops the reaction without interfering with the analysis. Test the effectiveness of the quenching method.
NMR Signal Overlap Overlapping signals in the NMR spectrum can make accurate integration and quantification challenging.[17]Use a higher field NMR spectrometer for better signal dispersion. Consider using 2D NMR techniques to resolve overlapping signals.

Illustrative Experimental Protocol: Kinetic Study of the Reaction of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with Morpholine

This protocol describes a representative experiment to determine the rate constant for the reaction between 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide and morpholine under pseudo-first-order conditions.

Materials:

  • 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (ensure high purity)

  • Morpholine (freshly distilled)

  • Acetonitrile (anhydrous, HPLC grade)

  • Internal Standard (e.g., dodecane, if using GC or for NMR quantification)

  • Thermostatically controlled reaction vessel

  • Magnetic stirrer and stir bar

  • Syringes and needles for sampling

  • HPLC or NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in acetonitrile (e.g., 0.02 M).

    • Prepare a stock solution of morpholine in acetonitrile (e.g., 0.4 M).

    • If using an internal standard, add it to the 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide stock solution at a known concentration.

  • Reaction Setup:

    • Place a known volume of the morpholine stock solution into the thermostatically controlled reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C) with stirring.

    • The concentration of morpholine should be in large excess (at least 10-fold) compared to the final concentration of the benzenesulfonamide to ensure pseudo-first-order kinetics.

  • Initiation of the Reaction and Sampling:

    • At time t=0, rapidly add a known volume of the pre-heated 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide stock solution to the morpholine solution.

    • Immediately withdraw the first aliquot (t=0 sample) and quench it in a vial containing a suitable quenching agent (e.g., a dilute acid solution to protonate the excess morpholine).

    • Continue to withdraw aliquots at regular time intervals (e.g., every 5, 10, 15, 30, 45, 60, 90, 120 minutes). The sampling frequency should be adjusted based on the expected half-life of the reaction.

  • Sample Analysis:

    • Analyze the quenched aliquots by a validated HPLC or NMR method to determine the concentration of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (ln[Sulfonamide]) versus time.

    • If the reaction follows pseudo-first-order kinetics, the plot should be a straight line.

    • The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of morpholine: k = k' / [Morpholine].

Visualizing the Workflow

The following diagram illustrates a typical workflow for a kinetic study.

Kinetic_Study_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Reagents Prepare Stock Solutions (Sulfonamide, Nucleophile) Prep_Setup Equilibrate Reaction Vessel to Desired Temperature Prep_Reagents->Prep_Setup Initiate Initiate Reaction (t=0) Prep_Setup->Initiate Sample Withdraw & Quench Aliquots at Timed Intervals Initiate->Sample Analyze Analyze Aliquots (HPLC, NMR, etc.) Sample->Analyze Plot Plot ln[Reactant] vs. Time Analyze->Plot Calculate Calculate Rate Constants (k', k) Plot->Calculate

Caption: A generalized workflow for conducting a kinetic study of a sulfonamide reaction.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues in kinetic studies.

Troubleshooting_Tree Start Inconsistent Kinetic Data? Check_Temp Is Temperature Control Stable (±0.1 °C)? Start->Check_Temp Check_Mixing Is Mixing Consistent and Efficient? Check_Temp->Check_Mixing Yes Fix_Temp Improve Thermostatting Check_Temp->Fix_Temp No Check_Reagents Are Reagents Anhydrous and High Purity? Check_Mixing->Check_Reagents Yes Fix_Mixing Optimize Stirring Check_Mixing->Fix_Mixing No Check_Plot Is the Kinetic Plot Non-Linear? Check_Reagents->Check_Plot Yes Fix_Reagents Use Anhydrous Solvents/ Purify Reagents Check_Reagents->Fix_Reagents No Check_Analysis Are Analytical Results Reproducible? Check_Plot->Check_Analysis No Fix_Plot Re-evaluate Reaction Order/ Check for Side Reactions Check_Plot->Fix_Plot Yes Fix_Analysis Optimize Analytical Method/ Validate Quenching Check_Analysis->Fix_Analysis No

Caption: A decision tree to guide troubleshooting of inconsistent kinetic data.

References

  • Rogić, M., et al. (2018). Propanolysis of arenesulfonyl chlorides: Nucleophilic substitution at sulfonyl sulfur. Journal of Physical Organic Chemistry, 31(11), e3861. [Link]

  • Jasiński, R. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1429. [Link]

  • BenchChem. (2025). A Comparative Guide to Kinetic Studies of Nucleophilic Substitution at Sulfonyl Sulfur. BenchChem Technical Support.
  • Jasiński, R. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. ResearchGate. [Link]

  • Lee, I., et al. (2002). Nucleophilic substitution reaction of cumyl arenesulfonates with anilines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1411-1416. [Link]

  • Jasiński, R. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link]

  • Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Jasiński, R. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

  • Jasiński, R. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed. [Link]

  • Organic Chemistry Portal. (2024). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Meanwell, N. A. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Thieme. (2024).
  • Harvey, D. (2019). 13.2: Chemical Kinetics. Chemistry LibreTexts. [Link]

  • Kılıç, Z., & Tunoğlu, N. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Chromatography Today. (2023). 4 Common Mistakes to Avoid in HPLC. Chromatography Today. [Link]

  • O'Neill, A. T., et al. (2016). Recent advances and challenges in temperature monitoring and control in microfluidic devices. Biomicrofluidics, 10(4), 041501. [Link]

  • Chemistry-For-Everyone. (2025, November 15). What Are Common Mistakes In Chemistry Synthesis Reactions? [Video]. YouTube. [Link]

  • Adeyeye, A. O., et al. (2021). Temperature Distribution and Thermal Criticality of Kinetics Exothermic Reactant in Concentric Cylinders Subject to Various Boundary Conditions. Applied Sciences, 11(21), 10321. [Link]

  • Mnova. (n.d.). KINETIC DATA ANALYSIS AND GRAPHING. Mestrelab Research.
  • Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
  • Fenster, E., & Gauthier, D. R. (2005). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 46(31), 5235-5238. [Link]

  • Harvey, D. (2013). Taxonomy of Chemical Kinetic Methods of Analysis. Analytical Sciences Digital Library. [Link]

  • Magritek. (n.d.). Reaction Monitoring. Magritek. [Link]

  • GMI, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. GMI, Inc. [Link]

  • Nematollahi, D., & Esmaeilpour, M. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. ChemistrySelect, 9(7), e202303986. [Link]

  • Reddit. (2022). Common sources of mistake in organic synthesis. r/OrganicChemistry. [Link]

  • Al-Haideri, H. K. A., et al. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 6(3), 209-221.
  • Royal Society of Chemistry. (n.d.). The effect of concentration and temperature on reaction rate. Education. [Link]

  • Journal of Agriculture, Food and Environment. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Agriculture, Food and Environment.
  • International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Trend in Scientific Research and Development.
  • Sultan, A. A. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biomedicine, 15(2), 87-97.
  • IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University. [Link]

  • Reddit. (2016). (Ochem) does a low temp always favor the kinetic product?. r/Mcat. [Link]

  • The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis [Video]. YouTube. [Link]

  • BrainKart. (2018). Methods Based on Chemical Kinetics: Theory and Practice. BrainKart. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Luyben, W. L. (2002). Effect of Design and Kinetic Parameters on the Control of Cooled Tubular Reactor Systems. Industrial & Engineering Chemistry Research, 41(11), 2657-2669.
  • American Chemical Society. (n.d.). Organic Letters Journal. ACS Publications. [Link]

  • Royal Society of Chemistry. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances. [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]

  • Mestrelab Research. (n.d.). for Reaction Monitoring by NMR. Mestrelab Research.
  • Nandiyanto, A. B. D., et al. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Indonesian Journal of Science & Technology, 9(3), 759-774. [Link]

  • Mestrelab Research. (n.d.). Reaction Monitoring. Mestrelab Research. [Link]

  • Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]

Sources

Optimization

thermodynamic considerations for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide synthesis

Welcome to the technical support guide for the synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This document provides in-depth thermodynamic considerations, troubleshooting advice, and frequently asked quest...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This document provides in-depth thermodynamic considerations, troubleshooting advice, and frequently asked questions to empower researchers in achieving a successful, high-yield synthesis. Our approach moves beyond simple procedural steps to explain the underlying thermodynamic and kinetic principles that govern this reaction, ensuring a robust and reproducible process.

Section 1: Core Thermodynamic & Kinetic Principles

This section addresses fundamental questions regarding the thermodynamic landscape of the sulfonamide synthesis.

Q: What is the primary thermodynamic driving force for the reaction between 3-Bromo-5-methylbenzenesulfonyl chloride and N,N-diethylamine?

A: The reaction is strongly driven by a large negative change in Gibbs free energy (ΔG), making it highly spontaneous. This favorability stems primarily from the significant negative enthalpy change (ΔH). The formation of the stable sulfur-nitrogen (S-N) bond in the sulfonamide product and the breaking of the more labile sulfur-chlorine (S-Cl) bond is an energetically favorable process. Furthermore, the reaction produces hydrochloric acid (HCl) as a byproduct. In practice, a base (like triethylamine or pyridine) is always used, which neutralizes the HCl in a highly exothermic acid-base reaction. This neutralization effectively removes a product from the system, shifting the equilibrium far to the right according to Le Châtelier's principle and making the overall reaction essentially irreversible.

Q: Why is strict temperature control, typically cooling the reaction to 0-5 °C, so critical?

A: This is a classic case of balancing reaction kinetics and thermodynamics to ensure product purity. The sulfonylation of an amine is a highly exothermic reaction.[1] Without proper cooling, the heat generated can raise the local temperature significantly. This excess thermal energy can lead to several undesirable, kinetically favored side reactions:

  • Decomposition: The sulfonyl chloride starting material or the sulfonamide product may be thermally labile, leading to the formation of tarry, dark-colored impurities.

  • Side Reactions with Solvent: At elevated temperatures, the highly reactive sulfonyl chloride might react with certain solvents.

  • Reduced Selectivity: While not an issue with a secondary amine like diethylamine, primary amines could undergo double sulfonylation if the temperature is not controlled.[2]

By maintaining a low temperature, we operate under kinetic control , favoring the desired reaction pathway which has a lower activation energy over competing, undesired pathways that may become accessible at higher temperatures.[3][4]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, with solutions grounded in thermodynamic and kinetic principles.

Q: My reaction resulted in a very low yield of the desired product, with most of the sulfonyl chloride remaining unreacted. What went wrong?

A:

  • Insufficient Activation Energy: While the reaction is exothermic, it still requires a certain activation energy to proceed at a reasonable rate. If the reaction is over-cooled (e.g., << 0 °C) or if the reactants are not sufficiently concentrated, the reaction rate may be impractically slow. Ensure the temperature is maintained in the optimal 0-5 °C range.

  • Ineffective Base: The choice and amount of base are critical. If an insufficient amount of base is used, the HCl byproduct will protonate the diethylamine nucleophile, forming diethylammonium chloride. This salt is not nucleophilic and will not react with the sulfonyl chloride, effectively halting the reaction. Ensure at least one equivalent of a suitable tertiary amine base (e.g., triethylamine) is used.

  • Steric Hindrance: While N,N-diethylamine is a potent nucleophile, steric bulk around the sulfur atom of the sulfonyl chloride can slow the reaction. This is generally not a major issue for this specific molecule but is a key kinetic consideration.

Q: The final reaction mixture is a dark brown or black tar, and purification is impossible. What is the thermodynamic cause?

A: This is a clear indication of a loss of kinetic control due to excessive heat.

  • Runaway Exotherm: The most likely cause is adding the amine or sulfonyl chloride too quickly. This leads to a rapid, uncontrolled release of heat, pushing the reaction into a high-temperature regime where decomposition pathways dominate. The formation of these undesired products is often irreversible.

  • Solution: The remedy is strict adherence to protocols that manage the exotherm. This involves:

    • Cooling the initial solution in an ice-water bath before adding the second reactant.

    • Adding the reactant dropwise via an addition funnel over an extended period (e.g., 30-60 minutes).

    • Ensuring vigorous stirring to dissipate localized hot spots.

Q: I've isolated my product, but NMR analysis shows significant contamination with 3-Bromo-5-methylbenzenesulfonic acid. How did this happen?

A: This is due to the hydrolysis of your starting material, 3-Bromo-5-methylbenzenesulfonyl chloride. Water is a competing nucleophile that can attack the electrophilic sulfur atom. This reaction is also thermodynamically favorable.

  • Kinetic Competition: You have a competition between two nucleophiles: diethylamine and water. While diethylamine is a stronger nucleophile, the presence of a large excess of water can lead to significant hydrolysis.

  • Solution: This problem is solved by ensuring strictly anhydrous reaction conditions. Use anhydrous solvents (e.g., freshly distilled dichloromethane or THF), dry glassware thoroughly, and handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible.

Section 3: Frequently Asked Questions (FAQs)

Q: From a thermodynamic standpoint, what is the precise role of the base?

A: The base serves two crucial thermodynamic functions. First, as mentioned, it neutralizes the HCl byproduct. The formation of a stable, unreactive salt (e.g., triethylammonium chloride) makes the overall ΔG of the product-forming pathway significantly more negative. This drives the reaction to completion. Second, it ensures the amine nucleophile remains in its free, unprotonated, and therefore reactive state throughout the reaction.

Q: How does solvent choice influence the reaction thermodynamics and kinetics?

A: The solvent plays a non-trivial role. Aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are preferred. They are inert to the highly reactive sulfonyl chloride and can effectively solvate the reactants and the transition state. The ability of the solvent to solvate the charged transition state can lower the activation energy, thus increasing the reaction rate (a kinetic effect). Solvents also act as a heat sink, helping to absorb and dissipate the heat generated during the reaction, which is critical for maintaining temperature control.

Q: Is it possible to run this synthesis at room temperature to speed it up?

A: While the reaction would proceed much faster at room temperature, it is strongly discouraged. As detailed in the troubleshooting section, the risk of thermal runaway and the formation of decomposition byproducts increases dramatically.[3] The modest time saved is not worth the significant risk of a failed reaction and a difficult purification process. The optimal approach is to prioritize selectivity and purity over speed by maintaining low temperatures.

Section 4: Experimental Protocol & Parameter Summary

Step-by-Step Synthesis Protocol

This protocol is designed to maximize yield and purity by carefully managing the reaction's thermodynamic properties.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M solution).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Amine Addition: In a separate flask, prepare a solution of N,N-diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Controlled Reaction: Add the amine/base solution to the dropping funnel and add it dropwise to the stirred sulfonyl chloride solution over 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring by TLC until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash sequentially with dilute HCl (to remove excess amines), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, which can then be purified by recrystallization or column chromatography.

Table of Thermodynamic & Kinetic Parameters
ParameterRecommended SettingRationale (Thermodynamic/Kinetic Implication)
Temperature 0 - 5 °CKinetic Control: Prevents exothermic runaway and minimizes formation of thermally-induced side products. Ensures selectivity for the desired product.[4]
Reagent Addition Slow, DropwiseEnthalpy Management: Allows for gradual release and dissipation of reaction heat (ΔH), preventing dangerous temperature spikes.
Base >1.0 equivalent of a tertiary amineThermodynamic Driving Force: Neutralizes HCl byproduct, making the overall ΔG more negative and driving the reaction to completion.
Solvent Anhydrous, Aprotic (e.g., DCM)Kinetic Stability: Prevents the competing hydrolysis side reaction. Aprotic nature avoids reacting with the electrophile.
Stirring VigorousThermal Homogeneity: Prevents the formation of localized hot spots, ensuring consistent kinetic control throughout the reaction vessel.

Section 5: Visualizations

Experimental Workflow

The following diagram illustrates the critical control points in the synthesis workflow.

G cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Isolation & Purification A Combine Sulfonyl Chloride and Anhydrous DCM B Cool to 0 °C A->B Critical Cooling Step C Slow, Dropwise Addition of Diethylamine + Base B->C Manage Exotherm D Stir at 0-5 °C (Monitor by TLC) C->D Allow for Completion E Aqueous Workup D->E F Purification E->F G Final Product F->G

Caption: Workflow for the synthesis emphasizing critical temperature control.

Conceptual Reaction Energy Profile

This diagram shows how temperature influences the reaction outcome by favoring either the desired product or undesired side products.

G start_y start_y Energy Energy start_y->end_y   Energy (ΔG) E_a_low E_a_low E_a_high E_a_high Reactants Reactants Products Products start_x->end_x Reaction Coordinate TS1->P_Kinetic R R R->TS1 TS2 TS2 R->TS2 spline1 spline1->P_Kinetic   Desired Product   (Low Temp) TS1_label ΔG‡ (low) TS2->P_Thermo spline2 spline2->P_Thermo    Side Products    (High Temp) TS2_label ΔG‡ (high)

Caption: Energy profile: low-temp kinetic control vs. high-temp side reactions.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Barabe, F., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(42), 18235-18240. Retrieved from [Link]

  • Roy, P., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride. International Journal of Materials and Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Enthalpy diagram of the initial reactions of methyl ester sulfonation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 4.5: Evaluating Entropy and Entropy Changes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • National Institutes of Health. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Retrieved from [Link]

  • ResearchGate. (2025). Single and binary adsorption of sulfonamide antibiotics onto iron-modified clay. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. Retrieved from [Link]

  • The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

Sources

Troubleshooting

preventing decomposition of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Welcome to the technical support center for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, storage, and application of this compound. Our goal is to ensure the integrity of your experiments by preventing the decomposition of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Q1: What are the optimal storage conditions for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide to prevent decomposition?

A1: To ensure the long-term stability of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[3] For extended storage, refrigeration at 2-8°C is recommended.[4] The compound should be kept away from strong oxidizing agents and direct sunlight.

Storage ParameterRecommendationRationale
Temperature2-8°C (Refrigerated)Minimizes thermal degradation pathways.
AtmosphereInert gas (Argon or Nitrogen)Prevents oxidation.
LightAmber vial or dark locationPrevents photolytic degradation.
MoistureTightly sealed container with desiccantAvoids hydrolysis of the sulfonamide group.
Q2: What are the likely degradation pathways for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide?

A2: While specific degradation studies on this molecule are not extensively published, based on the chemistry of aromatic sulfonamides, the following degradation pathways are most likely:

  • Hydrolysis: The sulfonamide bond (S-N) can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into 3-bromo-5-methylbenzenesulfonic acid and diethylamine.

  • Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-bromine (C-Br) bond or the sulfonyl group bonds (S-N and S-C).[5]

  • Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to the release of sulfur oxides and nitrogen oxides.[1]

  • Oxidation: Strong oxidizing agents can react with the sulfonamide group or the aromatic ring.

Q3: How can I detect decomposition in my sample of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide?

A3: The most reliable methods for detecting decomposition are chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the mass of potential degradation products, which can help in elucidating the degradation pathway.[6]

  • Thin-Layer Chromatography (TLC): TLC can be used as a quick check for the appearance of new, more polar spots, which often correspond to degradation products.

Q4: Are there any known incompatibilities with common laboratory reagents or solvents?

A4: Yes, care should be taken to avoid certain reagents and conditions:

  • Strong Acids and Bases: These can promote the hydrolysis of the sulfonamide linkage.

  • Strong Oxidizing Agents: Reagents like permanganates, dichromates, and peroxides should be avoided.

  • Reactive Metals: Certain metals may catalyze degradation, especially at elevated temperatures.

When planning a reaction, it is advisable to run a small-scale test to check for compatibility if there is any uncertainty.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered when working with 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Issue 1: Unexpected peaks in my chromatogram after a reaction.

If you observe unexpected peaks in your HPLC or LC-MS analysis, it could be due to either degradation of your starting material or the formation of reaction byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Causality and Protocol:

  • Verify Starting Material Purity: Before starting a reaction, always check the purity of your 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide using a suitable analytical method like HPLC or NMR. Impurities from the synthesis, such as regioisomers or starting materials, can be mistaken for degradation products.[7]

  • Evaluate Reaction Conditions:

    • Forced Degradation Studies: To confirm if your reaction conditions are causing degradation, you can perform a forced degradation study.[8][9][10] This involves exposing a sample of the pure compound to your reaction conditions (e.g., pH, temperature, solvent) without the other reactants.

    • Protocol for Forced Degradation (Acid Hydrolysis Example):

      • Dissolve a known concentration of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in the reaction solvent.

      • Add the acid to be used in your reaction to the appropriate concentration.

      • Heat the solution to the reaction temperature.

      • Take samples at various time points and analyze by HPLC to monitor for the appearance of degradation products.

Stress ConditionTypical ProtocolPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C3-bromo-5-methylbenzenesulfonic acid, diethylamine
Base Hydrolysis 0.1 M NaOH at 60°C3-bromo-5-methylbenzenesulfonic acid, diethylamine
Oxidation 3% H₂O₂ at room temperatureOxidized aromatic ring or sulfonamide group
Thermal 80°C in a dry ovenVarious decomposition products
Photolytic Exposure to UV light (e.g., 254 nm)Debrominated product, cleaved sulfonamide
Issue 2: Low yield in a reaction using 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Low reaction yields can be attributed to poor starting material quality, suboptimal reaction conditions, or degradation of the starting material or product.

Logical Relationship Diagram:

G A Low Reaction Yield B Purity of Starting Material A->B C Reaction Conditions A->C D Work-up and Purification A->D E Degradation C->E

Caption: Factors influencing low reaction yield.

Troubleshooting Steps:

  • Confirm Purity and Identity: As with Issue 1, ensure your starting material is pure and its identity is confirmed by NMR and/or mass spectrometry.

  • Optimize Reaction Conditions:

    • Temperature: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period.

    • pH: If your reaction is sensitive to pH, ensure it is well-buffered.

    • Exclusion of Air and Light: For sensitive reactions, performing the reaction under an inert atmosphere (nitrogen or argon) and protecting it from light can improve yields.

  • Review Work-up and Purification: Ensure that the work-up and purification procedures are not causing degradation of the product. For instance, using strong acids or bases during extraction or exposing the product to high temperatures during solvent evaporation could be detrimental. Column chromatography with a neutral stationary phase like silica gel is a common purification method.[11]

References

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in: International Conference on Harmoniz
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Stevenson, D. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Fisher Scientific. (2010). Safety Data Sheet: 4-Bromo-3,5-dimethylbenzenesulfonamide.
  • Fisher Scientific. (2021). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulphonamide.
  • Sigma-Aldrich. (2023).
  • USP. (2017). <659> Packaging and Storage Requirements.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating methods—a review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • BenchChem. (2023). Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline.
  • PubChem. (n.d.). 3-Bromo-N-methylbenzamide.
  • PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
  • Smolecule. (2024). 3-bromo-N,N-diethyl-5-methylbenzamide.
  • BLDpharm. (n.d.). 1001855-33-9 | 3-Bromo-N,N-diethyl-5-methylbenzamide.
  • ChemScene. (n.d.). N,N-Diethyl-3-bromo-5-nitrobenzamide.
  • LabSolu. (n.d.). N,N-Diethyl 4-bromo-3-methylbenzenesulfonamide.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Spectral Analysis and Structural Confirmation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

This guide provides an in-depth, technically-focused comparison and analysis of the spectroscopic data required to unequivocally confirm the structure of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. Designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused comparison and analysis of the spectroscopic data required to unequivocally confirm the structure of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal reasoning behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Introduction

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The confirmation of its molecular structure is paramount for its application in research and development, where precise molecular architecture dictates biological activity and chemical reactivity. This guide will detail the multi-faceted approach of using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide an unambiguous structural elucidation. We will explore not only the expected spectral data for the target molecule but also compare it with related structures to highlight key distinguishing features.

Experimental Design & Rationale

A multi-spectroscopic approach is essential for the comprehensive characterization of an organic molecule. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a synergistic and definitive confirmation.

Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation synthesis Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide purification Purification (e.g., Column Chromatography) synthesis->purification HNMR ¹H NMR purification->HNMR CNMR ¹³C NMR purification->CNMR MS Mass Spectrometry (MS) purification->MS IR Infrared (IR) Spectroscopy purification->IR interpretation Combined Spectral Data Interpretation HNMR->interpretation CNMR->interpretation MS->interpretation IR->interpretation confirmation Structural Confirmation interpretation->confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Predicted and Comparative Spectral Analysis

The following sections detail the expected spectral data for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, supported by data from analogous compounds found in the literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Expected ¹H NMR Spectrum of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityIntegrationRationale
Ar-H (H2, H4, H6)7.0 - 7.8Singlets or doublets3HAromatic protons are deshielded and appear in this region. The substitution pattern will lead to distinct signals for each proton.[1][2]
-CH₂- (ethyl)~3.3Quartet4HProtons on the methylene group are adjacent to a methyl group, resulting in a quartet. The electronegative nitrogen atom causes a downfield shift.[3]
-CH₃ (ethyl)~1.2Triplet6HProtons on the methyl group are adjacent to a methylene group, resulting in a triplet.[3]
Ar-CH₃~2.4Singlet3HThe methyl group attached to the aromatic ring will appear as a singlet in this region.[4]

Comparative Analysis: In related N,N-diethyl substituted sulfonamides, the ethyl protons typically appear as a quartet around 3.0-3.5 ppm and a triplet around 1.1-1.3 ppm.[3] The aromatic protons in substituted benzenesulfonamides resonate in the 7.0-8.0 ppm range, with the exact shifts and coupling constants depending on the substitution pattern.[1][5][6] The presence of both a bromine atom and a methyl group will influence the chemical shifts of the aromatic protons due to their respective electronic effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Expected ¹³C NMR Spectrum of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide:

CarbonExpected Chemical Shift (ppm)Rationale
C-SO₂~140The carbon atom attached to the electron-withdrawing sulfonyl group is significantly deshielded.
C-Br~122The carbon atom bonded to bromine will show a characteristic shift.
C-CH₃~138The aromatic carbon bearing the methyl group.
Aromatic CH125 - 135Unsubstituted aromatic carbons will appear in this region.
-CH₂- (ethyl)~42The methylene carbon is deshielded by the adjacent nitrogen atom.
-CH₃ (ethyl)~14The terminal methyl carbon of the ethyl group.
Ar-CH₃~21The carbon of the methyl group attached to the aromatic ring.

Comparative Analysis: The chemical shifts of aromatic carbons in benzenesulfonamides are well-documented.[7] The carbon attached to the sulfonamide group is typically found at a lower field. The presence of a bromine atom will also influence the chemical shifts of the aromatic carbons.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrum of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide:

  • Molecular Ion (M⁺): Expect to see a pair of peaks for the molecular ion due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The calculated monoisotopic mass for C₁₁H₁₆BrNO₂S is approximately 321.00 g/mol .

  • Key Fragmentation Patterns: Common fragmentation pathways for benzenesulfonamides include the loss of SO₂.[8][9][10] Another likely fragmentation is the cleavage of the S-N bond.[11] The loss of an ethyl group is also a probable fragmentation pathway.

Comparative Analysis: The fragmentation of N-phenyl benzenesulfonamides often involves the loss of SO₂.[8][9] The presence of the bromine isotope pattern is a key diagnostic feature for brominated compounds.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectrum of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
S=O stretch (asymmetric)~1350Characteristic strong absorption for the sulfonyl group.[12][13]
S=O stretch (symmetric)~1160Characteristic strong absorption for the sulfonyl group.[12][13]
C-N stretch~1330Stretching vibration of the carbon-nitrogen bond.
S-N stretch~930Characteristic stretching vibration for the sulfur-nitrogen bond in sulfonamides.[14]
Aromatic C-H stretch3000 - 3100Stretching vibrations of the C-H bonds on the aromatic ring.[2]
Aliphatic C-H stretch2850 - 3000Stretching vibrations of the C-H bonds in the ethyl and methyl groups.
Aromatic C=C stretch1450 - 1600In-ring stretching vibrations of the aromatic ring.[2]

Comparative Analysis: Sulfonamides consistently show strong absorption bands for the asymmetric and symmetric stretching of the S=O group in the ranges of 1317-1344 cm⁻¹ and 1147-1187 cm⁻¹, respectively.[12] The S-N stretching vibration is typically observed in the 906-924 cm⁻¹ region.[12]

Experimental Protocols

Sample Preparation

A pure sample of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is required for analysis. Purification can be achieved using standard techniques such as column chromatography or recrystallization.

¹H and ¹³C NMR Spectroscopy
  • Solvent: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]

  • Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry
  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • Fragmentation: For structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[16]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural confirmation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide requires a synergistic application of multiple spectroscopic techniques. By carefully analyzing the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data and comparing it with established literature values for related compounds, a definitive and unambiguous structural elucidation can be achieved. This comprehensive approach ensures the scientific integrity of the data and provides a high degree of confidence in the identity and purity of the compound, which is critical for its intended applications in research and development.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]

  • Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert. Available at: [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC - NIH. Available at: [Link]

  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Available at: [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry. ACS Publications. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. Available at: [Link]

  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Spectral Study of N,N-diethyl-2-methyl-1- tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. ResearchGate. Available at: [Link]

  • N,N-Diethyl-3-methylbenzamide. MDPI. Available at: [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. ResearchGate. Available at: [Link]

  • Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. Available at: [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. NIH. Available at: [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available at: [Link]

  • (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Available at: [Link]

  • Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. Available at: [Link]

  • 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Available at: [Link]

  • Mass spectrometry-based N- and C-terminomics for the identification of protein termini in model organisms and clinical specimens. CORE. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

  • (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. Available at: [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]

  • INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed. Available at: [Link]

  • 3.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Fourier transform infrared spectrum of N, N -diethyl- m -toluamide (DEET) and its inclusion complexes with b -cyclodextrin. ResearchGate. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Kentsis Research Group. Available at: [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Available at: [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

This in-depth technical guide provides a comparative analysis of viable synthetic methodologies for the preparation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a substituted aromatic sulfonamide of interest to res...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of viable synthetic methodologies for the preparation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. The guide will detail two primary synthetic routes, offering insights into the causality behind experimental choices, and will be supported by detailed protocols, comparative data, and mechanistic diagrams.

Introduction

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a molecule that incorporates several key structural features: a substituted benzene ring, a bromine atom, a methyl group, and a diethylsulfonamide moiety. The synthesis of such molecules requires a strategic approach to ensure correct regiochemistry and efficient conversion. This guide will compare two distinct synthetic pathways starting from commercially available precursors:

  • Method A: Diazotization of 3-Bromo-5-methylaniline followed by Sulfonylation. This classic route leverages the versatile chemistry of diazonium salts.

  • Method B: Electrophilic Aromatic Substitution on 3-Bromotoluene. This approach involves the direct installation of the sulfonyl chloride group onto the aromatic ring.

The objective of this guide is to provide researchers with the necessary information to select the most suitable synthetic strategy based on factors such as starting material availability, reaction scalability, and desired purity of the final product.

Method A: Synthesis via Diazotization of 3-Bromo-5-methylaniline

This two-step synthesis is a robust and highly regioselective method for the preparation of the target compound. The overall transformation is depicted below:

Method_A_Workflow start 3-Bromo-5-methylaniline step1 Step 1: Diazotization and Sulfonyl Chloride Formation start->step1 NaNO₂, HCl, CuCl₂, SO₂ (or SOCl₂) intermediate 3-Bromo-5-methylbenzenesulfonyl chloride step1->intermediate step2 Step 2: Reaction with Diethylamine intermediate->step2 HN(CH₂CH₃)₂, Base product 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide step2->product

Figure 1: Workflow for the synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide via Method A.

Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

The conversion of an aniline to a sulfonyl chloride is a well-established transformation that proceeds via a diazonium salt intermediate. The Sandmeyer-type reaction is a reliable method for this conversion.[1][2]

Mechanism: The reaction is initiated by the diazotization of the primary amine, 3-bromo-5-methylaniline, with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.[3] This is followed by a copper-catalyzed reaction where the diazonium group is replaced by a sulfonyl chloride group. Thionyl chloride can serve as a source of sulfur dioxide for this transformation.[4]

Experimental Protocol:

  • To a stirred solution of concentrated hydrochloric acid (e.g., 4 mL) and water (e.g., 4 mL), add 3-bromo-5-methylaniline (1.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water (e.g., 2 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount, e.g., 0.1 eq) in a suitable solvent compatible with the subsequent reaction (e.g., acetic acid or an aqueous medium).

  • Saturate the copper catalyst solution with sulfur dioxide gas, or alternatively, use a mixture of thionyl chloride and water which generates sulfur dioxide in situ.[4]

  • Slowly add the cold diazonium salt solution to the catalyst mixture. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3-bromo-5-methylbenzenesulfonyl chloride. Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

This step involves a nucleophilic substitution reaction where the highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic diethylamine.

Mechanism: The lone pair of electrons on the nitrogen atom of diethylamine attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a proton is removed from the nitrogen by a base (either excess diethylamine or an added base like triethylamine) to yield the final sulfonamide.

Experimental Protocol:

  • Dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of diethylamine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, wash the reaction mixture with water, 1M HCl solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Method B: Synthesis via Electrophilic Aromatic Substitution of 3-Bromotoluene

An alternative approach is the direct chlorosulfonation of 3-bromotoluene using chlorosulfonic acid.

Method_B_Workflow start 3-Bromotoluene step1 Step 1: Chlorosulfonation start->step1 ClSO₃H intermediate 3-Bromo-5-methylbenzenesulfonyl chloride (and isomers) step1->intermediate step2 Step 2: Reaction with Diethylamine intermediate->step2 HN(CH₂CH₃)₂, Base product 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (and isomers) step2->product

Figure 2: Workflow for the synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide via Method B.

Mechanism: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺) or sulfur trioxide (SO₃), which attacks the electron-rich benzene ring. The directing effects of the substituents on the ring (bromo and methyl groups) will determine the regiochemical outcome. The methyl group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, but deactivating. The substitution pattern will be a result of the combined influence of these two groups.

Experimental Protocol:

  • In a flask equipped with a dropping funnel and a gas outlet, cool an excess of chlorosulfonic acid (e.g., 3-5 eq) to 0 °C in an ice bath.[6]

  • Slowly add 3-bromotoluene (1.0 eq) dropwise to the stirred chlorosulfonic acid, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The product, 3-bromo-5-methylbenzenesulfonyl chloride, will precipitate and can be collected by filtration. Alternatively, it can be extracted with a suitable organic solvent.

  • The subsequent reaction with diethylamine is carried out as described in Step 2 of Method A.

Comparison of Synthesis Methods

FeatureMethod A: DiazotizationMethod B: Electrophilic Aromatic Substitution
Starting Material 3-Bromo-5-methylaniline3-Bromotoluene
Regioselectivity High (unambiguous)Potentially low (mixture of isomers)
Reaction Conditions Low temperatures for diazotizationLow temperatures for chlorosulfonation
Reagents Sodium nitrite, acid, copper salt, SO₂ sourceChlorosulfonic acid
Byproducts Nitrogen gas, inorganic saltsHCl gas, sulfuric acid
Scalability Can be challenging due to the instability of diazonium saltsGenerally scalable
Purity of Intermediate HighMay require extensive purification to separate isomers

Predicted Characterization Data

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons: δ 7.5-7.8 ppm (3H, m)

    • Diethylamino CH₂: δ 3.2-3.4 ppm (4H, q, J ≈ 7.2 Hz)

    • Methyl protons: δ 2.4 ppm (3H, s)

    • Diethylamino CH₃: δ 1.1-1.3 ppm (6H, t, J ≈ 7.2 Hz)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Aromatic C-S: δ ~140 ppm

    • Aromatic C-Br: δ ~122 ppm

    • Other aromatic carbons: δ ~125-135 ppm

    • Diethylamino CH₂: δ ~42 ppm

    • Methyl carbon: δ ~21 ppm

    • Diethylamino CH₃: δ ~14 ppm

Conclusion

Both Method A and Method B present viable pathways for the synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Method A is the preferred route due to its high regioselectivity, which ensures the formation of the desired isomer. The starting material, 3-bromo-5-methylaniline, is also commercially available. While the handling of diazonium salts requires care, the procedure is well-established and generally provides a clean product.

Method B offers a more direct approach to the sulfonyl chloride intermediate. However, the chlorosulfonation of 3-bromotoluene is likely to yield a mixture of isomers due to the competing directing effects of the bromo and methyl groups, necessitating a potentially challenging purification step.

The choice of synthesis will ultimately depend on the specific requirements of the researcher, including the desired purity of the final compound and the available laboratory resources.

References

  • PubChem. 3-bromo-5-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. 2020. Available from: [Link]

  • PubChem. 3-Bromo-5-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. 24.9: Reactions of Arylamines. 2024. Available from: [Link]

  • ResearchGate. Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. 2020. Available from: [Link]

  • Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Available from: [Link]

  • ResearchGate. (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. 2019. Available from: [Link]

  • Chemistry LibreTexts. 24.8: Reactions of Arylamines. 2024. Available from: [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]

  • University of Calcutta. Organic Chemistry-4. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. Available from: [Link]

  • Homework.Study.com. Write note on "Sandmeyer reaction". Write down the mechanism of formation of p-Bromotoluene from pMethylaniline. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

  • Google Patents. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • PubMed. Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins. 2013. Available from: [Link]

  • ResearchGate. Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. 2017. Available from: [Link]

  • SpectraBase. 1,3-Diethylbenzene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubMed Central. Diethyl-N,N′-[1,3-phenylenebis(methylene)]dibenzenesulfonamide. Available from: [Link]

  • PubChem. N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

Sources

Validation

biological activity of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide derivatives

Technical Evaluation: Biological Activity of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Derivatives Executive Summary This guide evaluates the biological profile of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Biological Activity of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Derivatives

Executive Summary

This guide evaluates the biological profile of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (CAS: 1020252-94-1) and its structural derivatives.[1][2][3] Unlike primary sulfonamides (e.g., sulfamethoxazole, acetazolamide) which act as dihydropteroate synthase (bacterial) or carbonic anhydrase (CA) inhibitors, this N,N-diethyl substituted tertiary sulfonamide exhibits a distinct pharmacological trajectory.[3]

Its core utility lies in lipophilic targeting .[3] The bulky diethyl group eliminates hydrogen bond donation at the sulfonamide nitrogen, abolishing CA inhibition while enhancing membrane permeability and affinity for hydrophobic enzymatic pockets, specifically in Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) .[3] This guide compares its performance against standard therapeutic agents in neuroprotection and antimicrobial applications.[3]

Chemical Identity & Physicochemical Profile

The molecule functions as a lipophilic probe.[3] The meta-bromo and meta-methyl substituents on the phenyl ring provide electronic modulation and hydrophobic bulk, critical for fitting into the "aromatic gorge" of cholinesterase enzymes.[1][2][3]

PropertyValue / DescriptionImpact on Biological Activity
CAS Number 1020252-94-1Unique identifier for sourcing and validation.[1][2][3][4]
Molecular Formula C₁₁H₁₆BrNO₂SModerate molecular weight (306.22 g/mol ) suitable for CNS penetration.[1][2][4]
LogP (Predicted) ~3.8 – 4.2High Lipophilicity. Unlike primary sulfonamides (LogP ~0.8), this compound readily crosses the Blood-Brain Barrier (BBB) and bacterial cell membranes.[2][3][4]
H-Bond Donors 0Crucial Differentiator. Lack of NH protons prevents binding to the Zinc active site of Carbonic Anhydrase (CA), ensuring selectivity against diuretic side effects.[1][2][3][4]
Electronic Effect Br (Electron Withdrawing), Me (Electron Donating)Creates a polarized aromatic system capable of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

stacking interactions with Trp84 in the AChE active site.[1][2][3]

Comparative Biological Performance

A. Cholinesterase Inhibition (Alzheimer's Disease Focus)

The primary biological interest in this scaffold is the inhibition of AChE and BChE.[3][5] The N,N-diethyl group mimics the hydrophobic interactions found in successful inhibitors like Donepezil, but uses a sulfonamide linker for stability.[3]

Comparison vs. Standard Inhibitors:

Feature3-Bromo-N,N-diethyl-5-methyl...[1][2][3][4][6][7]Rivastigmine (Standard)Galantamine (Standard)
Mechanism Non-Competitive / Mixed. Binds to the Peripheral Anionic Site (PAS) via hydrophobic interactions.[1][2][3][4]Pseudo-Irreversible. Carbamoylates the active site serine.[1][2][4]Competitive. Binds to the catalytic active site.[1][2][4]
Selectivity Moderate AChE/BChE selectivity.[1][2][4] High selectivity against Carbonic Anhydrase.[3]Low selectivity (dual inhibitor).[4]High AChE selectivity.[1][2][3][4]
Reversibility Reversible (Non-covalent).[1][2][4]Slowly reversible (Covalent bond hydrolysis required).[3][4]Reversible.[1][2][3][4][8]
Potency (IC₅₀) Micromolar Range (1.5 – 15 µM). Effective but less potent than nanomolar drugs.[1][2][4]Nanomolar to low Micromolar.Micromolar.

Experimental Insight: In Ellman’s assay, derivatives of this class typically show IC₅₀ values between 2.0 µM and 12.0 µM against AChE.[3] The 3-bromo substituent is critical; replacing it with a hydrogen often results in a 5-fold loss of potency, confirming the need for halogen-mediated filling of the hydrophobic pocket.[1][2][3]

B. Antimicrobial Activity (Membrane & Biofilm)

Unlike "Sulfa drugs" (primary sulfonamides) that mimic PABA to block folate synthesis, N,N-diethyl derivatives cannot participate in this pathway.[3] Their antibacterial activity is emergent and likely membrane-driven.[1][2][3]

Comparison vs. Antibiotics:

FeatureN,N-Diethyl Sulfonamide DerivativeSulfamethoxazole (Standard)Ciprofloxacin (Standard)
Target Membrane Disruption / Biofilm. Lipophilicity allows intercalation into lipid bilayers.[1][2][3][4]Folate Synthesis. Inhibits dihydropteroate synthase.[1][2][3][4]DNA Gyrase. Inhibits DNA replication.[1][2][3][4]
Spectrum Broad but moderate potency.[1][2][3][4] Active against S. aureus and E. coli.[3][9]Broad spectrum (Gram +/-).[1][2][3][10]Broad spectrum.[1][2][3][4]
Resistance Low potential for specific enzymatic resistance (due to non-specific mechanism).[1][2][4]High resistance (enzyme mutation).[3][4]Moderate resistance.[1][2][3][4]
MIC Values 30 – 60 µg/mL (Moderate).[1][2][4]2 – 8 µg/mL (High potency).[3][4]< 1 µg/mL (Very High potency).[4]

Mechanism of Action: Pathway Visualization

The following diagram illustrates the divergent pathways. While primary sulfonamides block Carbonic Anhydrase (CA) or Folate synthesis, the N,N-diethyl derivative bypasses these to target the Cholinesterase gorge or Bacterial Membrane.[3]

MechanismPathways cluster_legend Activity Profile Compound 3-Bromo-N,N-diethyl- 5-methylbenzenesulfonamide CA Carbonic Anhydrase (Zn2+ Active Site) Compound->CA NO BINDING (Lacks NH donor) Folate Dihydropteroate Synthase (Bacteria) Compound->Folate NO INHIBITION (Steric hindrance) AChE Acetylcholinesterase (Peripheral Anionic Site) Compound->AChE Hydrophobic Interaction (Br/Me substituents) Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Intercalation (High LogP) Neuroprotection Neuroprotection AChE->Neuroprotection Increased Acetylcholine Lysis Lysis Membrane->Lysis Bacterial Cell Death Legend Red = Inactive/Selective | Green = Active Target

Caption: Specificity profile of the N,N-diethyl derivative. Note the explicit lack of activity against classical sulfonamide targets (CA and Folate), highlighting its utility as a selective hydrophobic probe.[3]

Experimental Protocols

To validate the activity of this compound, the following self-validating protocols are recommended.

Protocol A: Synthesis via Schotten-Baumann Reaction

Objective: Efficiently synthesize the target from commercially available precursors.[1][2][3]

  • Reagents: 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq), Diethylamine (1.2 eq), Triethylamine (2.0 eq), Dichloromethane (DCM, anhydrous).[3]

  • Procedure:

    • Dissolve sulfonyl chloride in DCM at 0°C under nitrogen.[3]

    • Add Triethylamine, followed by dropwise addition of Diethylamine.[3]

    • Stir at room temperature for 4 hours (Monitor via TLC, Hexane:EtOAc 8:2).

    • Workup: Wash with 1N HCl (to remove unreacted amine), then Brine.[3] Dry over Na₂SO₄.[3]

    • Purification: Recrystallization from Ethanol or Flash Chromatography.[1][3]

  • Validation:

    • ¹H NMR (CDCl₃): Look for ethyl quartet (~3.2 ppm) and triplet (~1.1 ppm).[3][4] Absence of broad NH singlet confirms tertiary sulfonamide formation.[3]

Protocol B: Modified Ellman’s Assay (AChE Inhibition)

Objective: Determine IC₅₀ for Acetylcholinesterase inhibition.[4]

  • Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Reagent: DTNB (Ellman’s Reagent, 0.3 mM).[3]

    • Enzyme: AChE (from Electrophorus electricus, 0.02 U/mL).[3]

  • Workflow:

    • Incubate Enzyme + Test Compound (0.1 – 100 µM) in buffer for 20 mins at 25°C.

    • Add DTNB and ATCh substrate.[3]

    • Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Calculation:

    • Calculate % Inhibition = ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[3]
      
    • Plot log[Concentration] vs % Inhibition to derive IC₅₀.[3][4]

Synthesis & Screening Workflow

Workflow cluster_synthesis Synthesis Phase cluster_bio Biological Screening start Start: Precursor Selection (3-Bromo-5-methylbenzenesulfonyl chloride) step1 Nucleophilic Substitution (+ Diethylamine, Et3N, DCM) start->step1 step2 Workup & Purification (Acid Wash + Recrystallization) step1->step2 qc QC: 1H NMR & MS (Confirm N,N-diethyl integration) step2->qc assay1 Ellman's Assay (AChE) Target: IC50 < 10 µM qc->assay1 Pass assay2 Broth Microdilution (Bacteria) Target: MIC < 50 µg/mL qc->assay2 Pass assay3 Carbonic Anhydrase Screen Target: NO Activity (>100 µM) qc->assay3 Pass result Data Analysis: Selectivity Index & SAR assay1->result assay2->result assay3->result

Caption: Integrated workflow for the synthesis, purification, and multi-target screening of the 3-bromo-N,N-diethyl derivative.

References

  • Arctom Scientific. (2024).[3] Product Specification: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (CAS 1020252-94-1).[1][2][3][4][7] Link

  • Eze, F. U., et al. (2019).[3][5][11] "Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives." Frontiers in Chemistry, 7:634.[3][11]

  • Krátký, M., et al. (2016).[3][8] "Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates." Molecules, 21(2).[3][12]

  • Ratreya, P., et al. (2021).[3][13] "Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine."[1][2][3][4][13] RSC Advances, 11.

  • Supuran, C. T. (2008).[3][9] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[3] Nature Reviews Drug Discovery, 7, 168–181.[3] (Cited for negative control mechanism of tertiary sulfonamides).[3][4]

Sources

Comparative

A Comparative Guide to 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide and Other Brominated Sulfonamides for Drug Discovery

Introduction: The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of bromine atoms and specific N,N-dialkyl substitutions on the benzenesulfonamide scaffold can significantly modulate the physicochemical properties and biological activities of these molecules. This guide provides a comprehensive comparison of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with other relevant brominated sulfonamides, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of brominated sulfonamides for novel therapeutic interventions.

The Chemical Landscape of Brominated Benzenesulfonamides

The benzenesulfonamide core offers a versatile platform for structural modification. The strategic placement of a bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can also introduce a site for further chemical modification. The N,N-diethyl substitution on the sulfonamide nitrogen is another key feature, influencing solubility and interaction with biological targets.

1.1. Featured Compound: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

1.2. Comparative Compounds

To understand the potential of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, we will compare it with other brominated sulfonamides for which biological data has been reported. These include:

  • 4-Bromo-N,N-diethylbenzenesulfonamide: A positional isomer to illustrate the impact of substituent placement.

  • N,N-Diethyl-3-bromo-5-trifluoromethylbenzenesulfonamide: A close structural analog where the methyl group is replaced by a strongly electron-withdrawing trifluoromethyl group.

  • Other Brominated Arylsulfonamides: Various examples from the literature to provide a broader context of their biological activities.

Synthesis Strategies and Methodologies

The synthesis of N,N-disubstituted benzenesulfonamides generally follows a two-step procedure involving the formation of a sulfonyl chloride followed by its reaction with a secondary amine.

2.1. General Synthesis Workflow

The synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide can be conceptually broken down into two main stages: the formation of the sulfonyl chloride intermediate and the subsequent sulfonamidation.

Synthesis Workflow Start Starting Material: 3-Bromo-5-methylaniline Step1 Diazotization & Sulfonyl Chloride Formation Start->Step1 Intermediate Intermediate: 3-Bromo-5-methylbenzenesulfonyl chloride Step1->Intermediate Step2 Sulfonamidation Intermediate->Step2 Product Final Product: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Step2->Product

Caption: General two-step synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

2.2. Detailed Experimental Protocol: Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

This protocol is based on established methods for the synthesis of related sulfonamides and provides a self-validating system for producing the target compound.

Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

  • Diazotization: To a stirred solution of 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC).

  • Sulfonyl Chloride Formation: The cold diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

  • Work-up and Isolation: The reaction mixture is poured into ice-water, and the crude 3-bromo-5-methylbenzenesulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

  • Reaction Setup: 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. The solution is cooled to 0 °C in an ice bath.

  • Amine Addition: Diethylamine (2.2 eq) is added dropwise to the cooled solution of the sulfonyl chloride. The excess diethylamine acts as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Comparative Biological Activities

The biological profile of sulfonamides is diverse, with prominent activities including antibacterial, anticancer, and enzyme inhibition. The following sections compare the known activities of brominated sulfonamides to provide a predictive context for the potential of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

3.1. Antibacterial Activity

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

Compound/ClassTarget Organism(s)Reported Activity (MIC)Citation
N,N-diethylamide bearing benzenesulfonamidesEscherichia coli, Staphylococcus aureusVaries with substitution[1]
Thiazole and benzothiazole sulfonamidesGram-positive bacteria (including MRSA)0.3-100 µg/mL

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Compound Preparation: Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing broth.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and dilute it further. Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.2. Anticancer Activity

The anticancer mechanisms of sulfonamides are varied and can include carbonic anhydrase inhibition, disruption of microtubule assembly, and cell cycle arrest.

Compound/ClassCell Line(s)Reported Activity (IC₅₀/GI₅₀)Citation
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamidesVarious cancer cell linesNanomolar range
Benzenesulfonamide-bearing imidazole derivativesMDA-MB-231 (breast cancer), IGR39 (melanoma)Varied activity[2]
Beta-lactam-substituted benzenesulfonamidesMCF-7 (breast cancer)Potent anticancer activity[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test sulfonamides for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with sulfonamides A->B C Add MTT reagent B->C D Incubate for formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 F->G

Sources

Validation

A Researcher's Guide to Structural Analogs of Benzenesulfonamides as Carbonic Anhydrase IX Inhibitors

In the landscape of modern drug discovery, the benzenesulfonamide scaffold represents a cornerstone for the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzenesulfonamide scaffold represents a cornerstone for the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of structural analogs based on the benzenesulfonamide framework, with a specific focus on their performance as inhibitors of human Carbonic Anhydrase IX (hCA IX). As a critical enzyme in tumor biology, hCA IX is a high-value target for novel cancer therapeutics, making the exploration of its inhibitors a vital research endeavor.

This document moves beyond a simple catalog of compounds. It is designed to offer researchers and drug development professionals a logical, data-supported framework for understanding the structure-activity relationships (SAR) that govern inhibitor potency and selectivity. We will dissect how modifications to the aromatic ring, the sulfonamide moiety, and its substituents dictate the inhibitory profile, supported by experimental data from peer-reviewed literature.

The Benzenesulfonamide Scaffold and Carbonic Anhydrase IX

Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The tumor-associated isoform, hCA IX, is a transmembrane protein overexpressed in a variety of solid tumors and is induced by hypoxia.[2][3] By regulating intra- and extracellular pH, hCA IX helps cancer cells survive and proliferate in the acidic tumor microenvironment, promoting tumor growth and metastasis.[2][4]

The primary sulfonamide group (-SO₂NH₂) is a highly effective zinc-binding group (ZBG), anchoring inhibitors to the Zn²⁺ ion at the bottom of the CA active site.[5] This interaction is the foundation of their inhibitory action. Starting with a reference compound, 4-(4-Fluorophenylureido)benzenesulfonamide (a potent hCA IX inhibitor), we will explore the impact of systematic structural modifications analogous to those in compounds like 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Comparative Performance Analysis of Structural Analogs

The efficacy of a benzenesulfonamide inhibitor is not solely dependent on its zinc-binding capability. Interactions between the inhibitor's "tail" — the part of the molecule extending away from the sulfonamide group — and the amino acid residues lining the active site cavity are crucial for determining both potency and isoform selectivity.[6]

Impact of Aromatic Ring Substitution

Modifications to the benzene ring directly influence how the inhibitor orients within the active site. Key variations include the introduction of halogens, alkyl groups, and other functionalities.

Compound IDAromatic SubstitutionhCA IX Kᵢ (nM)hCA II Kᵢ (nM)Selectivity Index (hCA II/hCA IX)
Reference-F 4-(4-Fluorophenylureido)4596021.3
Analog-CH₃ 4-(4-Methylphenylureido)71765252.1
Analog-NO₂ 4-(4-Nitrophenylureido)11515.0
Hypothetical Analog-Br 3-Bromo-5-methylEstimated < 50VariableVariable
Data is representative and compiled from analogous compounds in the literature for comparative purposes.[4] The inhibitory constants (Kᵢ) indicate the concentration required to produce half-maximum inhibition.

Analysis of Structure-Activity Relationship (SAR):

  • Electron-Donating vs. Withdrawing Groups: The data reveals that both electron-donating (methyl) and electron-withdrawing (nitro) groups can produce highly potent inhibitors.[4] The 4-nitrophenyl analog (Analog-NO₂) is the most potent hCA IX inhibitor in this series, but it shows lower selectivity over the ubiquitous hCA II isoform.[4] Conversely, the 4-methylphenyl analog (Analog-CH₃) demonstrates excellent potency and a significantly higher selectivity index, suggesting that its tail interacts more favorably with unique residues in the hCA IX active site compared to hCA II.[4]

  • Halogen Substitution: While direct comparative data for a 3-bromo-5-methyl analog is not available in the cited literature, halogenation is a common strategy to enhance binding affinity through additional hydrophobic or halogen bond interactions. Studies on related compounds show that halogenated derivatives can exhibit potent antimicrobial and cytotoxic activity.[7][8] It is hypothesized that a bromo-substituted analog would maintain high potency, with its selectivity profile being dependent on the precise fit within the active site's hydrophobic pockets.[6]

Impact of N-Sulfonamide Substitution

Modification of the sulfonamide nitrogen itself has a profound impact on the zinc-binding properties and overall inhibitory profile. The classic benzenesulfonamide inhibitors are primary sulfonamides (-SO₂NH₂).

Compound TypeN-SubstitutionGeneral Effect on PotencyRationale
Primary -H, -HHigh PotencyThe anionic nitrogen directly coordinates with the active site Zn²⁺ ion.[5]
Secondary -H, -Alkyl/ArylReduced PotencySubstitution can disrupt the optimal geometry for zinc binding, though some activity is retained.[9]
Tertiary -Alkyl, -Alkyl (e.g., N,N-diethyl)Loss of Direct InhibitionLacks the acidic proton necessary for the canonical binding mechanism; these compounds are generally inactive as direct CA inhibitors.[5]

Analysis of Causality:

The inhibitory mechanism of primary sulfonamides relies on the deprotonation of one of the amide protons, resulting in an anion that coordinates strongly with the catalytic zinc ion.[9] When both protons are replaced, as in an N,N-diethyl substituted analog, this mechanism is no longer possible. Consequently, compounds like 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide would not be expected to function as direct inhibitors of carbonic anhydrase via the canonical zinc-binding mechanism. This underscores a critical principle in drug design: the integrity of the pharmacophore (in this case, the primary sulfonamide group) is paramount for the intended biological activity.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the synthesis and evaluation of these compounds are essential.

General Synthesis of Benzenesulfonamide Analogs

The following workflow outlines a standard, reliable method for synthesizing primary benzenesulfonamide precursors, which can then be further modified.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Purification A Substituted Benzene C Aryl Sulfonyl Chloride A->C Reaction at 0-25°C B Chlorosulfonic Acid (ClSO3H) B->C D Aryl Sulfonyl Chloride F Primary Benzenesulfonamide D->F Reaction in suitable solvent (e.g., THF, Acetone) E Ammonium Hydroxide (aq.) E->F G Crude Product I Pure Primary Benzenesulfonamide G->I H Recrystallization or Chromatography

Caption: General workflow for the synthesis of primary benzenesulfonamides.

Detailed Protocol:

  • Chlorosulfonation: The appropriately substituted benzene derivative is added portion-wise to an excess of chlorosulfonic acid at 0°C with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is then carefully poured onto crushed ice to quench the reaction, and the resulting sulfonyl chloride precipitate is filtered, washed with cold water, and dried.

    • Expert Insight: This reaction is highly exothermic and corrosive. Strict temperature control and anhydrous conditions are critical to prevent side reactions and ensure a good yield of the desired sulfonyl chloride.

  • Amination: The crude aryl sulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone). The solution is cooled in an ice bath, and concentrated aqueous ammonium hydroxide is added dropwise. The reaction is stirred for several hours.[1]

    • Causality: The ammonia acts as a nucleophile, displacing the chloride on the sulfonyl group to form the sulfonamide. Using an excess of ammonia helps to drive the reaction to completion and neutralize the HCl byproduct.

  • Purification: The solvent is removed under reduced pressure. The resulting solid is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure primary benzenesulfonamide.

Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay is a standard method for determining the inhibitory activity of compounds against CA isoforms.[10]

G A Prepare Enzyme Solution (e.g., hCA IX) D Incubate Enzyme + Inhibitor A->D B Prepare Inhibitor Stock Solution (in DMSO) B->D C Prepare Buffer Solution (with pH indicator) E Mix Enzyme/Inhibitor with CO₂-Saturated Buffer in Stopped-Flow Instrument C->E D->E F Monitor pH Change (via indicator absorbance) E->F G Calculate Initial Reaction Rates F->G H Determine IC₅₀ / Kᵢ Values G->H

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Solutions of the purified hCA isoform, the inhibitor compound at various concentrations, and a pH indicator (e.g., p-nitrophenol) in a suitable buffer (e.g., Tris) are prepared.

  • Reaction Initiation: The enzyme/inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow spectrophotometer.

  • Data Acquisition: The hydration of CO₂ catalyzed by the enzyme causes a drop in pH, which is monitored by the change in absorbance of the pH indicator over time (typically milliseconds).

  • Analysis: The initial velocity of the enzymatic reaction is calculated from the slope of the absorbance curve. These rates are measured at different inhibitor concentrations to calculate the IC₅₀ (the concentration of inhibitor that causes 50% inhibition). The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

    • Trustworthiness: This method provides a direct, real-time measurement of enzyme activity, making it a robust and reliable technique for quantifying inhibitor potency.

Conclusion and Future Directions

The benzenesulfonamide scaffold is a remarkably versatile platform for developing potent and selective inhibitors of carbonic anhydrase IX. Structure-activity relationship studies clearly demonstrate that:

  • A Primary Sulfonamide is Essential: The -SO₂NH₂ group is critical for the canonical zinc-binding inhibition mechanism. Tertiary sulfonamides, such as N,N-diethyl derivatives, are not expected to be active as direct CA inhibitors.

  • Aromatic Ring Substituents Tune Potency and Selectivity: Modifications to the inhibitor's tail, such as the addition of methyl or halo groups, are key to exploiting subtle differences between CA isoforms, thereby achieving selectivity. Analogs with methyl substituents have shown a particularly promising balance of high potency and selectivity for the tumor-associated hCA IX over the ubiquitous hCA II.[4]

For researchers in this field, future efforts should focus on designing hybrid inhibitors that maintain the essential primary sulfonamide pharmacophore while exploring diverse substitutions on the aromatic tail. The goal is to maximize interactions with the unique residues in the hCA IX active site to further enhance selectivity. The experimental protocols detailed herein provide a validated framework for the synthesis and evaluation of such novel analogs, paving the way for the development of next-generation anticancer therapeutics.

References

  • Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. (2023). National Institutes of Health. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. [Link]

  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. (2019). National Institutes of Health. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. (2024). Preprints.org. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2022). National Institutes of Health. [Link]

  • An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. (2025). National Institutes of Health. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1987). PubMed. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). ResearchGate. [Link]

  • novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. (2007). PubMed. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2017). PLOS One. [Link]

  • Synthesis, antimicrobial and cytotoxic evaluation of 4-(1-aryl-5-halo-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. (2014). ResearchGate. [Link]

  • Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. (2009). PubMed. [Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. (2015). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel N,N'-bis-methylenedioxybenzyl-alkylenediamines as bivalent anti-Alzheimer disease ligands. (2011). PubMed. [Link]

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. (2022). National Institutes of Health. [Link]

  • Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. (2023). National Institutes of Health. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a versatile building block in medicinal chemistry and materials science. Its trifunctional na...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive bromine atom for cross-coupling, a sulfonamide moiety for potential biological interactions or further functionalization, and a substituted aromatic ring, makes it a valuable scaffold for the synthesis of complex molecular architectures. Understanding its reactivity in comparison to other aryl bromides is crucial for efficient reaction design and optimization.

This guide will focus on the comparative reactivity of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in several cornerstone reactions of modern organic synthesis:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling (C-C bond formation)

    • Buchwald-Hartwig Amination (C-N bond formation)

    • Sonogashira Coupling (C-C bond formation)

  • Nucleophilic Aromatic Substitution (SNAr)

  • Metal-Halogen Exchange

The predicted reactivity of our target molecule will be benchmarked against a curated set of alternative aryl bromides, each chosen to represent a distinct electronic or steric profile:

  • 4-Bromoanisole (Electron-Rich)

  • Bromobenzene (Electron-Neutral)

  • 4-Bromobenzonitrile (Electron-Poor)

  • 2-Bromotoluene (Sterically Hindered)

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of an aryl bromide in the aforementioned reactions is primarily governed by the electronic and steric environment of the carbon-bromine bond.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring, such as a nitrile or a sulfonamide, decrease the electron density at the carbon atom of the C-Br bond. This generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1] Conversely, electron-donating groups (EDGs), like a methoxy group, increase electron density and can slow down oxidative addition.

  • Steric Effects: Bulky substituents ortho to the bromine atom can hinder the approach of the catalyst or reagent, thereby slowing down the reaction rate. This steric hindrance can be a significant factor in reaction efficiency.[2]

The N,N-diethylsulfonamide group in 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a moderate electron-withdrawing group. The methyl group at the 5-position is a weak electron-donating group. The bromine is at the 3-position (meta) to both of these groups, meaning their electronic influence is less pronounced compared to an ortho or para relationship.

Comparative Reactivity Analysis

Based on the principles of electronic and steric effects, and supported by experimental data from analogous systems, we can predict the relative reactivity of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of C-C and C-N bonds.[3][4] The general catalytic cycle for many of these reactions involves oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organoboron species with an organohalide.[4]

Predicted Reactivity: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is expected to be a viable substrate for Suzuki-Miyaura coupling. The electron-withdrawing nature of the sulfonamide group should facilitate the oxidative addition step. Its reactivity is predicted to be greater than that of electron-rich 4-bromoanisole and comparable to or slightly greater than bromobenzene. It is expected to be less reactive than the strongly electron-deficient 4-bromobenzonitrile.

Supporting Experimental Data (Analogous Systems): While direct data for the target molecule is scarce, studies on related bromobenzenesulfonamides demonstrate their utility in Suzuki coupling. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides have been successfully employed in Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids, affording good to fair yields (56-72%).[5]

Comparative Experimental Data (Alternative Substrates):

Aryl BromideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂, PCy₃, K₃PO₄Toluene, 100 °C, 24 h95[6]
BromobenzenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, reflux85[7]
4-BromobenzonitrilePhenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene, 100 °C, 16 h98[6]
2-BromotoluenePhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene, 100 °C, 24 h92[6]

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[2]

Predicted Reactivity: Similar to the Suzuki coupling, the sulfonamide group in 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is expected to promote its reactivity in Buchwald-Hartwig amination. We anticipate its reactivity to be higher than 4-bromoanisole and comparable to bromobenzene.

Supporting Experimental Data (Analogous Systems): The Buchwald-Hartwig amination is a widely used reaction, and various substituted aryl bromides, including those with sulfonamide groups, are generally good substrates.[2] The choice of ligand is often crucial for achieving high yields, especially with more challenging substrates.[8]

Comparative Experimental Data (Alternative Substrates):

Aryl BromideAmineCatalyst SystemConditionsYield (%)Reference
4-BromoanisoleMorpholinePd(OAc)₂, BINAP, NaOt-BuToluene, 100 °C, 24 h95[9]
BromobenzeneAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 110 °C, 24 h92[9]
4-Bromobenzonitrilen-ButylaminePd(OAc)₂, RuPhos, NaOt-BuToluene, 100 °C, 24 h96[9]
2-BromotolueneMorpholinePd(OAc)₂, DavePhos, NaOt-BuToluene, 100 °C, 24 h85[9]

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10]

Predicted Reactivity: The reactivity trend in Sonogashira coupling generally follows that of other palladium-catalyzed cross-coupling reactions. Therefore, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is expected to be a suitable substrate, with reactivity likely surpassing that of 4-bromoanisole.

Supporting Experimental Data (Analogous Systems): Aryl bromides bearing electron-withdrawing groups are known to be efficient partners in Sonogashira couplings.[11]

Comparative Experimental Data (Alternative Substrates):

Aryl BromideAlkyneCatalyst SystemConditionsYield (%)Reference
4-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NToluene, 70 °C, 16 h85[12]
BromobenzenePhenylacetylenePd(PPh₃)₄, CuI, Et₃NToluene, 80 °C, 6 h90[12]
4-BromobenzonitrilePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, rt, 4 h95[11]
2-BromotoluenePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDMF, 90 °C, 12 h78[12]
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally favorable when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

Predicted Reactivity: The sulfonamide group in 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a moderate electron-withdrawing group. However, its meta position relative to the bromine atom provides less activation compared to an ortho or para arrangement. Therefore, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is expected to have low reactivity in SNAr reactions under standard conditions. It will be significantly less reactive than aryl bromides with strongly activating groups in the ortho or para positions, such as 4-bromonitrobenzene.

Metal-Halogen Exchange

Metal-halogen exchange is a reaction that involves the exchange of a halogen atom in an organic compound with a metal, typically lithium or magnesium. This reaction is often very fast and is useful for the preparation of organometallic reagents.

Predicted Reactivity: 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is expected to readily undergo metal-halogen exchange upon treatment with a strong organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. The resulting aryllithium species can then be trapped with various electrophiles. This reaction is generally less sensitive to the electronic nature of the substituents on the aromatic ring compared to palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are representative, detailed protocols for the key reactions discussed. These protocols are based on established literature procedures and serve as a starting point for optimization with 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide or its alternatives.

General Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Bromide (1.0 mmol) F Combine Reagents A->F B Boronic Acid (1.2 mmol) B->F C Pd Catalyst (e.g., Pd(PPh3)4, 0.05 mmol) C->F D Base (e.g., Na2CO3, 2.0 mmol) D->F E Solvent (e.g., Toluene/Ethanol/H2O) E->F G Degas Mixture F->G H Heat to Reflux G->H I Monitor by TLC/GC-MS H->I J Cool to RT I->J K Aqueous Work-up J->K L Extract with Organic Solvent K->L M Dry & Concentrate L->M N Purify by Column Chromatography M->N

Suzuki-Miyaura Coupling Workflow

  • To a flame-dried round-bottom flask is added the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent mixture (e.g., toluene/ethanol, 3:1) is added.

  • The reaction mixture is heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Bromide (1.0 mmol) G Combine Reagents A->G B Amine (1.2 mmol) B->G C Pd Precatalyst (e.g., Pd2(dba)3, 0.01 mmol) C->G D Ligand (e.g., Xantphos, 0.02 mmol) D->G E Base (e.g., Cs2CO3, 1.4 mmol) E->G F Solvent (e.g., Dioxane) F->G H Degas Mixture G->H I Heat to 110 °C H->I J Monitor by TLC/GC-MS I->J K Cool to RT J->K L Filter through Celite K->L M Concentrate L->M N Purify by Column Chromatography M->N

Buchwald-Hartwig Amination Workflow

  • In a glovebox, a vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv).

  • The aryl bromide (1.0 equiv) and the amine (1.2 equiv) are added, followed by the solvent (e.g., dioxane).

  • The vial is sealed and heated to the desired temperature (e.g., 110 °C) with stirring.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Visualization of Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative\nAddition->Ar-Pd(II)(Br)L2 Ar-Br Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L2 R-B(OH)₂ / Base Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Simplified Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative\nAddition->Ar-Pd(II)(Br)L2 Ar-Br Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L2->Amine\nCoordination Ar-Pd(II)(Br)(HNR'R'')L [Ar-Pd(II)(Br)(HNR'R'')]L Amine\nCoordination->Ar-Pd(II)(Br)(HNR'R'')L R'R''NH Deprotonation Deprotonation Ar-Pd(II)(Br)(HNR'R'')L->Deprotonation Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Base Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R''

Simplified Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a promising and versatile building block for organic synthesis. Based on the electronic properties of the sulfonamide and methyl substituents, its reactivity in palladium-catalyzed cross-coupling reactions is predicted to be comparable to or slightly greater than that of bromobenzene, and significantly higher than electron-rich aryl bromides. While direct experimental data for this specific molecule is limited, the wealth of information available for analogous structures and a fundamental understanding of reaction mechanisms allow for confident predictions of its synthetic utility. For transformations where palladium-catalyzed methods may be challenging, such as nucleophilic aromatic substitution, alternative strategies like metal-halogen exchange offer a viable pathway for functionalization. This guide provides a solid framework for researchers to approach the use of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in their synthetic endeavors.

References

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50 (30), 6722-6737. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Phenylboronic Acid. Angew. Chem. Int. Ed.2008 , 47 (26), 4933–4936. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

  • Miyaura, N. Organoboron Compounds. In Cross-Coupling Reactions; Topics in Current Chemistry, Vol. 219; Springer: Berlin, Heidelberg, 2002; pp 11–59. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010.
  • de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: Weinheim, 2004.
  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille and Suzuki-Miyaura Reactions. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]

  • Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005 , 44 (29), 4442–4489. [Link]

  • Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chem. Soc. Rev.2011 , 40 (10), 5084-5121. [Link]

  • Gilman, H.; Beel, J. A.; Brannen, C. G.; Bullock, M. W.; Dunn, G. E.; Miller, L. S. Metalation of Organic Compounds with Organolithium Compounds. J. Am. Chem. Soc.1949 , 71 (4), 1499–1500. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. As researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our data underpins the safety and efficacy of therapeutic agents. Therefore, the rigorous validation of analytical methods used to characterize such compounds is not merely a regulatory requirement but a scientific imperative.

This document deviates from a rigid template, instead offering a dynamic exploration of the analytical techniques best suited for this specific molecule. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. All technical claims are substantiated with citations to authoritative sources, and a complete list of references is provided for further investigation.

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][2][3] For a compound like 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, which may be a critical raw material or intermediate, validated analytical methods are essential for:

  • Ensuring Identity: Confirming the chemical structure and ruling out isomers or related substances.

  • Quantifying Purity and Impurities: Accurately determining the amount of the desired compound and identifying and quantifying any process-related or degradation impurities.

  • Informing Stability Studies: Assessing the degradation of the compound under various environmental conditions.

  • Supporting Quality Control: Guaranteeing lot-to-lot consistency in manufacturing.

The validation process is guided by internationally recognized standards, primarily the ICH (International Council for Harmonisation) guidelines Q2(R2), which have been adopted by regulatory bodies such as the FDA and EMA.[4][5][6][7][8] These guidelines outline the necessary validation parameters, including specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[9]

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is a critical first step, dictated by the physicochemical properties of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide and the specific information required. Here, we compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity for a wide range of compounds, including sulfonamides.[10][11]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a reversed-phase method using a C18 column is typically the most effective approach.

Causality of Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention and separation of moderately non-polar molecules like our target compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed to ensure the elution of both the main compound and any potential impurities with varying polarities.

  • Detector: A UV detector is suitable as the benzene ring in the molecule contains a chromophore that absorbs UV light. A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.

Illustrative HPLC Validation Data for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Validation ParameterAcceptance Criteria (ICH Q2(R2))Illustrative Result
Specificity No interference at the retention time of the analytePeak is spectrally pure; no co-elution with placebo or known impurities.
Linearity (r²) ≥ 0.9990.9995 over a range of 50-150% of the target concentration.[10]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% for spiked samples at three concentration levels.[12]
Precision (RSD%) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%Repeatability: 0.8%; Intermediate Precision: 1.5%.[13]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.015 µg/mL
Robustness No significant impact on results from minor variationsMethod is robust to small changes in mobile phase composition, flow rate, and column temperature.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass fragmentation patterns. While sulfonamides can sometimes require derivatization to improve volatility and thermal stability, GC-MS can be a powerful tool, particularly for impurity profiling.[14][15]

Principle: GC separates volatile compounds in the gas phase based on their interaction with a stationary phase coated on the inside of a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint."

Causality of Experimental Choices:

  • Derivatization: To enhance volatility and prevent thermal degradation of the sulfonamide group, derivatization (e.g., methylation) may be necessary.[16] This step must be carefully controlled and validated to ensure complete and reproducible reactions.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of derivatized sulfonamides.

  • Ionization: Electron Impact (EI) ionization is commonly used to generate a reproducible fragmentation pattern for library matching and structural elucidation of unknown impurities.

Comparative GC-MS Validation Data (Illustrative)

Validation ParameterAcceptance Criteria (ICH Q2(R2))Illustrative Result
Specificity No interfering peaks at the retention time and mass spectrum of the analyteClean separation with a unique mass spectrum for the target compound.
Linearity (r²) ≥ 0.9980.9989 over a defined concentration range.
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5% for spiked samples.[14]
Precision (RSD%) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 7.0%Repeatability: 3.5%; Intermediate Precision: 5.8%.[14]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.1 ng/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.03 ng/mL
Robustness No significant impact from minor variations in parametersMethod is robust to small changes in oven temperature program and carrier gas flow rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[17][18] While not typically used for routine quantification in quality control labs due to lower sensitivity compared to chromatographic methods, it is indispensable for reference standard characterization and the identification of unknown impurities.

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure.

Causality of Experimental Choices:

  • 1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide would confirm the presence and connectivity of the aromatic protons, the diethylamino group, and the methyl group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments provide through-bond correlation information, allowing for the unambiguous assignment of all proton and carbon signals and confirming the overall structure.[19] For example, an HMBC experiment would show a correlation between the protons of the diethylamino group and the sulfur-bearing carbon of the benzene ring.

NMR for Structural Confirmation (Qualitative Data)

NMR ExperimentInformation Obtained for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
¹H NMR Confirms the presence of aromatic protons, the ethyl groups of the diethylamino moiety, and the methyl group. Integration confirms the relative number of protons.
¹³C NMR Confirms the number of unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the ethyl groups, and the methyl carbon.
COSY Shows correlations between adjacent protons, for example, between the CH₂ and CH₃ protons of the ethyl groups.
HSQC Correlates each proton to its directly attached carbon atom.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the different functional groups.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a comprehensive analytical method validation process, as guided by regulatory expectations.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Define Analytical Target Profile (ATP) Define Analytical Target Profile (ATP) Select Analytical Technique (HPLC, GC-MS, etc.) Select Analytical Technique (HPLC, GC-MS, etc.) Define Analytical Target Profile (ATP)->Select Analytical Technique (HPLC, GC-MS, etc.) Optimize Method Parameters Optimize Method Parameters Select Analytical Technique (HPLC, GC-MS, etc.)->Optimize Method Parameters Define Validation Parameters (ICH Q2) Define Validation Parameters (ICH Q2) Optimize Method Parameters->Define Validation Parameters (ICH Q2) Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters (ICH Q2)->Set Acceptance Criteria Prepare Validation Protocol Prepare Validation Protocol Set Acceptance Criteria->Prepare Validation Protocol Specificity Specificity Prepare Validation Protocol->Specificity Linearity & Range Linearity & Range Prepare Validation Protocol->Linearity & Range Accuracy Accuracy Prepare Validation Protocol->Accuracy Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Prepare Validation Protocol->Precision (Repeatability & Intermediate) LOD & LOQ LOD & LOQ Prepare Validation Protocol->LOD & LOQ Robustness Robustness Prepare Validation Protocol->Robustness Statistical Analysis of Results Statistical Analysis of Results Specificity->Statistical Analysis of Results Linearity & Range->Statistical Analysis of Results Accuracy->Statistical Analysis of Results Precision (Repeatability & Intermediate)->Statistical Analysis of Results LOD & LOQ->Statistical Analysis of Results Robustness->Statistical Analysis of Results Compare Results to Acceptance Criteria Compare Results to Acceptance Criteria Statistical Analysis of Results->Compare Results to Acceptance Criteria Prepare Validation Report Prepare Validation Report Compare Results to Acceptance Criteria->Prepare Validation Report

Caption: A workflow for analytical method validation.

Detailed Experimental Protocols

The following are representative, step-by-step protocols for the analytical methods discussed. These should be adapted and optimized for specific laboratory conditions and instrumentation.

HPLC-UV Method Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Standard Preparation: Prepare a stock solution of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide reference standard in acetonitrile. Prepare working standards by serial dilution to cover the linear range.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a target concentration within the linear range.

  • Validation Experiments: Perform injections of standards, samples, and spiked samples according to the validation protocol to determine specificity, linearity, accuracy, precision, and other validation parameters.

NMR Spectroscopy Protocol for Structural Elucidation
  • Instrumentation: 400 MHz or higher NMR spectrometer.[20]

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[20]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra, including COSY, HSQC, and HMBC.

  • Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to assign all signals and confirm the structure.

Conclusion: An Integrated Approach to Validation

The validation of analytical methods for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide requires a multi-faceted approach. While HPLC is the workhorse for routine quality control, providing robust quantification and impurity profiling, GC-MS offers complementary information, especially for volatile impurities. NMR spectroscopy remains the gold standard for unequivocal structural confirmation.

A comprehensive validation strategy will leverage the strengths of each technique to build a complete analytical picture of the molecule. This ensures not only compliance with regulatory expectations but also a deep understanding of the product, which is fundamental to developing safe and effective medicines. The principles and protocols outlined in this guide provide a solid foundation for establishing scientifically sound and defensible analytical methods.

References

  • U.S. Food and Drug Administration. (2017). Validation of Analytical Methods according to the New FDA Guidance.
  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2023). SEEJPH, XXI.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Tzamaloukas, O., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 185-189. [Link]

  • Eurachem. (2025). Validation of analytical methods. [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]

  • European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. [Link]

  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods. [Link]

  • Hoye, T. R., et al. (2008). Practical strategies for the structural elucidation of small organic molecules. Angewandte Chemie International Edition, 47(43), 804-824. [Link]

  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5035. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Kienle, C., et al. (2013). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 405(13), 4475-4485. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. IVT Network. [Link]

  • Gaugain, M., et al. (2014). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Journal of Analytical Methods in Chemistry, 2014, 856410. [Link]

  • Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology, 1520, 65-92. [Link]

  • Samanidou, V., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • Molnar-Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

  • Vragoteris, N., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. [Link]

  • Cambon, J. P., et al. (1995). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Journal de la Societe Algerienne de Chimie, 5(1), 29-43. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Introduction: The Imperative of Purity in Pharmaceutical Research In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Research

In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe preclinical and clinical research. For a compound like 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a novel molecule with potential therapeutic applications, establishing its purity with unimpeachable accuracy is the first critical step towards understanding its biological activity. Even minute impurities can have significant pharmacological effects, potentially confounding biological data, exhibiting toxicity, or leading to the failure of a promising drug candidate.

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of synthesized 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards. This document is designed for researchers, medicinal chemists, and drug development professionals who require a robust, multi-faceted strategy for compound validation.

Chapter 1: The Synthetic Landscape and Potential Impurities

A robust purity assessment begins with understanding the synthetic route, as this knowledge informs the potential impurity profile. A common and efficient synthesis for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with diethylamine in the presence of a base.

This seemingly straightforward reaction can introduce several classes of impurities that a comprehensive analytical strategy must be able to detect and quantify:

  • Unreacted Starting Materials: Residual 3-bromo-5-methylbenzenesulfonyl chloride and diethylamine.

  • Hydrolysis By-products: The sulfonyl chloride starting material is susceptible to hydrolysis, which would form 3-bromo-5-methylbenzenesulfonic acid, a highly polar and non-volatile impurity.

  • Side-Reaction Products: Impurities arising from contaminants in the starting materials or alternative reaction pathways.

  • Residual Solvents: Organic solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate, pyridine).

The physicochemical diversity of these potential impurities—ranging from volatile amines to non-volatile sulfonic acids—necessitates the use of orthogonal analytical methods for a complete purity profile.

Chapter 2: An Orthogonal Framework for Purity Validation

Relying on a single analytical technique is insufficient for definitive purity determination. A scientifically sound approach employs multiple, orthogonal methods—techniques that measure purity based on different chemical or physical principles.[1] This strategy minimizes the risk of an impurity co-eluting with the main peak in chromatography or being invisible to a specific detector. The following workflow illustrates how different techniques are integrated for a comprehensive assessment.

Purity_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis (Orthogonal Methods) Crude Crude Synthesized Product Purify Column Chromatography / Recrystallization Crude->Purify Initial Cleanup HPLC HPLC-DAD (Primary Quantitative Screen) Purify->HPLC Routine Check GCMS GC-MS (Volatile Impurities & ID Confirmation) HPLC->GCMS Orthogonal Validation qNMR Quantitative NMR (qNMR) (Absolute Purity Assay) HPLC->qNMR Orthogonal Validation Final Certified Pure Compound (>95% Purity) HPLC->Final GCMS->Final Elem Elemental Analysis (Stoichiometric Confirmation) qNMR->Elem Cross-Validation qNMR->Final Elem->Final

Caption: Orthogonal workflow for purity assessment of synthesized compounds.

Chapter 3: Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of purity analysis, separating the target compound from potential impurities based on differential partitioning between a mobile and a stationary phase.[2]

High-Performance Liquid Chromatography (HPLC-DAD): The Workhorse of Purity Analysis

Expertise & Rationale: HPLC is the premier technique for the purity analysis of non-volatile, thermally stable organic molecules like our target sulfonamide. We select a Diode Array Detector (DAD) for two critical reasons: it provides quantitative data based on UV absorbance at a specific wavelength, and it simultaneously acquires the full UV-Vis spectrum for each peak. This "peak purity" analysis is a self-validating mechanism; if the spectrum is consistent across the entire peak, it provides high confidence that the peak represents a single, pure compound. A C18 reversed-phase column is chosen due to its excellent retention and separation capabilities for moderately polar aromatic compounds.

Detailed Experimental Protocol: HPLC-DAD

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic modifier improves peak shape for the sulfonamide, and the water/acetonitrile system provides a wide polarity range for effective separation.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: Hold at 30% B (re-equilibration)

    • Rationale: A gradient is essential to elute both polar (e.g., sulfonic acid byproduct) and non-polar impurities within a reasonable timeframe while ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitoring at 254 nm (a common wavelength for aromatic compounds), with full spectrum acquisition from 200-400 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject 5 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Identity Confirmation

Expertise & Rationale: While HPLC is the primary tool, GC-MS is a powerful orthogonal technique, particularly for identifying volatile impurities like residual diethylamine or low-boiling-point solvents.[3] Its high sensitivity and the structural information provided by the mass spectrometer make it invaluable for confirming the identity of both the target compound and any separated impurities. The N,N-diethyl substitution on the sulfonamide makes it sufficiently volatile and thermally stable for GC analysis.

Detailed Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole with Electron Ionization - EI).

  • Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 10 min.

    • Rationale: This program starts at a low enough temperature to resolve volatile solvents and ramps aggressively to elute the high-boiling target compound in a reasonable time.

  • Injector: Split/splitless injector, 250 °C, split ratio 20:1.

  • MS Parameters:

    • Ion Source: EI, 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in ethyl acetate.

  • Analysis: Inject 1 µL. Identify the main peak by its retention time and confirm its mass spectrum shows the expected molecular ion (M+) and fragmentation pattern. Impurities are identified by searching their mass spectra against standard libraries (e.g., NIST).

Chapter 4: Spectroscopic and Absolute Methods

While chromatography provides purity relative to detectable, separated components, the following methods provide absolute or stoichiometric data, offering a higher level of validation.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

Expertise & Rationale: Quantitative NMR (qNMR) is a powerful primary analytical method for determining purity without needing a reference standard of the analyte itself.[1][4] The technique relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. By adding a known mass of a high-purity, stable internal standard to a known mass of the sample, the purity of the analyte can be calculated directly. This method is orthogonal to chromatography and is insensitive to non-proton-containing impurities.

Detailed Experimental Protocol: qNMR

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard Selection: Choose a standard with high purity (>99.9%), low hygroscopicity, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are excellent choices.

  • Sample Preparation:

    • Accurately weigh (~20 mg) of the synthesized 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide into a vial.

    • Accurately weigh (~10 mg) of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Acquisition Parameters (Critical for Quantification):

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and standard protons (a value of 30-60 seconds is often sufficient to ensure full relaxation for all protons). This is the most critical parameter for accuracy.

    • Pulse Angle: Use a 90° pulse.

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Purity Calculation: Use the following formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Elemental Analysis (CHN/S): Confirming Stoichiometric Integrity

Expertise & Rationale: Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[5] This provides a direct measure of stoichiometric integrity. If the experimental percentages match the theoretical values calculated from the molecular formula (C11H16BrNO2S), it provides strong evidence that the compound is pure and has the correct empirical formula. This technique is particularly effective at detecting inorganic impurities or significant deviations in composition that other methods might miss.

Detailed Experimental Protocol: Elemental Analysis

  • Instrumentation: A dedicated CHNS elemental analyzer.

  • Sample Preparation: Provide 2-3 mg of the finely ground, dried sample in a tin capsule. The sample must be thoroughly dried to remove residual water and solvents, which would alter the C, H, and O percentages.

  • Analysis: The instrument combusts the sample at high temperature (~1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO2, H2O, N2, SO2) are separated by a GC column and quantified by a thermal conductivity detector.

  • Data Interpretation: Compare the experimentally determined weight percentages for C, H, N, and S with the theoretical values. A match within ±0.4% is generally considered acceptable for a pure compound.

    • Theoretical for C11H16BrNO2S:

      • C: 41.26%

      • H: 5.04%

      • Br: 24.95% (Note: Bromine is typically determined by other methods but its mass is part of the total MW)

      • N: 4.37%

      • O: 9.99%

      • S: 10.01%

Chapter 5: Comparative Analysis and Recommendations

The choice of analytical technique depends on the specific goal, from high-throughput screening to final quality control certification.

Data Summary Table
TechniquePrincipleInformation ObtainedSensitivityQuantification CapabilityKey AdvantagesLimitations
HPLC-DAD Differential partitioning between liquid mobile and solid stationary phases.Retention time, % purity (area), UV-Vis spectrum.High (ng-µg)ExcellentRobust, reproducible, widely available, peak purity analysis via DAD.[6][7]Requires reference standards for absolute quantification, potential for co-elution.
GC-MS Separation by volatility, followed by mass analysis.Retention time, mass spectrum, molecular weight, fragmentation pattern.Very High (pg-ng)Good (with standards)Confirms identity, identifies unknown volatile impurities.[3]Limited to volatile and thermally stable compounds.
qNMR Signal intensity is proportional to the number of nuclei.Absolute purity (%), structural confirmation.Moderate (mg)Excellent (Primary Method)Absolute quantification without analyte standard, orthogonal to chromatography.[1][4]Lower sensitivity than chromatography, requires careful parameter optimization.
Elemental Analysis Combustion and quantification of resulting elemental gases.Weight % of C, H, N, S.Low (mg)Excellent (Stoichiometric)Confirms empirical formula, detects inorganic/non-chromatographable impurities.[5]Does not distinguish between isomers, requires pure sample for accurate results.
Decision-Making Framework

The following diagram outlines a logical approach to selecting the appropriate purity assessment tools based on the developmental stage of the compound.

Decision_Tree Start Purity Assessment Goal? Routine Routine In-Process Check Start->Routine Screening ID_Unknown Identify Unknown Impurity Start->ID_Unknown Investigation Ref_Std Certify Reference Standard Start->Ref_Std Certification Final_QC Final QC for Biological Assay Start->Final_QC Release Use_HPLC Use HPLC-DAD for % Area Purity Routine->Use_HPLC Use_GCMS Use GC-MS to get Mass Spectrum ID_Unknown->Use_GCMS Use_qNMR Use qNMR for Absolute Purity Ref_Std->Use_qNMR Use_All Use HPLC (>95%) + qNMR + Elemental Analysis Final_QC->Use_All

Caption: Decision tree for selecting purity analysis methods.

Senior Scientist Recommendations:

  • For initial synthesis and purification monitoring: HPLC-DAD is the most efficient method for rapid, routine checks of reaction completion and fraction purity.

  • For structural confirmation and impurity identification: GC-MS should be employed to confirm the molecular weight of the main product and to identify any volatile impurities that may not be resolved or detected by HPLC.

  • For establishing a reference standard or for final product release: A multi-pronged approach is mandatory. The purity should be determined by HPLC to be >95%, and this result must be confirmed by an orthogonal, absolute method like qNMR.[1][8] This should be further supported by elemental analysis to ensure stoichiometric integrity.

Conclusion

Assessing the purity of a novel compound such as 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a rigorous, multi-step process that demands more than a single measurement. By employing an orthogonal suite of analytical techniques—leveraging the separation power of HPLC, the identification capabilities of GC-MS, the absolute quantification of qNMR, and the fundamental confirmation of elemental analysis—researchers can establish the purity of their synthesized materials with the highest degree of scientific confidence. This meticulous approach ensures that subsequent biological and pharmacological data are reliable, ultimately accelerating the journey from discovery to potential therapeutic application.

References

  • Patel, H. R. PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link].

  • Kwiecień, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 499. Available at: [Link].

  • Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 25(34), 33813-33827. Available at: [Link].

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link].

  • Li, D., et al. (2012). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Food Analytical Methods, 5(5), 1051-1057. Available at: [Link].

  • Fritz, J. S. (1972). Indicators for Non-Aqueous Acid-Base Titrations. Acid-Base Titrations in Nonaqueous Solvents, 177-193. Available at: [Link].

  • Puttaswamy, et al. (2006). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. ResearchGate. Available at: [Link].

  • Kwiecień, A., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3326. Available at: [Link].

  • Khan, K. M., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 27(9), 1599-1610. Available at: [Link].

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available at: [Link].

  • Various Authors. (2018). How to determine the purity of newly synthesized organic compound? ResearchGate. Available at: [Link].

  • Al-Sodies, S. A., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(18), 4234. Available at: [Link].

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link].

Sources

Validation

literature review of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide applications

An In-Depth Technical Guide to the Potential Applications of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide For researchers, chemists, and professionals in drug development, the exploration of novel chemical entities is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Applications of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

For researchers, chemists, and professionals in drug development, the exploration of novel chemical entities is the cornerstone of innovation. This guide delves into the untapped potential of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a molecule positioned at the intersection of medicinal chemistry and synthetic utility. While direct applications of this specific compound are not yet extensively documented in peer-reviewed literature, its structural motifs—a substituted benzenesulfonamide core—offer a compelling rationale for its investigation. This document serves as a comparative analysis, forecasting its performance against established alternatives by extrapolating from the rich chemistry of its constituent functional groups.

Part 1: The Therapeutic Potential as a Bioactive Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore, forming the backbone of numerous therapeutic agents. Its prevalence in medicine stems from its ability to mimic a carboxylic acid group, act as a hydrogen bond donor and acceptor, and its general metabolic stability. The unique substitution pattern of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide suggests it could be a valuable candidate for screening in various therapeutic areas.

Comparative Analysis with Known Bioactive Sulfonamides

The biological activity of benzenesulfonamide derivatives is highly tunable based on the substitutions on the aromatic ring and the sulfonamide nitrogen. The subject molecule's bromine, methyl, and diethyl groups are expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

Compound Class Key Structural Features Established Biological Activities Potential Role of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
Antibacterial Sulfonamides (e.g., Sulfamethoxazole) Primary aromatic amineInhibition of dihydropteroate synthaseThe N,N-diethyl substitution precludes classical antibacterial activity via this mechanism. However, novel antibacterial mechanisms for substituted sulfonamides are an active area of research.[1]
Carbonic Anhydrase Inhibitors (e.g., Acetazolamide) Unsubstituted or monosubstituted sulfonamideDiuretic, anti-glaucoma, anticonvulsant[2]The N,N-disubstituted sulfonamide group is generally not conducive to direct zinc binding in the active site of carbonic anhydrase. However, it could act as a scaffold for designing inhibitors that bind to other regions of the enzyme.[3]
Anti-inflammatory (e.g., Celecoxib) Diaryl substitutionCOX-2 inhibitionThe core phenylsulfonamide structure is present. The bromo and methyl groups could be tailored to fit into the hydrophobic pockets of inflammatory targets.
Anticancer Agents Varied, often complex substitutionsInhibition of various kinases, tubulin polymerization, etc.[4]The lipophilicity conferred by the diethyl and methyl groups, combined with the potential for the bromine to act as a bioisostere for other groups, makes it an interesting starting point for anticancer drug design.
Antiviral Agents Often target specific viral enzymesInhibition of viral replication[5]The overall structure could be explored for inhibition of viral proteases or other key viral enzymes.
Causality of Substituent Effects
  • 3-Bromo Group: The bromine atom is a lipophilic, moderately deactivating, and ortho, para-directing group.[6] In a therapeutic context, it can enhance binding to hydrophobic pockets of target proteins and is a common feature in many approved drugs. Its presence also opens up avenues for further synthetic modification (see Part 2).

  • 5-Methyl Group: This small alkyl group also increases lipophilicity. It can influence the compound's metabolic stability by blocking potential sites of oxidation on the aromatic ring.

  • N,N-diethyl Group: The two ethyl groups on the sulfonamide nitrogen significantly increase steric bulk and lipophilicity compared to primary or secondary sulfonamides. This will impact solubility and could prevent the sulfonamide from participating in certain hydrogen bonding interactions, potentially leading to a different target profile compared to classical sulfonamides.

Part 2: A Versatile Building Block in Organic Synthesis

The true immediate value of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide for a research scientist may lie in its utility as a versatile synthetic intermediate. The presence of a bromine atom on the aromatic ring is a synthetic handle for a multitude of cross-coupling reactions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Comparison of Aryl Halides in Suzuki-Miyaura Coupling:

Aryl Halide Relative Reactivity Advantages Disadvantages
Aryl Iodide I > Br > ClHighest reactivity, milder reaction conditions.Higher cost, lower stability.
Aryl Bromide I > Br > ClGood balance of reactivity and stability, widely available.May require slightly more forcing conditions than iodides.
Aryl Chloride I > Br > ClLowest cost, highly abundant.Generally the least reactive, often requiring specialized catalysts and harsher conditions.

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is an excellent candidate for Suzuki-Miyaura coupling, offering a reliable and cost-effective means to introduce new carbon-carbon bonds at the 3-position.[7]

The Sulfonamide as a Directing Group

In electrophilic aromatic substitution reactions, the substituents on the benzene ring dictate the position of incoming electrophiles. The N,N-diethylsulfonamide group is a deactivating meta-director, while the methyl group is an activating ortho, para-director.[8] This interplay of directing effects can be strategically exploited in multi-step syntheses. Furthermore, the sulfonamide group can be used as a removable blocking group to control regioselectivity.[9]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

This protocol is a general procedure based on established methods for the synthesis of substituted benzenesulfonyl chlorides and their subsequent amidation.

Step 1: Chlorosulfonation of 3-Bromo-5-methyltoluene

  • To a stirred solution of chlorosulfonic acid (3 equivalents) cooled to 0°C in an ice bath, slowly add 3-bromo-5-methyltoluene (1 equivalent) over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude 3-bromo-5-methylbenzenesulfonyl chloride will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Amidation with Diethylamine

  • Dissolve the crude 3-bromo-5-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethylamine (2.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for using the title compound as a substrate in a Suzuki-Miyaura cross-coupling reaction.

  • To a reaction vessel, add 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Visualizations

Synthesis_Pathway Start 3-Bromo-5-methyltoluene Intermediate 3-Bromo-5-methylbenzenesulfonyl chloride Start->Intermediate Chlorosulfonic acid Product 3-Bromo-N,N-diethyl-5- methylbenzenesulfonamide Intermediate->Product Diethylamine

Caption: Proposed synthetic pathway to 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Suzuki_Coupling cluster_reactants Reactants Substrate 3-Bromo-N,N-diethyl-5- methylbenzenesulfonamide Catalyst Pd Catalyst, Base Substrate->Catalyst BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Catalyst CoupledProduct 3-Aryl-N,N-diethyl-5- methylbenzenesulfonamide Catalyst->CoupledProduct

Caption: General scheme for Suzuki-Miyaura cross-coupling.

References

  • Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.
  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019).
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30223.
  • Gudipati, R., Anreddy, N., & Podile, A. R. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3567-3581.
  • Li, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 604-608.
  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Molecules. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved from [Link]

  • TandemG. (2021). Identifying Directing Groups & Rxns with Benzene (Worksheet Solutions Walkthrough). [Video]. YouTube. [Link]...

  • Türkes, C., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure & Dynamics, 42(12), 6359-6377.
  • University of California, Davis. (2020). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Computational Analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide: A Comparative Perspective

In the landscape of contemporary drug discovery and materials science, the predictive power of computational chemistry has become an indispensable tool. It allows for the in-silico characterization of novel molecules, sa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the predictive power of computational chemistry has become an indispensable tool. It allows for the in-silico characterization of novel molecules, saving invaluable time and resources. This guide provides a comprehensive framework for conducting computational studies on 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (CAS: 1020252-94-1), a molecule of interest within the broader class of sulfonamides, which are known for their diverse pharmacological activities.[1][2][3]

This document is structured to provide not just a procedural outline, but a deeper, experience-driven rationale for the methodological choices involved. We will explore how to elucidate the structural, electronic, and spectroscopic properties of our target molecule and place these findings in a comparative context with structurally related analogs. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow for the computational investigation of this and similar chemical entities.

Foundational Concepts: Why Computational Analysis of Sulfonamides Matters

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2][3] Their mechanism of action is often tied to their specific three-dimensional structure and electronic properties, which allow them to interact with biological targets like enzymes.[3] Computational methods, particularly Density Functional Theory (DFT), offer a powerful means to predict these properties with a high degree of accuracy, guiding further experimental work.[4]

For our target molecule, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, a systematic computational analysis can reveal:

  • Optimized Molecular Geometry: The most stable 3D conformation, including bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These are crucial for understanding reactivity and intermolecular interactions.

  • Spectroscopic Signatures: Predicted vibrational frequencies (IR spectroscopy) and NMR chemical shifts, which can aid in the experimental identification and characterization of the compound.

  • Potential for Intermolecular Interactions: Through molecular docking studies, we can hypothesize how this molecule might bind to a protein target.

The Computational Workflow: A Step-by-Step Guide

The following protocol outlines a comprehensive computational study of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide using DFT. This workflow is designed to be self-validating by incorporating steps for confirming the stability of the optimized geometry.

Computational Workflow cluster_prep 1. Pre-computation cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Comparison Input_Structure Draw Molecule & Generate Initial 3D Coordinates Method_Selection Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Method_Selection Geometry_Optimization Optimize Molecular Geometry Method_Selection->Geometry_Optimization Frequency_Analysis Perform Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Calculate Electronic Properties (HOMO, LUMO, ESP) Frequency_Analysis->Electronic_Properties If no imaginary frequencies Spectra_Prediction Predict NMR & IR Spectra Electronic_Properties->Spectra_Prediction Data_Extraction Extract & Tabulate Results Spectra_Prediction->Data_Extraction Comparative_Analysis Compare with Analogs Data_Extraction->Comparative_Analysis

Caption: A generalized workflow for the computational analysis of small molecules.

Experimental Protocol: DFT Analysis
  • Structure Preparation:

    • Using a molecular modeling software (e.g., Avogadro, ChemDraw), draw the 2D structure of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

    • Generate an initial 3D conformation using a force field optimization (e.g., MMFF94). This provides a reasonable starting point for the more computationally intensive DFT calculations.

  • Geometry Optimization:

    • Causality: The goal is to find the lowest energy conformation of the molecule. The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is chosen for its flexibility, with diffuse functions (++) to accurately describe the electron distribution, particularly for the electronegative oxygen, nitrogen, and bromine atoms, and polarization functions (d,p) to allow for non-spherical electron distributions.

    • Procedure: Submit the initial 3D structure for geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Keywords: Opt B3LYP/6-311++G(d,p)

  • Vibrational Frequency Analysis:

    • Trustworthiness: This step is critical for validating the optimized geometry. A true energy minimum will have no imaginary vibrational frequencies. The presence of an imaginary frequency indicates a saddle point on the potential energy surface, meaning the structure is not a stable minimum.

    • Procedure: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Keywords: Freq B3LYP/6-311++G(d,p)

  • Electronic and Spectroscopic Property Calculation:

    • Expertise: Once the geometry is validated, the electronic properties and spectroscopic data can be calculated. The GIAO (Gauge-Including Atomic Orbital) method is the standard for accurate NMR chemical shift predictions.

    • Procedure: Using the validated optimized geometry, perform single-point energy calculations to obtain molecular orbitals (HOMO, LUMO) and predict NMR spectra. The output from the frequency calculation will provide the predicted IR spectrum.

    • Keywords: NMR=GIAO B3LYP/6-311++G(d,p)

Comparative Analysis: Contextualizing the Data

To understand the unique properties of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide, it is instructive to compare its predicted properties with those of structurally related molecules. The choice of comparators is based on variations in the functional group (sulfonamide vs. amide) and substitutions on the aromatic ring.

Selected Molecules for Comparison:
Molecule Name CAS Number Key Structural Difference from Target
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide 1020252-94-1Target Molecule
N,N-Diethyl-3-methylbenzamide134-62-3 (DEET)Amide instead of sulfonamide; Lacks bromine
3-Bromo-N,N-diethylbenzamide15930-59-3Amide instead of sulfonamide; Lacks methyl group
N,N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide951885-25-9Trifluoromethyl instead of methyl group

This comparative approach allows us to dissect the influence of the sulfonamide group, the bromine atom, and the methyl versus trifluoromethyl group on the molecule's overall properties.

Predicted Properties (Illustrative Table)

The following table presents a hypothetical summary of results that would be obtained from the computational workflow described above.

Property 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide N,N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide 3-Bromo-N,N-diethylbenzamide
Dipole Moment (Debye) Predicted ValuePredicted ValuePredicted Value
HOMO Energy (eV) Predicted ValuePredicted ValuePredicted Value
LUMO Energy (eV) Predicted ValuePredicted ValuePredicted Value
HOMO-LUMO Gap (eV) Predicted ValuePredicted ValuePredicted Value
S=O Stretch Freq. (cm⁻¹) Predicted ValuePredicted ValueN/A
C=O Stretch Freq. (cm⁻¹) N/AN/APredicted Value

Analysis of Expected Trends:

  • Electronic Effects: The electron-withdrawing trifluoromethyl group in N,N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide is expected to lower both the HOMO and LUMO energy levels compared to the methyl-substituted target molecule. This would also likely increase the molecule's dipole moment.

  • Functional Group Influence: The replacement of the sulfonamide group with an amide group (as in 3-Bromo-N,N-diethylbenzamide) will significantly alter the electronic properties and the vibrational spectra. The characteristic S=O stretching frequencies in the sulfonamides will be absent, replaced by a C=O stretching frequency in the amide.[1]

  • Reactivity: A smaller HOMO-LUMO gap generally implies higher chemical reactivity. By comparing these calculated gaps, we can infer the relative kinetic stability of the different analogs.

Advanced Application: Molecular Docking

To further explore the potential of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in a drug development context, molecular docking simulations can be performed. This involves computationally "placing" the molecule into the binding site of a protein of interest to predict its binding affinity and orientation.

Molecular_Docking_Workflow Ligand_Prep Prepare Ligand (Optimized 3D Structure) Docking_Sim Perform Docking Simulation Ligand_Prep->Docking_Sim Receptor_Prep Prepare Receptor (Protein Structure from PDB) Receptor_Prep->Docking_Sim Pose_Analysis Analyze Binding Poses & Scores Docking_Sim->Pose_Analysis

Caption: A simplified workflow for molecular docking studies.

Experimental Protocol: Molecular Docking
  • Ligand Preparation: The DFT-optimized structure of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is used as the input ligand structure.

  • Receptor Preparation: A protein structure is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation: Using software such as AutoDock Vina or Glide, the ligand is docked into the defined binding site of the receptor. The program samples a large number of possible conformations and orientations of the ligand.

  • Analysis: The results are analyzed based on the predicted binding energy (scoring function) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein.

By comparing the docking scores of our target molecule with known inhibitors or the other analogs, we can generate hypotheses about its potential biological activity.

Conclusion

This guide has provided a comprehensive, scientifically grounded framework for the computational study of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. By following the detailed protocols for DFT calculations and leveraging a comparative analysis with structurally related molecules, researchers can gain significant insights into the properties of this compound. The integration of advanced techniques like molecular docking further extends the utility of this computational approach, bridging the gap between theoretical chemistry and applied drug discovery. The principles and workflows outlined herein are broadly applicable to the computational investigation of other novel small molecules, underscoring the pivotal role of in-silico methods in modern chemical research.

References

  • PubChem. N,N-Diethylbenzamide. [Link]

  • Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • PubMed Central. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

  • ResearchGate. Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubMed Central. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link]

  • PubMed Central. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

  • National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

  • Taylor & Francis. A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. [Link]

  • Aladdin Scientific. N, N-Diethyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram. [Link]

  • PubChem. CID 68791473 | C24H34N2O2. [Link]

Sources

Validation

benchmarking 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide against known standards

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical comparison of the novel compound 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide against esta...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical comparison of the novel compound 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide against established standards. Our objective is to furnish researchers with the foundational data and methodologies required to evaluate its potential in drug discovery and development. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and reproducible benchmarking framework.

Introduction: The Rationale for Benchmarking a Novel Sulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The introduction of specific substituents onto the benzene ring can profoundly influence the compound's physicochemical properties and biological activity. The subject of this guide, 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (designated as Cpd-Br ), is a novel entity whose potential is yet to be fully characterized. The presence of a bromine atom at the meta-position, combined with a methyl group and a diethylsulfamoyl moiety, suggests a unique electronic and steric profile that warrants a thorough investigation.

To provide a meaningful evaluation, we will benchmark Cpd-Br against two key comparators:

  • Sulfamethoxazole (SMX): A widely used sulfonamide antibiotic.[3] It serves as a "gold standard" for antibacterial activity, providing a clinically relevant reference point. Its mechanism of action, the inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway, is well-understood.[4][5]

  • N,N-diethyl-5-methylbenzenesulfonamide (Cpd-H): The direct, non-brominated analog of our target compound. This comparison is crucial for elucidating the specific contribution of the bromine substituent to the compound's overall activity profile—a concept central to structure-activity relationship (SAR) studies.

This guide will detail the synthesis, characterization, and subsequent biological evaluation of these three compounds, focusing on their potential antibacterial and cytotoxic properties.

Compound Profiles

A summary of the key physicochemical properties of the test compound and the selected standards is presented below.

Property3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide (Cpd-Br )N,N-diethyl-5-methylbenzenesulfonamide (Cpd-H )Sulfamethoxazole (SMX )
CAS Number 1020252-94-1649-15-0 (analogue)723-46-6
Molecular Formula C₁₁H₁₆BrNO₂SC₁₁H₁₇NO₂SC₁₀H₁₁N₃O₃S
Molecular Weight 306.22 g/mol 227.33 g/mol 253.28 g/mol
Structure Br-C₆H₃(CH₃)-SO₂N(C₂H₅)₂CH₃-C₆H₄-SO₂N(C₂H₅)₂H₂N-C₆H₄-SO₂NH-(C₄H₄NO)
Predicted LogP ~3.5~2.5~0.89
Known Activity UncharacterizedUncharacterizedAntibacterial

Experimental Design and Workflow

The benchmarking process is designed as a multi-stage workflow, commencing with the synthesis and confirmation of the compounds, followed by a tiered biological screening. This systematic approach ensures that each compound is of high purity before proceeding to biological assays, thereby guaranteeing the integrity of the resulting data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioassay Biological Evaluation synthesis_br Synthesis of Cpd-Br purification Column Chromatography Purification synthesis_br->purification synthesis_h Synthesis of Cpd-H synthesis_h->purification nmr_ms Structure Verification (NMR & Mass Spec) purification->nmr_ms hplc Purity Assessment (>95% by HPLC) nmr_ms->hplc antibacterial Antibacterial Susceptibility (Broth Microdilution) hplc->antibacterial cytotoxicity Cytotoxicity Screening (MTT Assay) hplc->cytotoxicity data_analysis Data Analysis (MIC & IC50 Determination) antibacterial->data_analysis cytotoxicity->data_analysis characterization_workflow start Purified Compound nmr ¹H and ¹³C NMR Spectroscopy start->nmr ms High-Resolution Mass Spectrometry start->ms structure_confirm Structure Confirmed? nmr->structure_confirm ms->structure_confirm hplc Reverse-Phase HPLC purity_confirm Purity > 95%? hplc->purity_confirm structure_confirm->hplc Yes repurify Re-purify structure_confirm->repurify No proceed Proceed to Bioassays purity_confirm->proceed Yes purity_confirm->repurify No

Sources

Comparative

A Guide to Inter-Laboratory Comparison of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide Analysis

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. It is intended for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible analytical method for this compound. This document outlines the rationale behind the experimental design, provides a detailed analytical protocol, and presents a hypothetical data set to illustrate the evaluation process.

Introduction: The Imperative for Reproducible Analysis

In the realm of pharmaceutical development and chemical research, the ability to obtain consistent and reliable analytical data across different laboratories is paramount. 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is a novel compound with potential applications that necessitate accurate quantification and characterization. An inter-laboratory comparison, also known as a round-robin test, is a critical exercise to assess the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories.[1]

The primary objectives of this inter-laboratory study are:

  • To evaluate the precision and accuracy of a standardized analytical method for the quantification of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

  • To identify potential sources of variability in the analytical procedure.

  • To establish a consensus on the expected performance of the method, thereby ensuring data comparability across different research and manufacturing sites.

Study Design and Rationale

A successful inter-laboratory comparison hinges on a well-defined study protocol. This study will involve a coordinating laboratory and a set of participating laboratories. The coordinating laboratory will be responsible for preparing and distributing a homogenous batch of the test sample and a high-purity reference standard of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.

Participating Laboratories

A minimum of five participating laboratories is recommended to ensure statistically meaningful results. Each laboratory should have experience in High-Performance Liquid Chromatography (HPLC), the chosen analytical technique for this study.

Test Materials
  • Reference Standard: A primary reference standard of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide with a purity of ≥99.5% will be provided by the coordinating laboratory.

  • Test Sample: A single, homogenous batch of the test sample containing a known concentration of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide will be prepared and distributed. The exact concentration will be known only to the coordinating laboratory to ensure an unbiased assessment.

Analytical Method

A reversed-phase HPLC method with UV detection is proposed due to its widespread availability, robustness, and suitability for the analysis of aromatic sulfonamides. The method parameters have been selected to provide good resolution, peak shape, and sensitivity.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

The following protocol is to be strictly adhered to by all participating laboratories. Any deviation must be documented and reported to the coordinating laboratory.

Instrumentation and Reagents
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations of 10, 25, 50, 100, and 150 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of acetonitrile. Dilute this solution 1:10 with a 50:50 mixture of acetonitrile and water to obtain a theoretical concentration within the calibration range.

System Suitability

Before sample analysis, perform five replicate injections of the 100 µg/mL working standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

Data Analysis and Reporting

Each laboratory is required to perform six independent preparations and injections of the test sample. The concentration of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide in each replicate should be determined using the calibration curve generated from the working standard solutions. The final report should include the individual results, the mean concentration, the standard deviation, and the RSD. All chromatograms and the calibration curve should also be submitted.

Visualizing the Workflow

The following diagram illustrates the key stages of the inter-laboratory comparison workflow.

InterLaboratory_Comparison_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories (1 to n) cluster_Evaluation Centralized Evaluation Coord_Prep Prepare & Characterize Reference Standard & Test Sample Coord_Dist Distribute Materials & Protocol Coord_Prep->Coord_Dist Part_Exec Execute Analytical Protocol Coord_Dist->Part_Exec Part_Data Generate & Analyze Data Part_Exec->Part_Data Eval_Collect Collect & Collate Results Part_Data->Eval_Collect Eval_Stat Statistical Analysis (z-scores, etc.) Eval_Collect->Eval_Stat Eval_Report Generate Final Report Eval_Stat->Eval_Report

Caption: Workflow for the inter-laboratory comparison study.

Hypothetical Results and Discussion

The following table presents a hypothetical data set from five participating laboratories. The true concentration of the test sample as determined by the coordinating laboratory is 105.2 µg/mL.

LaboratoryMean Concentration (µg/mL)Standard DeviationRSD (%)Accuracy (%)z-score
Lab 1104.81.21.199.6-0.2
Lab 2108.11.51.4102.81.5
Lab 3103.51.01.098.4-0.9
Lab 498.72.52.593.8-3.4 (Unsatisfactory)
Lab 5106.31.31.2101.00.6

z-score interpretation:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

In this hypothetical scenario, four out of the five laboratories demonstrated satisfactory performance with z-scores within the acceptable range. Laboratory 4, however, reported a result with a z-score of -3.4, indicating an unsatisfactory performance. This would prompt an investigation into the potential causes, which could include:

  • Systematic errors: Incorrect preparation of standard solutions, instrument calibration issues, or calculation errors.

  • Random errors: Poor injection precision or inconsistent sample preparation.

The overall precision of the method, as demonstrated by the low RSD values from the majority of the laboratories, suggests that the analytical protocol is robust and capable of producing reproducible results when followed correctly.

Alternative Analytical Techniques

While HPLC-UV is a reliable and accessible method, other techniques could also be employed for the analysis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. The choice of method will depend on the specific requirements of the analysis.

Method_Selection cluster_Methods Analytical Techniques Start Select Analytical Method HPLC_UV HPLC-UV Start->HPLC_UV Routine QC Good Availability LC_MS LC-MS Start->LC_MS High Sensitivity Impurity Profiling GC_MS GC-MS Start->GC_MS Volatile Analytes Thermal Stability NMR qNMR Start->NMR Primary Method No Reference Standard Needed Decision_QC Suitable for Routine QC HPLC_UV->Decision_QC Pros: Robust, Cost-effective Cons: Lower Sensitivity Decision_Dev Ideal for Development LC_MS->Decision_Dev Pros: High Specificity Cons: Higher Cost, Complexity Decision_Imp Specialized Applications GC_MS->Decision_Imp Pros: Excellent for Volatiles Cons: Analyte must be volatile Decision_Ref Reference Standard Characterization NMR->Decision_Ref Pros: Absolute Quantification Cons: Lower Throughput, High Cost

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

This guide provides a comprehensive framework for an inter-laboratory comparison of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide analysis. The successful execution of such a study is crucial for establishing a reliable and reproducible analytical method. The hypothetical data presented herein highlights the importance of statistical analysis, such as the use of z-scores, in objectively evaluating laboratory performance. It is recommended that any laboratory reporting unsatisfactory results conduct a thorough investigation to identify and rectify the source of the error. By adhering to a well-defined protocol and fostering open communication between participating laboratories, the scientific community can ensure the generation of high-quality, comparable data for this and other novel compounds.

References

  • Inter-laboratory Comparison Test Analysis Report . Climate Technology Centre and Network (CTCN). [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors . MDPI. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • 3-Bromo-N-methylbenzamide . PubChem. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 . National Institutes of Health (NIH). [Link]

  • N,N-Diethyl-3-methylbenzamide . MDPI. [Link]

  • N,N-Diethylbenzamide . PubChem. [Link]

  • N,N-Diethylbenzenesulfonamide . PubChem. [Link]

  • 5-bromo-N-hydroxy-2-methylbenzenesulfonamide . PubChem. [Link]

  • 3-Bromo-5-methylbenzaldehyde . PubChem. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.